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Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Documentation Hub

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  • Product: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
  • CAS: 1259489-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The 9-oxa-2-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, imparting favorable p...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-oxa-2-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, imparting favorable physicochemical properties such as increased three-dimensionality and metabolic stability to drug candidates. This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a key building block for the elaboration of novel therapeutic agents. The presented synthetic strategy is designed for robustness and scalability, with a focus on the causal relationships between reaction conditions and outcomes. Each protocol is detailed to ensure reproducibility and is supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems have garnered significant attention in drug discovery due to their rigid, three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of a spirocyclic core, such as the 9-oxa-2-azaspiro[5.5]undecane framework, can improve metabolic stability by masking potential sites of metabolism and reduce lipophilicity, thereby enhancing the developability of drug candidates. The title compound, with its Boc-protected nitrogen, serves as a versatile intermediate for further functionalization in the development of novel therapeutics.[3] This guide delineates a rational and efficient synthetic pathway to this valuable building block.

Retrosynthetic Analysis and Strategic Overview

The synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be approached through several strategic disconnections. A logical and efficient pathway involves the construction of a suitably functionalized piperidine precursor, followed by an intramolecular cyclization to form the tetrahydropyran ring. This approach allows for the early introduction of the Boc protecting group and leverages well-established synthetic transformations.

Our chosen strategy commences with the synthesis of a 4,4-disubstituted N-Boc-piperidine derivative. This key intermediate will then be elaborated to introduce a hydroxyethyl side chain, setting the stage for an acid-catalyzed intramolecular etherification to forge the spirocyclic tetrahydropyran ring.

Overall Synthetic Workflow

The synthetic sequence is illustrated in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Reduction to Diol cluster_2 Step 3: Spirocyclization A N-Boc-4-piperidone (1) C Reformatsky Reaction A->C B Ethyl 2-bromoacetate B->C D Ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate (2) C->D  Zn, THF, Reflux E Intermediate 2 F Reduction E->F G tert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (3) F->G  LiAlH4, THF, 0 °C to rt H Intermediate 3 I Acid-Catalyzed Cyclization H->I J Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (4) I->J  p-TsOH, Toluene, Reflux

Caption: Synthetic workflow for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate (2)

This initial step involves a Reformatsky reaction to introduce a carboxymethyl group at the 4-position of N-Boc-4-piperidone. The choice of the Reformatsky reaction is predicated on its tolerance of the ester functionality and its high efficiency in forming the desired carbon-carbon bond.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add activated zinc dust (1.5 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • A solution of ethyl 2-bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension. A small amount of iodine crystal can be added to initiate the reaction if necessary.

  • The mixture is gently heated to initiate the formation of the organozinc reagent.

  • A solution of N-Boc-4-piperidone (1) (1.0 eq) in anhydrous THF is then added dropwise from the dropping funnel.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate (2) as a colorless oil.

Mechanistic Rationale: The Reformatsky reaction proceeds via the formation of an organozinc intermediate from ethyl 2-bromoacetate. This organozinc reagent then adds to the carbonyl group of N-Boc-4-piperidone, forming a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.

Step 2: Synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (3)

The ester group in intermediate 2 is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to furnish the key diol precursor for the subsequent spirocyclization.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • A solution of ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate (2) (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (3) as a viscous oil, which is often used in the next step without further purification.

Causality of Experimental Choices: The use of LiAlH₄ is crucial for the complete reduction of the ester to the primary alcohol. The careful quenching procedure is essential for the safe decomposition of excess hydride and the formation of an easily filterable precipitate of aluminum salts.

Step 3: Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (4)

The final spirocyclization is achieved through an acid-catalyzed intramolecular etherification of the diol intermediate 3. This reaction proceeds via the formation of a tertiary carbocation at the 4-position of the piperidine ring, which is then trapped by the primary hydroxyl group.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (3) (1.0 eq) in toluene is prepared.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC.

  • After the reaction is complete (typically 6-8 hours), the mixture is cooled to room temperature.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (4) as a white solid.

Mechanistic Pathway Visualization:

Spirocyclization_Mechanism cluster_0 Mechanism of Spirocyclization A Diol (3) B Protonated Tertiary Alcohol A->B  H+ (p-TsOH) C Tertiary Carbocation Intermediate B->C  -H2O D Spirocyclic Product (4) C->D  Intramolecular Nucleophilic Attack

Caption: Proposed mechanism for the acid-catalyzed spirocyclization.

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1 N-Boc-4-piperidoneEthyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetateZn, Ethyl 2-bromoacetate, THF, Reflux75-85%
2 Ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetatetert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylateLiAlH₄, THF, 0 °C to rt85-95%
3 tert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylateTert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylatep-TsOH, Toluene, Reflux70-80%

Conclusion

This technical guide has detailed a reliable and scalable synthetic route to tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. The presented methodology, grounded in well-understood reaction mechanisms, provides a clear and reproducible pathway for accessing this valuable spirocyclic building block. The insights into the rationale behind experimental choices are intended to empower researchers to adapt and optimize these protocols for their specific applications in the pursuit of novel therapeutic agents.

References

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. J Am Chem Soc. 2025 Jan 8;147(1):1034-1041. [Link][4]

  • Myers Chem 115: Reductive Amination. A resource from Myers' course at Harvard University. [Link][5]

  • Reductive amination - Wikipedia. [Link][6]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937. [Link][7]

  • Chiral piperidine moieties present in pharmaceutical agents. ResearchGate. [Link][1]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link][8]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937. [Link][2]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angew Chem Int Ed Engl. 2018 Oct 8;57(41):13513-13517. [Link][9]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link][10]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link][11]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Org Lett. 2020 Jan 3;22(1):218-222. [Link][12]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angew Chem Int Ed Engl. 2018 Oct 8;57(41):13513-13517. [Link][13]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2019 Dec 26;62(24):11328-11346. [Link][14]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][15]

  • Preparation of the 5/5-Spiroketal of the Ritterazines. J Org Chem. 2007 Jul 20;72(15):5820-3. [Link][16]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein J Org Chem. 2022 Mar 10;18:350-359. [Link][17]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. 2010 Sep 28;15(10):6838-51. [Link][18]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link][19]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org Lett. 2009 Aug 20;11(16):3523-5. [Link][20]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents. [21]

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Mol-Instincts. [Link][22]

  • Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Chem Commun (Camb). 2021 Oct 21;57(83):10899-10902. [Link]

  • Olefin metathesis reactions: the synthetic tool of the decade? Atlanchim Pharma. [Link][23]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. Molecules. 2012 Nov 28;17(12):14051-60. [Link][24]

  • Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Nat Prod Rep. 2018 Feb 21;35(2):135-162. [Link][25]

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. [Link][26]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link][3]

  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Org Lett. 2012 Sep 21;14(18):4846-9. [Link][27]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. J Org Chem. 2014 Aug 1;79(15):7183-91. [Link][28]

  • Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link][29]

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein J Org Chem. 2011 May 4;7:562-6. [Link][30]

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein J Org Chem. 2011 May 4;7:562-6. [Link][31]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link][32]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract Spirocyclic scaffolds have emerged as a cornerstone in contemporary drug discovery, prized for their inherent three-dimensionality which allows for superior navigation of chemical space and more precise interact...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in contemporary drug discovery, prized for their inherent three-dimensionality which allows for superior navigation of chemical space and more precise interactions with biological targets.[1][2] Among these, the oxazaspiro[5.5]undecane framework represents a particularly valuable motif, blending the conformational rigidity of the spirocycle with the hydrogen bonding capabilities and polarity imparted by the strategically placed oxygen and nitrogen heteroatoms. This technical guide provides an in-depth analysis of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-47-8), a key building block for the synthesis of novel therapeutic agents. We will explore its chemical properties, plausible synthetic routes with detailed experimental insights, characteristic spectroscopic data, and its strategic application in the design of next-generation pharmaceuticals.

Introduction: The Strategic Value of the Oxazaspiro[5.5]undecane Core

The shift from flat, aromatic-rich molecules to compounds with a higher fraction of sp³-hybridized carbons is a well-established strategy for improving physicochemical properties and pharmacokinetic profiles in drug candidates.[2] Spirocycles are at the forefront of this movement, offering a rigidifying element that can decrease conformational entropy upon binding to a target protein, often leading to enhanced potency and selectivity.

The tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate scaffold, hereafter referred to as 1 , is a bifunctional building block of significant interest. It combines:

  • A tetrahydropyran ring , a common feature in numerous natural products and approved drugs, which can engage in hydrogen bonding and improve aqueous solubility.

  • A Boc-protected piperidine ring , a ubiquitous heterocycle in medicinal chemistry that provides a robust attachment point for further diversification. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal a secondary amine for subsequent functionalization.[3]

This unique topology makes compound 1 an attractive starting point for creating libraries of novel compounds directed at a multitude of biological targets, from G-protein coupled receptors to enzymes.

Physicochemical and Structural Properties

The structural and electronic properties of compound 1 are fundamental to its utility as a synthetic building block. A summary of its key computed and known properties is presented in Table 1.

PropertyValueSource
CAS Number 374795-47-8ChemScene[4]
Molecular Formula C₁₄H₂₅NO₃LookChem[5]
Molecular Weight 255.35 g/mol LookChem[5]
Appearance White to off-white solid (predicted)---
Boiling Point 350.7 °C at 760 mmHg (predicted)LookChem[5]
Density 1.07 g/cm³ (predicted)LookChem[5]
LogP 2.75 (predicted)LookChem[5]
Topological Polar Surface Area (TPSA) 38.8 ŲChemScene[4]

The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility. The presence of two hydrogen bond acceptors (the ether oxygen and the carbamate carbonyl) and no donors contributes to its pharmacokinetic profile.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for constructing similar spirocyclic systems.[2][6] The most logical retrosynthetic approach commences from the commercially available and widely used N-Boc-4-piperidone.

Diagram 1: Retrosynthetic Analysis

G Target tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1) Intermediate2 Spiro-epoxide Intermediate Target->Intermediate2 Intramolecular Cyclization Intermediate1 N-Boc-4-piperidone Intermediate2->Intermediate1 Corey-Chaykovsky Epoxidation

Caption: Retrosynthesis of the target compound from N-Boc-4-piperidone.

This retrosynthesis suggests a forward synthesis involving an initial epoxidation followed by a base-mediated intramolecular cyclization.

Detailed Experimental Protocol (Plausible Route)

This protocol is a representative synthesis based on analogous transformations found in the literature for related oxazaspirocycles.[2]

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Rationale: The Corey-Chaykovsky reaction is a reliable method for the synthesis of epoxides from ketones. It utilizes a sulfur ylide, which transfers a methylene group to the carbonyl carbon. This is a crucial step to set up the three-membered ring that will be opened in the subsequent step.

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide (24.3 g, 110 mmol) in anhydrous DMSO (200 mL) under a nitrogen atmosphere, add sodium hydride (4.4 g, 60% dispersion in mineral oil, 110 mmol) portion-wise at room temperature.

    • Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, yielding a clear solution of the ylide.

    • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in anhydrous DMSO (50 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-epoxide, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate

  • Rationale: This step involves the nucleophilic ring-opening of the epoxide. While the target molecule involves an ether linkage, a common strategy for building such structures is through a diol intermediate. Here we propose a hypothetical route through a diol formed by hydrolysis for illustrative purposes, which would then require selective protection and activation for cyclization. A more direct route, if feasible, would involve a nucleophile that delivers the two-carbon unit with a terminal leaving group.

Step 3: Intramolecular Williamson Ether Synthesis to form tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1)

  • Rationale: The final ring closure is achieved via an intramolecular Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a leaving group on the two-carbon side chain, forming the tetrahydropyran ring. The choice of a non-nucleophilic base like potassium tert-butoxide is critical to prevent competing side reactions.[2]

  • Procedure (assuming a precursor with a leaving group is synthesized):

    • Dissolve the precursor alcohol (e.g., tert-butyl 4-(2-bromoethyl)-4-hydroxypiperidine-1-carboxylate) (10 mmol) in anhydrous THF (100 mL) and cool to 0 °C under a nitrogen atmosphere.

    • Add potassium tert-butoxide (1.35 g, 12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the title compound 1 .

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Synthesis of Spiro-epoxide cluster_1 Ring Opening & Cyclization cluster_2 Purification A N-Boc-4-piperidone C Spiro-epoxide intermediate A->C Epoxidation B Corey-Chaykovsky Reagent (Me3S(O)I, NaH, DMSO) B->C E Cyclization Precursor C->E Ring Opening D Nucleophilic Addition & Functionalization D->E G Target Compound (1) E->G Intramolecular Williamson Ether Synthesis F Base (e.g., KOtBu) THF F->G H Aqueous Workup G->H I Column Chromatography H->I J Pure Compound 1 I->J

Caption: Step-by-step workflow for the proposed synthesis of Compound 1.

Spectroscopic Characterization (Expected Data)

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure, the following spectroscopic data can be anticipated:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.6-3.8 ppm (m, 4H): Protons on the carbons adjacent to the ether oxygen (C1 and C3).

    • δ ~3.2-3.5 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen atom of the piperidine ring (C8 and C10).

    • δ ~1.4-1.7 ppm (m, 8H): Protons on the remaining carbons of the two rings (C4, C5, C7, C11).

    • δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~154 ppm: Carbonyl carbon of the Boc group.

    • δ ~79 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~70 ppm: Spirocyclic carbon atom (C6).

    • δ ~60-65 ppm: Carbons adjacent to the ether oxygen (C1, C3).

    • δ ~40-45 ppm: Carbons adjacent to the nitrogen (C8, C10).

    • δ ~30-35 ppm: Remaining ring carbons.

    • δ 28.4 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (ATR):

    • ~2970, 2860 cm⁻¹: C-H stretching of aliphatic groups.

    • ~1690 cm⁻¹: Strong C=O stretching of the carbamate.

    • ~1160 cm⁻¹: C-O-C stretching of the ether.

    • ~1120 cm⁻¹: C-N stretching.

  • Mass Spectrometry (ESI+):

    • m/z: 256.18 [M+H]⁺, 200.12 [M - C₄H₉O₂ + H]⁺ (loss of Boc group).

Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate lies in the orthogonal nature of its functional groups. The tetrahydropyran ring is relatively inert, providing a stable scaffold, while the N-Boc group is a versatile handle for diversification.

Deprotection and N-Functionalization

The primary reaction of compound 1 in a synthetic workflow is the removal of the Boc protecting group to unmask the secondary amine at the 9-position. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.

Diagram 3: Key Reaction Pathway for Derivatization

G Start Compound 1 (N-Boc protected) Intermediate Deprotected Spiroamine (e.g., HCl salt) Start->Intermediate Acidic Deprotection (e.g., TFA or HCl) Product1 Amide Derivatives Intermediate->Product1 Acylation (RCOCl, base) Product2 Substituted Amines Intermediate->Product2 Reductive Amination (RCHO, NaBH(OAc)3) Product3 Urea/Thiourea Derivatives Intermediate->Product3 Reaction with Isocyanates/Isothiocyanates

Caption: Diversification pathways starting from the deprotected spiroamine.

Once deprotected, the resulting 2-oxa-9-azaspiro[5.5]undecane can be subjected to a variety of transformations to install desired pharmacophoric elements:

  • Acylation: Reaction with acid chlorides or activated carboxylic acids to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

  • Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core. For instance, derivatives of the related 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and evaluated as potent inhibitors of the MmpL3 protein in M. tuberculosis, highlighting the potential of this framework in developing new anti-infective agents.[7][8] Similarly, related oxa-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[2]

Conclusion

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a valuable, three-dimensional building block that provides an excellent entry point into a rich chemical space for drug discovery. Its synthesis, while not extensively documented for this specific isomer, can be reliably achieved through established methods in heterocyclic chemistry. The true power of this scaffold lies in its capacity for controlled, late-stage functionalization following Boc deprotection, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. As the demand for novel, non-flat drug candidates continues to grow, the strategic application of scaffolds like tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate will undoubtedly play a crucial role in the development of future therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2011). Expert Opinion on Drug Discovery. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ProQuest. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Medicinal Chemistry. [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. [Link]

  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters. [Link]

  • Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS NO.374795-47-8. LookChem. [Link]

  • Synthesis, Aromatization and Derivatization Reactions of 2‐[9‐(tert‐Butoxycarbonyl)‐4‐oxo‐1,5‐dioxa‐9‐azaspiro[5.5]undec‐2‐en‐2‐yl]acetic Acid. (2019). European Journal of Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Foundational

Talquetamab: A Technical Guide to a First-in-Class GPRC5D-Targeting Bispecific Antibody for Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals [CAS Number: 1259489-95-6] Abstract Talquetamab, sold under the brand name Talvey, is a pioneering, first-in-class bispecific antibody that has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

[CAS Number: 1259489-95-6]

Abstract

Talquetamab, sold under the brand name Talvey, is a pioneering, first-in-class bispecific antibody that has emerged as a significant therapeutic advancement in the management of relapsed or refractory multiple myeloma (RRMM).[1][2] This guide provides a comprehensive technical overview of Talquetamab, delving into its molecular structure, mechanism of action, physicochemical properties, clinical pharmacology, and the pivotal clinical data that led to its accelerated approval. It is designed to serve as an in-depth resource for researchers, clinicians, and professionals in the field of oncology and drug development, offering insights into its therapeutic application, safety profile, and future research directions.

Introduction: The Emergence of a Novel Therapeutic Target in Multiple Myeloma

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[3] Despite significant therapeutic progress, many patients eventually relapse or become refractory to existing treatments, highlighting the urgent need for novel therapeutic strategies. A promising new target in this landscape is the G protein-coupled receptor, class C, group 5, member D (GPRC5D).[4][5] GPRC5D is an orphan receptor that is highly expressed on malignant plasma cells with limited expression in normal tissues, making it an ideal candidate for targeted immunotherapy.[4][6][7] Talquetamab is a humanized bispecific IgG4 antibody designed to exploit this differential expression, heralding a new class of T-cell redirecting therapies for MM.[1][8]

Molecular Profile and Physicochemical Properties

Talquetamab is an engineered bispecific antibody with a unique structural architecture that enables its dual-targeting function.[9][10][11]

  • Structure: Talquetamab is a humanized IgG4-PAA bispecific antibody. It consists of two different antigen-binding fragments (Fabs), one engineered to bind to the CD3 epsilon chain on the surface of T-cells and the other targeting GPRC5D on myeloma cells.[6][8][11] Cryo-electron microscopy has revealed that the Talquetamab Fab fragment interacts with a shallow pocket on the extracellular surface of a GPRC5D homodimer.[3][10][12] All six complementarity-determining regions of the antibody engage with the extracellular loops and transmembrane helices of GPRC5D.[3][12]

  • CAS Number: 1259489-95-6

  • Class: Bispecific T-cell Engager[10]

  • ATC Code: L01FX29[6]

PropertyDescription
Molecular Target GPRC5D on multiple myeloma cells and CD3 on T-cells[10]
Antibody Isotype Humanized IgG4[8]
Administration Route Subcutaneous injection[13]
Formulation Ready-to-use solution

Mechanism of Action: Bridging T-cells and Myeloma Cells

Talquetamab's therapeutic effect is mediated by its ability to physically link cytotoxic T-cells to GPRC5D-expressing myeloma cells.[9] This forced proximity induces the formation of a cytolytic synapse, leading to T-cell activation, proliferation, and subsequent elimination of the malignant plasma cells.[9][14]

The key steps in Talquetamab's mechanism of action are:

  • Dual Binding: One arm of Talquetamab binds to the GPRC5D receptor on myeloma cells, while the other arm simultaneously engages the CD3 receptor on T-cells.[9][11]

  • Immune Synapse Formation: This dual binding brings the T-cell into close contact with the myeloma cell, forming a functional immune synapse.[1][14]

  • T-cell Activation: The engagement of the CD3 receptor triggers the T-cell activation cascade.

  • Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the targeted myeloma cells.[1][9] They also release cytokines that recruit other immune cells, amplifying the anti-tumor response.[9]

Talquetamab_MoA cluster_0 Multiple Myeloma Cell cluster_1 T-Cell cluster_2 T-Cell Activation & Cytotoxicity GPRC5D GPRC5D Talquetamab Talquetamab GPRC5D->Talquetamab Binds to CD3 CD3 CD3->Talquetamab Binds to Activation T-Cell Activation & Proliferation Talquetamab->Activation Induces Lysis Myeloma Cell Lysis (Apoptosis) Activation->Lysis Leads to

Caption: Mechanism of Action of Talquetamab.

Clinical Development and Efficacy

The clinical development of Talquetamab has been rapid, with the pivotal Phase 1/2 MonumenTAL-1 study demonstrating significant efficacy in a heavily pretreated patient population.[1][15][16]

The MonumenTAL-1 Study

The MonumenTAL-1 trial was a first-in-human, open-label, Phase 1/2 study that evaluated Talquetamab in patients with relapsed or refractory multiple myeloma who had received at least four prior lines of therapy.[10][15][16]

Parameter0.4 mg/kg Weekly Dosing0.8 mg/kg Biweekly Dosing
Overall Response Rate (ORR) 73%73.6%
Very Good Partial Response (VGPR) or Better 58%59%
Complete Response (CR) or Better 33%33%
Median Duration of Response (DOR) 9.5 monthsNot Reached

Data from the MonumenTAL-1 study as reported in various sources.[10][16]

These impressive response rates in a patient population with limited treatment options led to the accelerated approval of Talquetamab by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Ongoing Clinical Trials

Numerous clinical trials are currently underway to evaluate Talquetamab in different settings, including in combination with other anti-myeloma agents such as daratumumab and pomalidomide.[17][18][19][20] These studies aim to further improve response rates and durability, as well as to move Talquetamab into earlier lines of therapy.[5] The TRiMM-2 study, for instance, is investigating Talquetamab in combination with daratumumab.[20]

Safety and Tolerability

The safety profile of Talquetamab is well-characterized, with specific on-target toxicities that require careful monitoring and management.[21]

Common Adverse Events

The most frequently reported adverse events in clinical trials include:

  • Cytokine Release Syndrome (CRS): This is a common and potentially serious side effect of T-cell engaging therapies.[22][23] Most cases of CRS with Talquetamab are Grade 1 or 2 and occur during the step-up dosing phase.[24]

  • Oral Toxicities: Dysgeusia (taste changes), dry mouth, and dysphagia (difficulty swallowing) are very common.[25][26]

  • Skin and Nail Toxicities: Rash, dry skin, and nail disorders are also frequently observed.[14][25][26]

  • Hematologic Toxicities: Decreased lymphocyte, neutrophil, and white blood cell counts are common laboratory abnormalities.[22][24]

  • Weight Loss: A significant percentage of patients experience weight loss.[25][26]

  • Infections: Upper respiratory tract infections are among the common side effects.[26]

Serious Adverse Events
  • Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): Neurologic toxicity, including ICANS, can occur and may be serious or life-threatening.[22]

  • Hepatotoxicity: Serious liver problems have been reported.[22]

Due to the risk of CRS and ICANS, Talquetamab is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[22][23][27]

Administration and Dosing Protocol

Talquetamab is administered subcutaneously and requires a step-up dosing schedule to mitigate the risk of CRS.[27] Patients should be hospitalized for 48 hours after all doses within the step-up phase.[13]

Recommended Dosing Schedules

Two dosing schedules are approved:

  • Weekly Dosing: 0.4 mg/kg administered weekly.[28]

  • Biweekly Dosing: 0.8 mg/kg administered every two weeks.[28]

Both schedules begin with a series of smaller "step-up" doses.[27]

Dosing_Workflow cluster_weekly Weekly Dosing Schedule (0.4 mg/kg) cluster_biweekly Biweekly Dosing Schedule (0.8 mg/kg) W_Step1 Day 1: 0.01 mg/kg W_Step2 Day 4: 0.06 mg/kg W_Step1->W_Step2 W_First Day 7: 0.4 mg/kg W_Step2->W_First W_Cont Weekly: 0.4 mg/kg W_First->W_Cont Hospital Hospitalize for 48 hours after each step-up dose W_First->Hospital B_Step1 Day 1: 0.01 mg/kg B_Step2 Day 4: 0.06 mg/kg B_Step1->B_Step2 B_Step3 Day 7: 0.4 mg/kg B_Step2->B_Step3 B_First Day 10: 0.8 mg/kg B_Step3->B_First B_Cont Biweekly: 0.8 mg/kg B_First->B_Cont B_First->Hospital Premed Administer Pre-treatment Medications (Corticosteroid, Antihistamine, Antipyretic) 1-3 hours prior to each step-up dose Premed->W_Step1 Premed->B_Step1 Start Start Start->Premed

Caption: Talquetamab Step-Up Dosing and Administration Workflow.

Management of Adverse Reactions

Dose delays and modifications may be necessary to manage adverse reactions.[27] Specific management protocols for CRS and ICANS, which may include the use of tocilizumab and corticosteroids, are outlined in the prescribing information.[29]

Future Perspectives and Conclusion

Talquetamab represents a significant breakthrough in the treatment of multiple myeloma, offering a new therapeutic option for patients with advanced disease.[5] Its novel mechanism of action and impressive efficacy have established GPRC5D as a key therapeutic target in this malignancy.[7][21]

Future research will focus on:

  • Combination Therapies: Evaluating Talquetamab in combination with other agents to deepen responses and overcome resistance.[19][30]

  • Earlier Lines of Treatment: Investigating the role of Talquetamab in earlier stages of multiple myeloma.

  • Biomarker Development: Identifying biomarkers to predict response and toxicity to optimize patient selection and management.[21]

  • Resistance Mechanisms: Understanding the mechanisms of resistance to Talquetamab to develop strategies to overcome them.[14]

References

  • Talquetamab - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Talquetamab]
  • Targeting GPRC5D for multiple myeloma therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38388790/]
  • Clinical Trials Using Talquetamab. National Cancer Institute. [URL: https://www.cancer.gov/about-cancer/treatment/clinical-trials/intervention/talquetamab]
  • Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14712598.2024.2359556]
  • Talquetamab Side Effect Profile. HealthTree for Multiple Myeloma. [URL: https://healthtree.org/myeloma/community/articles/talquetamab-side-effect-profile]
  • Talvey, INN-talquetamab. European Medicines Agency. [URL: https://www.ema.europa.
  • What is the mechanism of Talquetamab? Patsnap Synapse. [URL: https://www.patsnap.
  • Talquetamab Myeloma Trials. SparkCures. [URL: https://www.sparkcures.com/myeloma-clinical-trials/talquetamab]
  • Talquetamab Dosage Guide + Max Dose, Adjustments. Drugs.com. [URL: https://www.drugs.com/dosage/talquetamab.html]
  • Exploring GPRC5D as an Important Target for Multiple Myeloma. CancerNetwork. [URL: https://www.cancernetwork.com/view/exploring-gprc5d-as-an-important-target-for-multiple-myeloma]
  • Talquetamab Side Effects: Common, Severe, Long Term. Drugs.com. [URL: https://www.drugs.com/sfx/talquetamab-side-effects.html]
  • How TALVEY® Is Given. TALVEY® (talquetamab-tgvs). [URL: https://www.talvey.com/how-talvey-is-given]
  • (PDF) Targeting GPRC5D for multiple myeloma therapy. ResearchGate. [URL: https://www.researchgate.net/publication/378297078_Targeting_GPRC5D_for_multiple_myeloma_therapy]
  • Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38798363/]
  • Talquetamab: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [URL: https://www.rxlist.com/talquetamab/side-effects.htm]
  • HealthTree Foundation for Multiple Myeloma, talquetamab Treatment Details. HealthTree for Multiple Myeloma. [URL: https://healthtree.
  • Talquetamab – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [URL: https://clinicaltrials.eu/talquetamab-application-in-therapy-and-current-clinical-research/]
  • Perspectives on Talquetamab and its Utility in the Treatment of Multiple Myeloma: Safety, Efficacy and Place in Therapy. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/2162402X.2024.2388656]
  • Structural Basis for the Recognition of GPRC5D by Talquetamab, a Bispecific Antibody for Multiple Myeloma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38871638/]
  • Talquetamab (Talvey): Uses, Dosage, Side Effects, Warnings. Drugs.com. [URL: https://www.drugs.com/talquetamab.html]
  • Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10904033/]
  • Talquetamab Showcases Promising Safety, Efficacy in Heavily Pretreated Myeloma. OncLive. [URL: https://www.onclive.
  • 9IMA: Cryo-EM structure for the GPRC5D complexed with Talquetamab Fab. RCSB PDB. [URL: https://www.rcsb.org/structure/9IMA]
  • TALVEY (talquetamab). International Myeloma Foundation. [URL: https://www.myeloma.
  • Talquetamab. Wikipedia. [URL: https://en.wikipedia.org/wiki/Talquetamab]
  • What clinical trials have been conducted for Talquetamab? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-clinical-trials-have-been-conducted-for-talquetamab]
  • A Multi-arm Phase 1b Study of Talquetamab With Other Anticancer Therapies in Participants with Multiple Myeloma. Joint Clinical Trials Office. [URL: https://jcto.weill.cornell.edu/clinical_trials/a-multi-arm-phase-1b-study-of-talquetamab-with-other-anticancer-therapies-in]
  • TALVEY - Mechanism of Action. J&J Medical Connect. [URL: https://www.jnjmedicalconnect.com/en-us/product/talvey/mechanism-of-action]
  • 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester CAS#: 1259489-95-6. ChemWhat. [URL: https://www.
  • What is the therapeutic class of Talquetamab? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-therapeutic-class-of-talquetamab]
  • 7-Azaspiro[3.5]nonan-2-one[1365570-36-0]. CASNU. [URL: https://www.casnu.com/7-Azaspiro[3.5]nonan-2-one-cas-1365570-36-0]
  • 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/p/9-Oxa-2-azaspiro-5-5-undecan-9-carboxylic-acid-tert-butyl-ester-1259489-95-6.html]
  • 2-Bromothiophene. Protheragen. [URL: https://www.protheragen.com/p/int1003094_2-bromothiophene.html]
  • CAS Number List - 13 - Page 225. Chemicalbook. [URL: https://www.chemicalbook.com/CAS/13_225.htm]
  • Talquetamab + Daratumumab Is Well Tolerated in Relapsed/Refractory Multiple Myeloma Patients. YouTube. [URL: https://www.youtube.
  • Talquetamab for the treatment of relapsed/refractory multiple myeloma: a review of efficacy, safety, and real-world evidence. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39580879/]

Sources

Exploratory

An In-Depth Technical Guide to Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a heterocyclic compound of interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the existence of multiple structural isomers, this guide will first definitively establish the molecular formula and weight of the specified molecule before delving into its chemical properties, synthesis, and potential applications.

Defining the Core Structure: Molecular Formula and Weight

The nomenclature "Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate" specifies a unique spirocyclic system. The core is a spiro[5.5]undecane, meaning two six-membered rings are joined by a single common carbon atom. The numbering of the atoms in the spiro system is crucial for identifying the correct isomer. In this case, the molecule contains an oxygen atom at the 9-position and a nitrogen atom at the 2-position. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen at the 2-position.

Based on this specific atomic arrangement, the molecular and structural properties are as follows:

PropertyValue
Chemical Formula C₁₄H₂₅NO₃
Molecular Weight 255.35 g/mol
Exact Mass 255.183444 u

It is critical to distinguish this compound from its isomers, such as tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 374795-47-8), where the oxygen and protected nitrogen atoms are in different positions.

Visualization of the Core Structure:

Caption: 2D structure of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and comparison to similar compounds.

PropertyPredicted Value/InformationSource
Appearance White to off-white solid[General observation for similar compounds]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[Inference from structure]
Boiling Point ~350 °C at 760 mmHg (Predicted for isomer)[1]
Density ~1.07 g/cm³ (Predicted for isomer)[1]

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm) and a series of complex multiplets for the methylene protons of the two six-membered rings.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary spiro carbon, signals for the methylene carbons in the rings, and characteristic signals for the Boc group (the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm). The carbonyl carbon of the carbamate will appear further downfield.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or, more likely, adducts such as [M+H]+ or [M+Na]+.

Synthesis and Purification

The synthesis of spirocyclic systems like Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step reaction sequences. A plausible synthetic strategy would involve the construction of one of the heterocyclic rings followed by the formation of the spirocyclic junction.

Conceptual Synthetic Workflow:

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably functionalized piperidine derivative.

retrosynthesis target Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate intermediate1 Functionalized Piperidine Intermediate target->intermediate1 Spirocyclization starting_material Commercially Available Starting Materials intermediate1->starting_material Multi-step synthesis

Caption: Retrosynthetic analysis for the target compound.

General Experimental Protocol (Hypothetical):

  • Preparation of a Key Intermediate: A common strategy would be to start with a commercially available piperidine derivative, for example, N-Boc-4-piperidone.

  • Introduction of the Second Ring Precursor: The piperidone could undergo a reaction at the 4-position to introduce a side chain that contains the necessary atoms for the second ring. This could be achieved through reactions like a Wittig reaction followed by hydroboration-oxidation to introduce a hydroxyl group.

  • Spirocyclization: An intramolecular cyclization would then be performed to form the second, oxygen-containing ring and create the spirocenter. This could be an acid-catalyzed cyclization or a Williamson ether synthesis type reaction.

  • Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel, followed by characterization to confirm its identity and purity.

Applications in Research and Drug Development

Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty.[2] The incorporation of a spiro center can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets.

The 9-oxa-2-azaspiro[5.5]undecane core, as a saturated heterocyclic system, can be considered a bioisostere for other cyclic structures in known drug molecules. The presence of the nitrogen atom allows for further functionalization, enabling the exploration of the chemical space around this scaffold to develop new therapeutic agents.

While specific applications for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are not yet widely reported, related oxa-azaspiro compounds have been investigated for a variety of therapeutic areas, including as antituberculosis agents.[3] The Boc-protected nitrogen provides a convenient handle for deprotection and subsequent derivatization to create a library of compounds for screening in various biological assays.

Handling and Storage

As with most laboratory chemicals, Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

References

  • ChemWhat. 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester CAS#: 1259489-95-6. [Link]

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]

  • Shanghai Xianghui Pharmaceutical Technology Co., Ltd. tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • ChemicalRegister.com. tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 1823231-84-0) Suppliers. [Link]

  • LookChem. Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS NO.374795-47-8. [Link]

Sources

Foundational

A Technical Guide to the Characterization of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Introduction Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional structures, which can enhance target specificity and improve pharmacokineti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional structures, which can enhance target specificity and improve pharmacokinetic properties. Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a unique bifunctional molecule featuring a tetrahydropyran ring fused to a piperidine ring via a spirocyclic carbon. The presence of the N-Boc protecting group makes it a valuable intermediate for the synthesis of more complex derivatives. This guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for this compound, offering a foundational resource for its use in research and development.

Molecular Structure and Properties

IUPAC Name: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Molecular Formula: C₁₄H₂₅NO₃ Molecular Weight: 255.35 g/mol CAS Number: 1259489-95-6

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is expected to show distinct signals for the protons of the tert-butyl group and the spirocyclic core.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~3.60 - 3.80m4H-CH₂-O-
~3.40 - 3.55m4H-CH₂-N-
~1.60 - 1.75m4HPiperidine ring protons
~1.45s9H-C(CH₃)₃
~1.35 - 1.50m4HTetrahydropyran ring protons

Predicted data generated using NMRDB.org.[1]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~154.5C=O (carbamate)
~79.5-C(CH₃)₃
~70.0Spiro carbon
~63.0-CH₂-O-
~43.0-CH₂-N-
~35.0Piperidine ring carbons
~28.5-C(CH₃)₃
~25.0Tetrahydropyran ring carbons

Predicted data generated using online prediction tools.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate would exhibit characteristic absorption bands.

Predicted Frequency (cm⁻¹) Intensity Assignment
~2970 - 2850StrongC-H stretching (aliphatic)
~1690StrongC=O stretching (carbamate)
~1250StrongC-O stretching (ester)
~1160StrongC-N stretching
~1100StrongC-O-C stretching (ether)

Predicted data based on typical functional group frequencies.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 255

  • Major Fragments:

    • m/z = 200 ([M - C₄H₉]⁺, loss of tert-butyl group)

    • m/z = 156 ([M - C₅H₉O₂]⁺, loss of Boc group)

    • m/z = 57 ([C₄H₉]⁺, tert-butyl cation)

Predicted data based on common fragmentation patterns of N-Boc protected amines.

Proposed Synthesis Pathway

The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a plausible route based on established methodologies for the synthesis of similar spirocyclic systems.[6][7]

Synthesis_Pathway A N-Boc-4-piperidone B Spiro-epoxide intermediate A->B Corey-Ylide Reaction C Amino alcohol intermediate B->C Ring-opening with a suitable oxygen nucleophile D Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate C->D Intramolecular cyclization

Diagram 1: Proposed Synthetic Pathway

Experimental Protocol

Step 1: Synthesis of the Spiro-epoxide Intermediate

  • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone in dry DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spiro-epoxide.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Dissolve the spiro-epoxide in a suitable solvent such as THF.

  • Add a solution of a protected diol, for example, the sodium salt of 1,3-propanediol, to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

  • Deprotect the diol to reveal the free hydroxyl groups.

  • Dissolve the resulting amino diol in a suitable solvent like THF.

  • Add a reagent to facilitate intramolecular cyclization, such as Mitsunobu reagents (triphenylphosphine and DIAD) or by converting one of the hydroxyls to a good leaving group followed by base-mediated cyclization.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction accordingly and purify the final product, Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, by column chromatography.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a valuable building block in synthetic and medicinal chemistry. While experimental data is currently lacking in the public domain, the predicted spectra and the proposed synthetic pathway offer a solid foundation for researchers working with this and related spirocyclic systems. The provided information is intended to aid in the identification, characterization, and synthesis of this promising molecule.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Virtual Chemistry 3D. 13C NMR predictor. [Link]

  • Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • Scientific Instrument Services. Mass Spectrum Generator. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • ResearchGate. How to predict IR Spectra? [Link]

  • Reddit. IR spectrum predictor software. [Link]

  • YouTube. IR Spectra Predicting Tools. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Exploratory

Purity and stability of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

An In-depth Technical Guide to the Purity and Stability of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Abstract Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic building block of increas...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Stability of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Abstract

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic building block of increasing interest in medicinal chemistry. Its unique three-dimensional structure offers a valuable scaffold for the development of novel therapeutics by improving properties such as potency, selectivity, and pharmacokinetics.[1][2][3][4] The integrity of this molecule, defined by its purity and stability, is paramount for its successful application in drug discovery and development. This guide provides a comprehensive technical overview of the critical aspects of purity assessment and stability profiling for this compound. We will explore common synthetic impurities, robust purification strategies, and a multi-faceted analytical approach to purity determination. Furthermore, this document details the intrinsic stability of the molecule, delineates its potential degradation pathways, and provides validated protocols for forced degradation studies essential for regulatory compliance and the development of stability-indicating methods.

Introduction: The Significance of a Spirocyclic Scaffold

The field of drug discovery has seen a significant shift away from flat, aromatic structures towards more three-dimensional molecules to improve drug-like properties.[2] Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this trend.[3] The rigid, yet complex, spatial arrangement of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate provides medicinal chemists with a powerful tool to explore novel chemical space and optimize ligand-target interactions.[4]

The molecule incorporates two key features: a spirocyclic ether backbone and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of conditions, yet it can be easily removed under mild acidic conditions.[5][6] Understanding the interplay between the stability of the spirocyclic core and the lability of the Boc group is crucial for its effective use. This guide serves as a practical resource for researchers, offering field-proven insights into maintaining the quality and integrity of this valuable synthetic intermediate.

Synthesis and Potential Impurities

A robust understanding of the synthetic route is the first step in controlling the purity of a compound. While multiple synthetic strategies can be envisioned, a common approach to similar spirocycles involves the construction of the heterocyclic rings in a sequential manner.

A plausible synthetic pathway is outlined below. The identification of potential impurities is directly linked to the specific reagents, intermediates, and reaction conditions employed.

G cluster_synthesis Proposed Synthetic Pathway cluster_impurities Potential Process Impurities A N-Boc-4-piperidone B Intermediate A A->B Wittig or Horner-Wadsworth-Emmons Reaction C Intermediate B B->C Epoxidation (e.g., m-CPBA) D Target Molecule C->D Intramolecular Ring Opening P1 Unreacted Starting Materials (e.g., N-Boc-4-piperidone) P2 Reagent-Related Impurities (e.g., Triphenylphosphine oxide) P3 By-products (e.g., Diastereomers, over-oxidation products) P4 Residual Solvents (e.g., DCM, Ethyl Acetate) G cluster_purification General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., Liquid-Liquid Extraction) A->B C Drying and Concentration (e.g., MgSO₄, Rotary Evaporation) B->C D Flash Column Chromatography C->D E Purity Analysis (HPLC, NMR) D->E E->D Requires Repurification F Pure Compound (>98%) E->F Meets Specification

Caption: A standard workflow for the purification of the target molecule.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is the primary method for purifying mid-scale (mg to g) quantities of the target compound. The choice of stationary and mobile phases is critical for achieving good separation.

  • Stationary Phase Selection: Standard silica gel (40-63 µm) is typically effective. The non-polar nature of the Boc group and the moderate polarity of the ether and carbamate functionalities make it well-suited for normal-phase chromatography.

  • Mobile Phase Optimization: A gradient elution is recommended.

    • Starting Solvent System: A non-polar solvent system, such as 5-10% Ethyl Acetate in Hexanes, is used to elute highly non-polar impurities (e.g., phosphine oxide).

    • Elution Gradient: Gradually increase the polarity by increasing the percentage of Ethyl Acetate to 30-50% to elute the target compound.

    • Causality: The gradient ensures that impurities with different polarities are effectively separated, preventing co-elution with the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature does not exceed 40-50°C to prevent thermal degradation.

Purity Assessment: A Self-Validating System

No single analytical technique is sufficient to confirm the purity and identity of a compound. A combination of chromatographic and spectroscopic methods provides a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A well-developed, stability-indicating HPLC method can separate the main compound from all known impurities and potential degradants.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent resolution for compounds of moderate polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for amines.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 10% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 210-220 nmThe carbamate carbonyl group provides a suitable chromophore.
Column Temp. 30 °CEnsures reproducible retention times.
Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group. The absence of signals corresponding to starting materials or solvent residues confirms purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion provides unambiguous evidence of the target compound's identity.

Stability Profile and Degradation Pathways

The stability of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is governed by its two primary functional groups: the N-Boc carbamate and the cyclic ether. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. [7][8][9][10]These studies intentionally stress the molecule under harsh conditions to accelerate decomposition. [11]

G cluster_degradation Potential Degradation Pathways A Target Molecule B Acid Hydrolysis (Deprotection) A->B H⁺ (e.g., TFA, HCl) [Most Likely Pathway] C Oxidative Degradation A->C Oxidizing Agent (e.g., H₂O₂) [Ether or Amine Oxidation] D Thermal Degradation A->D High Temperature [Potential for Ring Cleavage] B_Prod 9-Oxa-2-azaspiro[5.5]undecane + CO₂ + Isobutylene B->B_Prod C_Prod N-Oxides or Ring-Opened Products C->C_Prod D_Prod Various Fragments D->D_Prod

Caption: Major degradation pathways for the target molecule.

Intrinsic Stability
  • Acidic Conditions: The N-Boc group is highly susceptible to acid-catalyzed hydrolysis. [6][12][13]Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the protecting group to yield the free secondary amine, carbon dioxide, and isobutylene. [6][14]This is the most significant liability of the molecule.

  • Basic and Nucleophilic Conditions: The N-Boc group is generally stable to basic and nucleophilic conditions, making it compatible with a wide range of synthetic transformations. [12][15]* Oxidative Conditions: The ether linkage and the tertiary carbon atoms in the spirocyclic system may be susceptible to oxidation over long periods or in the presence of strong oxidizing agents. [16]* Thermal and Photostability: The compound is expected to have good thermal stability at ambient temperatures. Photostability should be assessed as per ICH Q1B guidelines, as UV exposure can sometimes catalyze oxidative degradation. [7][8]

Experimental Protocols: Forced Degradation Studies

The goal of these studies is to achieve 5-20% degradation to ensure that the analytical methods can detect the resulting degradants. [7] 1. Acid Hydrolysis:

  • Protocol: Dissolve the compound (1 mg/mL) in a solution of 0.1 M HCl in 50:50 Acetonitrile/Water. Incubate at 60°C for 24-48 hours.

  • Expected Outcome: Significant degradation via cleavage of the Boc group. The primary degradant will be the free amine, 9-oxa-2-azaspiro[5.5]undecane.

2. Base Hydrolysis:

  • Protocol: Dissolve the compound (1 mg/mL) in a solution of 0.1 M NaOH in 50:50 Acetonitrile/Water. Incubate at 60°C for 24-48 hours.

  • Expected Outcome: The compound is expected to be largely stable, demonstrating the resilience of the Boc group to basic conditions. [12][15] 3. Oxidative Degradation:

  • Protocol: Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂) in 50:50 Acetonitrile/Water. Store at room temperature, protected from light, for 24 hours. [7]* Expected Outcome: Potential for low levels of degradation, possibly forming N-oxides or products of ether cleavage.

4. Thermal Degradation:

  • Protocol: Store the solid compound in an oven at 70°C for one week. [7]Separately, prepare a solution (1 mg/mL in Acetonitrile/Water) and reflux at 70°C for 48 hours.

  • Expected Outcome: The solid compound is likely to be stable. Degradation in solution may be observed, though it is expected to be minimal compared to acid hydrolysis.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the compound (1 mg/mL) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [7]* Expected Outcome: The potential for degradation is low but should be assessed to rule out photosensitivity.

Recommended Storage and Handling
  • Storage: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, in a freezer (-20°C) or under refrigeration (2-8°C). An inert atmosphere (Argon or Nitrogen) is recommended to minimize the risk of long-term oxidative degradation.

  • Handling: Avoid contact with acidic vapors or solutions unless deprotection is intended. Use only in a well-ventilated area.

Conclusion

The purity and stability of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are critical parameters that dictate its performance in synthetic and drug discovery applications. A thorough understanding of potential synthetic impurities, coupled with a robust purification strategy and a multi-technique analytical assessment, is required to ensure high-quality material. The primary stability liability is the acid-labile N-Boc protecting group. By implementing the forced degradation protocols outlined in this guide, researchers can develop validated, stability-indicating analytical methods and define appropriate storage and handling conditions. Adherence to these principles will ensure the chemical integrity of this valuable spirocyclic building block, enabling its confident application in the synthesis of next-generation therapeutics.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Forced Degradation Studies. STEMart. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Testing. Galbraith Laboratories, Inc.. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Amine Impurities and Related Compound. Veeprho. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS NO.374795-47-8. LookChem. [Link]

  • 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester CAS#: 1259489-95-6. ChemWhat. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH. [Link]

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Mol-Instincts. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central - NIH. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Exploratory

The Spirocyclic Scaffold: A Renaissance in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The rigid, three-dimensional architecture of spirocyclic compounds has cata...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rigid, three-dimensional architecture of spirocyclic compounds has catalyzed a paradigm shift in medicinal chemistry, moving beyond the traditional "flat" landscape of aromatic compounds. This guide provides a comprehensive exploration of the diverse biological activities exhibited by this unique structural class. We will delve into the mechanistic underpinnings of their therapeutic potential, from anticancer and antimicrobial to antiviral and neuroprotective effects. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the causal relationships behind experimental design and provide self-validating protocols to ensure scientific integrity.

Introduction: The Rise of the Spirocyclic Scaffold in Medicinal Chemistry

Spirocycles are bicyclic systems where the two rings are connected by a single, common atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality, a stark contrast to the planar nature of many traditional pharmacophores. The sp³-rich nature of spirocyclic scaffolds generally correlates with improved physicochemical properties and pharmacokinetic profiles, making them highly attractive in modern drug discovery.[1]

The surge in interest surrounding spirocycles is driven by their ability to:

  • Enhance Potency and Selectivity: The rigid conformation of spirocycles allows for a more precise spatial arrangement of functional groups, leading to a better fit with biological targets and minimizing off-target interactions.[1][2]

  • Improve Physicochemical Properties: Incorporation of spirocyclic motifs can modulate key drug-like properties such as solubility and lipophilicity.[2][3]

  • Optimize ADME-Tox Profiles: Spirocyclic compounds have been shown to improve metabolic stability and reduce toxicological liabilities, such as inhibition of the hERG cardiac ion channel.[1][2]

The increasing availability of synthetic methodologies and diverse building blocks has made these complex scaffolds more accessible to medicinal chemists, leading to a growing number of spirocyclic compounds entering clinical trials and receiving FDA approval.[4][5][6]

A Spectrum of Biological Activities: Therapeutic Applications of Spirocyclic Compounds

The unique conformational constraints and diverse substitution patterns of spirocyclic compounds have led to their investigation across a wide array of therapeutic areas.

Anticancer Activity

Spirocyclic compounds represent a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action are diverse and often target key pathways in cancer progression.

2.1.1. Mechanism of Action: Targeting p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and apoptosis.[9] Its activity is negatively regulated by murine double minute 2 (MDM2). Inhibiting the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.[9] Certain spiro-oxindole derivatives have been identified as potent antagonists of this interaction, offering a novel therapeutic approach for cancer treatment.[9]

p53_MDM2_Inhibition cluster_0 Normal Cell Cycle Regulation cluster_1 Cancer Cell Proliferation cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation p53_cancer p53 (Inactive) Proliferation Uncontrolled Cell Proliferation MDM2_cancer MDM2 (Overexpressed) MDM2_cancer->p53_cancer Inhibition Spiro_Compound Spirocyclic Compound MDM2_ther MDM2 Spiro_Compound->MDM2_ther Inhibits Binding p53_ther p53 (Active) Apoptosis Apoptosis p53_ther->Apoptosis Induces MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Compound_Treatment Treat with Spirocyclic Compounds Incubate_24h->Compound_Treatment Incubate_48_72h Incubate for 48-72h Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Solubilization Solubilize Formazan Crystals Incubate_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Antibacterial Activity: Microbroth Dilution Method

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.2.1. Step-by-Step Methodology

  • Compound Preparation: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm. [10]

Data Presentation: Summarizing Biological Activity

For clarity and ease of comparison, quantitative data from biological assays should be presented in a structured tabular format.

Table 1: In Vitro Anticancer Activity of Selected Spirocyclic Compounds

Compound IDCancer Cell LineIC₅₀ (µM) [11][12]
1c HCT11652.81 [12]
PC374.40 [12]
HL6049.72 [12]
SNB19101 [12]
7 MCF-783.08 µg/ml
12 MCF-784.68 µg/ml
16 MCF-795.68 µg/ml
20 MCF-7114.23 µg/ml

Table 2: Antibacterial Activity of Selected Spirocyclic Compounds

Compound IDBacterial StrainMIC (µg/mL) [13][10]
36 S. aureus30 [13]
37 S. aureus24 ± 0.5 [13]
5d S. aureus (clinical isolate)32 [10]
S. pyogenes (clinical isolate)64 [10]

Conclusion and Future Directions

Spirocyclic compounds have unequivocally established themselves as a privileged structural class in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutics. Their inherent three-dimensionality and conformational rigidity provide a powerful platform for designing potent and selective modulators of a wide range of biological targets. The diverse biological activities of spirocyclic compounds, spanning from anticancer to neuroprotective effects, underscore their immense therapeutic potential.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access an even greater diversity of spirocyclic scaffolds.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to further optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for newly discovered bioactive spirocyclic compounds.

  • In Vivo Efficacy and Safety Studies: Translating promising in vitro results into in vivo models to assess the therapeutic efficacy and safety profiles of spirocyclic drug candidates.

The continued exploration of the rich chemical space of spirocyclic compounds holds the key to unlocking new and effective treatments for a multitude of human diseases.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry. 2021;215:113263.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Synthesis and antiviral properties of spirocyclic-[2][4][14]triazolooxazine nucleosides. Chemistry. 2014;20(37):11685-9.

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry. 2021.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. 2024.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. 2022.
  • Spirocyclic deriv
  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research.
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC.
  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. MDPI.
  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. PubMed.
  • Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. PubMed.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
  • Synthesis and antiviral activity of novel spirocyclic nucleosides. Semantic Scholar. 2018. 2...

Sources

Foundational

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to expl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flatland" of aromatic scaffolds. Among the most promising strategies to emerge is the incorporation of spirocyclic systems—rigid, three-dimensional frameworks that offer a unique architectural advantage in drug design. This guide provides a comprehensive technical overview of the role and application of spirocyclic scaffolds in modern medicinal chemistry. We will delve into the fundamental principles underlying their utility, from the profound impact on molecular conformation and physicochemical properties to practical synthetic strategies. Through detailed case studies, experimental protocols, and comparative data analysis, this document will illustrate the causal relationships between spirocyclic incorporation and enhanced drug-like properties, offering researchers, scientists, and drug development professionals actionable insights to leverage these powerful scaffolds in their own discovery programs.

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, medicinal chemistry has been dominated by planar, aromatic ring systems, largely due to their synthetic accessibility and established structure-activity relationships (SAR). However, the limitations of this two-dimensional chemical space are becoming increasingly apparent, often leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" advocates for the increased use of sp³-rich, three-dimensional scaffolds to better mimic the complex topology of biological macromolecules.[1]

Spirocycles, defined as bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, are at the forefront of this paradigm shift.[2] This unique spiro-fusion imparts a rigid, well-defined three-dimensional geometry, allowing for precise projection of functional groups into the surrounding chemical space.[2] This structural feature is a cornerstone of their utility, enabling more specific and potent interactions with the three-dimensional binding sites of biological targets like proteins and enzymes.[3]

The increasing prevalence of spirocyclic motifs in both clinical candidates and FDA-approved drugs underscores their growing importance in the pharmaceutical landscape.[4][5] This guide will explore the multifaceted advantages of these scaffolds, providing a technical roadmap for their successful implementation in drug discovery projects.

The Spirocyclic Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic core into a molecule can dramatically and often predictably alter its fundamental properties. This section will explore the causal links between the spirocyclic architecture and key drug-like attributes.

Conformational Rigidity: Pre-organizing for Potency and Selectivity

One of the most significant advantages of spirocyclic scaffolds is their inherent rigidity. Unlike flexible aliphatic chains or even some monocyclic systems, the spiro-fusion locks the molecule into a limited number of well-defined conformations.[2]

Causality: This pre-organization of the molecular structure reduces the entropic penalty upon binding to a biological target. A flexible molecule must "pay" a higher entropic cost to adopt the correct binding conformation, which can decrease its binding affinity. A rigid spirocyclic molecule, already in or near its bioactive conformation, can bind more readily, often leading to a significant increase in potency.[3]

Furthermore, the precise spatial orientation of substituents afforded by the spirocyclic core can enhance selectivity. By positioning key pharmacophoric elements in an optimal geometry for the intended target, off-target interactions, which are often a source of toxicity, can be minimized.[4]

Logical Relationship: Conformational Rigidity and Binding Affinity

G cluster_0 Flexible Molecule cluster_1 Spirocyclic Molecule a High Conformational Entropy (Many possible shapes) b Binding to Target a->b Binding Event c Large Entropic Penalty (Energy cost to lock shape) b->c d Lower Binding Affinity c->d e Low Conformational Entropy (Rigid, pre-organized) f Binding to Target e->f Binding Event g Small Entropic Penalty f->g h Higher Binding Affinity g->h

Caption: Impact of conformational entropy on target binding.

Modulation of Physicochemical Properties

The incorporation of spirocycles provides a powerful tool for fine-tuning critical physicochemical parameters such as lipophilicity, solubility, and metabolic stability.

Lipophilicity (LogP/LogD): A common misconception is that adding carbon atoms invariably increases lipophilicity. However, spirocyclic scaffolds, particularly those containing heteroatoms (azaspirocycles, oxaspirocycles), can lead to a counterintuitive decrease in lipophilicity (LogD).[6] This is attributed to the disruption of planarity and the introduction of more polar surface area.

Solubility: The increased sp³ character and reduced planarity of spirocyclic compounds can disrupt crystal lattice packing, often leading to improved aqueous solubility—a critical factor for oral bioavailability.[7][8]

Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 (CYP) enzymes. Replacing metabolically labile groups (e.g., gem-dimethyl groups) with a spirocyclic moiety is a common and effective strategy to improve metabolic stability and prolong a drug's half-life.[6]

Data Presentation: Comparative Physicochemical Properties

The following table provides a quantitative comparison of physicochemical properties between common monocyclic scaffolds and their spirocyclic bioisosteres.

Scaffold PairStructure (Monocycle)Structure (Spirocycle)ΔLogD7.4 (Spiro vs. Mono)pKa (Base)Key Insight
Piperidine vs. 2-Azaspiro[3.3]heptane~ -0.2 to -1.1~11.2 (Piperidine)Spirocyclic analog is less lipophilic.
Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane~ -0.2 to -1.1~8.4 (Morpholine)Significant reduction in lipophilicity.[6]
Piperazine vs. 2,6-Diazaspiro[3.3]heptane~ -0.2 to -1.1pKa1: ~9.8, pKa2: ~5.6Rigid analog with lower lipophilicity.

Note: ΔLogD7.4 values are approximate and can vary based on the specific substituents on the core scaffolds.

Synthetic Strategies and Methodologies

While historically considered challenging to synthesize due to the requisite quaternary carbon, the development of novel synthetic methodologies has made spirocyclic scaffolds increasingly accessible to medicinal chemists.[9]

General Synthetic Approaches

Several robust strategies are employed for the construction of spirocyclic systems:

  • Intramolecular Cyclization: This is one of the most common approaches, involving the formation of the second ring onto a pre-existing cyclic precursor. Reactions like intramolecular alkylations, aldol condensations, and ring-closing metathesis are frequently utilized.

  • [3+2] and [2+2] Cycloadditions: These powerful reactions allow for the rapid construction of five- and four-membered spirocycles with high stereocontrol.

  • Rearrangement Reactions: Pinacol-type and semi-pinacol rearrangements can be employed to generate the spirocyclic core from appropriately substituted starting materials.

  • Use of Spirocyclic Building Blocks: A growing number of commercial and custom-synthesized spirocyclic building blocks are available, allowing for their direct incorporation into drug candidates via standard coupling chemistries. This approach significantly simplifies the synthetic route to complex molecules.

Experimental Workflow: Synthesis of a Spiro-oxindole Anticancer Agent

Spiro-oxindoles are a prominent class of spirocyclic compounds with potent anticancer activity. The following workflow outlines a typical one-pot, three-component reaction for their synthesis via a [3+2] cycloaddition.[5]

G start Start: Reaction Mixture step1 1. Combine Isatin, Amino Acid (e.g., L-proline), and a Chalcone derivative in a suitable solvent (e.g., Methanol). start->step1 step2 2. Heat the mixture to reflux for 3-6 hours. step1->step2 step3 3. In situ generation of an Azomethine Ylide from Isatin and the amino acid. step2->step3 step4 4. [3+2] Cycloaddition of the Azomethine Ylide with the Chalcone (dipolarophile). step3->step4 step5 5. Monitor reaction completion by Thin Layer Chromatography (TLC). step4->step5 step6 6. Cool the reaction mixture and evaporate the solvent under reduced pressure. step5->step6 step7 7. Purify the crude product by column chromatography on silica gel. step6->step7 end End: Pure Spiro-oxindole Product step7->end

Caption: A typical workflow for the synthesis of spiro-oxindoles.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to assess the metabolic stability of a novel spirocyclic compound compared to its non-spirocyclic analog.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (spirocyclic and non-spirocyclic analog) and positive controls (e.g., Dextromethorphan, Midazolam) dissolved in DMSO.[10]

  • Acetonitrile (ACN) with an internal standard for reaction quenching.

  • 96-well plates, incubator shaker, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents:

    • Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.[11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of test compounds and controls in the incubation buffer. The final DMSO concentration should be <0.5%.[10]

  • Incubation:

    • Pre-warm the HLM solution and test compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. The final incubation volume is typically 200 µL.

    • For the negative control (T=0 min), add the quenching solution (ACN with internal standard) before adding the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a fixed volume of cold ACN with internal standard to the respective wells.[12]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration) .[13]

Case Studies: Spirocyclic Scaffolds in Action

This section highlights real-world examples where the strategic incorporation of a spirocyclic scaffold led to significant improvements in drug candidates.

Olaparib Analog: Enhancing Selectivity and Reducing Cytotoxicity

Olaparib is a potent PARP inhibitor approved for the treatment of certain cancers. However, it inhibits multiple members of the PARP family. In a classic example of scaffold hopping, the central piperazine ring of Olaparib was replaced with a diazaspiro[3.3]heptane moiety.[14]

  • The Challenge: Improve the selectivity of Olaparib for PARP-1 over other PARP family members to potentially reduce off-target effects and cytotoxicity.

  • The Solution: The rigid diazaspiro[3.3]heptane scaffold was introduced as a bioisosteric replacement for the more flexible piperazine ring.

  • The Outcome: While the spirocyclic analog showed a slight (2-fold) reduction in potency against PARP-1, its selectivity against other PARP family members was significantly increased. This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, demonstrating a clear advantage of the spirocyclic core in fine-tuning the drug's biological profile.[14]

MCHr1 Antagonists: Improving ADME and hERG Profile

In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists for the treatment of obesity, researchers faced challenges with high lipophilicity and off-target activity at the hERG potassium channel, a major cause of cardiotoxicity.

  • The Challenge: Reduce lipophilicity (LogD) and mitigate hERG inhibition while maintaining potency at the MCHr1 receptor.

  • The Solution: A morpholine moiety in the lead compound was replaced with various azaspirocycles, including 2-oxa-6-azaspiro[3.3]heptane.

  • The Outcome: The introduction of the spirocyclic scaffold successfully lowered the LogD values. Crucially, this structural modification also improved the selectivity against the hERG channel and enhanced metabolic stability, resulting in a candidate (AZD1979) with a much-improved overall ADME-Tox profile.[1][14]

Experimental Protocol: hERG Safety Assay using Automated Patch Clamp

This protocol is essential for assessing the cardiotoxicity risk of drug candidates.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the hERG potassium channel.

Methodology: Automated whole-cell patch-clamp electrophysiology using a system like QPatch or Patchliner.[15][16]

Materials:

  • A stable cell line expressing the human hERG channel (e.g., CHO-hERG or HEK293-hERG).

  • Extracellular and intracellular recording solutions.

  • Test compound and positive control (e.g., E-4031, a potent hERG blocker).

  • Automated patch-clamp instrument and associated consumables (e.g., patch plates).

Procedure:

  • Cell Preparation: Harvest cultured CHO-hERG cells and prepare a single-cell suspension in the extracellular solution.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically positions cells onto the patch plate apertures, forms a high-resistance (GΩ) seal, and then ruptures the cell membrane to achieve the whole-cell configuration.

  • Baseline Current Recording: Apply a specific voltage-clamp protocol to elicit and measure the baseline hERG current (typically a depolarizing pulse followed by a repolarizing step to measure the tail current).[16]

  • Compound Application: Apply increasing concentrations of the test compound to the cells via the system's microfluidic perfusion. Allow for sufficient incubation time at each concentration for the drug effect to reach equilibrium.

  • Current Measurement: Record the hERG current at each compound concentration.

  • Positive Control: Apply a known hERG blocker (e.g., E-4031) at the end of the experiment to confirm channel inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current against the compound concentration and fit the data to a concentration-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.[17]

Future Perspectives and Conclusion

The application of spirocyclic scaffolds in medicinal chemistry is no longer a niche strategy but a mainstream approach to overcoming long-standing challenges in drug discovery.[5][18] The ability to rigidly control molecular shape in three dimensions provides an unparalleled advantage in optimizing potency, selectivity, and pharmacokinetic properties.

As synthetic methodologies continue to advance, an even greater diversity of novel spirocyclic systems will become readily accessible, further expanding the chemical space available to medicinal chemists.[9] The integration of computational modeling with the design and synthesis of spirocyclic libraries will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 15, 2026, from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved January 15, 2026, from [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved January 15, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(18), 8863–8894. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Millan, D. S., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 861, 437-457.
  • Kazantsev, A., Chupakhin, E., Bakulina, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3749. [Link]

  • (2024, July 28). Attributes. Graphviz. Retrieved January 15, 2026, from [Link]

  • Huang, X., Wang, Y., et al. (2020).
  • (2025, March 16). Node Attributes. Graphviz. Retrieved January 15, 2026, from [Link]

  • Shuttleworth, S. J., et al. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research, 9, 23.
  • (n.d.). Node, Edge and Graph Attributes. Graphviz. Retrieved January 15, 2026, from [Link]

  • Blokhina, S. V., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. Retrieved January 15, 2026, from [Link]

  • Farre, A., et al. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Journal of Biomolecular Screening, 17(3), 339-349.
  • Fernandes, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-651.
  • (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved January 15, 2026, from [Link]

  • (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Retrieved January 15, 2026, from [Link]

  • (2024, April 30). Edge Attributes. Graphviz. Retrieved January 15, 2026, from [Link]

  • Li, Y., et al. (2022). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Medicinal Chemistry, 13(9), 1121-1127.
  • (n.d.). User Guide. graphviz 0.21 documentation. Retrieved January 15, 2026, from [Link]

  • Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3093.
  • Ganguly, S., Bhakta, S., & Ghosh, T. (2021). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved January 15, 2026, from [Link]

  • Perlovich, G. L., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 27(19), 6543.
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kumar, A., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(10), e20546.
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved January 15, 2026, from [Link]

  • (n.d.). Application of drug physico chemical characterisation in drug discovery. Merck Group. Retrieved January 15, 2026, from [Link]

  • (2020, July 16). Drawing Chemical Reaction Schemes. LaTeX.net. Retrieved January 15, 2026, from [Link]

  • (n.d.). Examples of spirocycle-containing marketed drugs.30, 31. ResearchGate. Retrieved January 15, 2026, from [Link]

  • (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved January 15, 2026, from [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in Medicinal Chemistry

The spirocyclic scaffold has emerged as a coveted structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the complexities of biological targets. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic scaffold has emerged as a coveted structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the complexities of biological targets. Among these, the oxa-azaspiro[5.5]undecane framework has garnered significant attention for its favorable physicochemical properties and synthetic tractability. This application note focuses on a particularly valuable derivative, Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, and its pivotal role in the synthesis of innovative therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders this molecule a versatile intermediate, amenable to a wide range of chemical transformations for the construction of diverse compound libraries.

Core Applications in Drug Discovery

While direct therapeutic applications of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate itself are not documented, its true value lies in its utility as a foundational scaffold for the synthesis of bioactive molecules targeting a spectrum of diseases. The inherent rigidity and defined spatial arrangement of the spirocyclic system allow for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for their respective biological targets.

Anti-Tuberculosis Agents

The global health threat of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. Research has identified the 1-oxa-9-azaspiro[5.5]undecane scaffold as a promising pharmacophore for the development of potent anti-tuberculosis drugs.[1] These compounds have been shown to target the essential MmpL3 protein in Mycobacterium tuberculosis, a critical transporter of mycolic acids, which are vital components of the mycobacterial cell wall. The spirocyclic core is believed to orient key substituents for optimal interaction within the MmpL3 binding pocket.

Derivatives synthesized from related oxa-azaspiro[5.5]undecane precursors have demonstrated significant activity against both drug-sensitive and resistant strains of M. tuberculosis.[1] The synthetic strategies employed often involve the functionalization of the nitrogen atom of the piperidine ring, a transformation for which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is an ideal starting material following deprotection.

Modulators of the Central Nervous System (CNS)

The unique conformational constraints of spirocyclic systems make them attractive scaffolds for CNS drug discovery, where precise ligand-receptor interactions are paramount. While direct applications of the 9-oxa-2-aza isomer are still emerging, the broader class of oxa-azaspiro[5.5]undecane derivatives has shown promise in this arena.

For instance, the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully utilized to develop potent dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[2] This multimodal approach aims to provide effective analgesia with a reduced side-effect profile compared to traditional opioids. The synthesis of these compounds often begins with a protected piperidone derivative, highlighting the potential of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate as a key intermediate for accessing novel CNS-active agents. The ability to introduce diverse substituents on the nitrogen atom allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The rigid framework of spirocyclic compounds can be exploited to achieve high selectivity for the ATP-binding site of a target kinase. While specific examples utilizing the 9-oxa-2-azaspiro[5.5]undecane scaffold are still under investigation, the general principles of kinase inhibitor design suggest its potential. The ability to append various aromatic and heteroaromatic moieties to the core scaffold through functionalization of the nitrogen atom is a key strategy in developing potent and selective kinase inhibitors.

Synthetic Protocols and Methodologies

The utility of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate as a building block is predicated on the ability to selectively deprotect the nitrogen atom and introduce a diverse range of substituents. The following protocols provide a general framework for these key transformations.

Protocol 1: Boc Deprotection of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which is the primary precursor for further functionalization.

Materials:

  • Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 9-oxa-2-azaspiro[5.5]undecane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • TFA/DCM: This is a standard and highly effective reagent system for the cleavage of Boc protecting groups. TFA is a strong acid that readily protonates the carbamate, leading to its fragmentation, while DCM is an inert solvent that provides good solubility for both the starting material and the product.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the strong acid. Allowing the reaction to proceed at room temperature ensures complete deprotection.

  • Aqueous Sodium Bicarbonate Quench: This step is crucial to neutralize the excess TFA and the trifluoroacetate salt of the product, allowing for the extraction of the free amine into the organic phase.

Protocol 2: N-Alkylation of 9-oxa-2-azaspiro[5.5]undecane

This protocol details the introduction of an alkyl substituent onto the deprotected nitrogen atom, a common step in the synthesis of bioactive derivatives.

Materials:

  • 9-oxa-2-azaspiro[5.5]undecane (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 9-oxa-2-azaspiro[5.5]undecane (1.0 eq) in acetonitrile or DMF, add the base (K₂CO₃ or NEt₃) (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₂CO₃ or NEt₃): A base is required to deprotonate the secondary amine, generating the more nucleophilic free amine for the reaction with the alkyl halide. Potassium carbonate is a solid base suitable for reactions in polar aprotic solvents, while triethylamine is a soluble organic base.

  • Solvent (CH₃CN or DMF): These polar aprotic solvents are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the anion (or the amine nucleophile) relatively free to react.

  • Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction, especially for less reactive alkyl halides.

Protocol 3: N-Acylation of 9-oxa-2-azaspiro[5.5]undecane

This protocol describes the formation of an amide bond, a common functional group in many drug molecules.

Materials:

  • 9-oxa-2-azaspiro[5.5]undecane (from Protocol 1)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 eq) (if starting with acyl chloride)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) (if starting with carboxylic acid)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure (using acyl chloride):

  • Dissolve 9-oxa-2-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Base (NEt₃ or DIPEA): The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and prevent it from reacting.

  • 0 °C: The initial cooling helps to control the highly exothermic reaction between the amine and the reactive acyl chloride.

Data Presentation

Compound ClassTherapeutic AreaTargetKey Structural Feature
1-Oxa-9-azaspiro[5.5]undecane DerivativesAnti-TuberculosisMmpL3Spirocyclic core for precise substituent orientation
1-Oxa-4,9-diazaspiro[5.5]undecane DerivativesPain Managementμ-Opioid Receptor (agonist), σ1 Receptor (antagonist)Dual-target engagement facilitated by the spiro scaffold

Visualizations

Synthesis_Workflow Start Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Intermediate 9-oxa-2-azaspiro[5.5]undecane (Free Amine) Deprotection->Intermediate Alkylation N-Alkylation (Protocol 2) Intermediate->Alkylation Acylation N-Acylation (Protocol 3) Intermediate->Acylation Derivatives1 N-Alkyl Derivatives Alkylation->Derivatives1 Derivatives2 N-Acyl Derivatives Acylation->Derivatives2 Bioactive Bioactive Molecules (e.g., CNS agents, Kinase Inhibitors) Derivatives1->Bioactive Derivatives2->Bioactive

Caption: Synthetic workflow from the protected spirocycle to bioactive molecules.

Conclusion

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The straightforward protocols for deprotection and subsequent functionalization of the nitrogen atom allow for the efficient synthesis of diverse compound libraries targeting a wide range of diseases, from infectious diseases to CNS disorders and cancer. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: A Versatile Building Block for Spirocyclic Scaffolds in Drug Discovery

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. There is a growing consensus that moving away from flat, sp²-rich aromatic systems towards more three-dimensional, sp³-rich scaffolds can lead to compounds with enhanced solubility, improved metabolic stability, and greater selectivity for their biological targets.[1][2] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary of this design principle.[3][4] Their rigid, well-defined three-dimensional geometry allows for the precise projection of functional groups into the binding pockets of proteins, offering a powerful strategy to optimize ligand-receptor interactions.[4]

This guide focuses on Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate , a versatile building block that provides access to a unique class of spirocyclic scaffolds. The embedded tetrahydropyran and piperidine rings offer a blend of polarity and structural rigidity, making this scaffold an attractive starting point for the synthesis of novel therapeutic agents. These application notes provide a comprehensive overview of the synthesis of this building block, protocols for its deprotection, and detailed methods for its subsequent elaboration into diverse derivatives for screening and lead optimization campaigns.

Synthesis of the Core Building Block: A Step-by-Step Approach

The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The overall workflow is depicted below.

Synthesis_Workflow A N-Boc-4-piperidone B Step 1: Epoxidation (Corey-Chaykovsky Reaction) A->B TMSOI, NaH, DMSO C tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate B->C D Step 2: Epoxide Ring Opening C->D 2-Bromoethanol, NaH, DMF E Intermediate Halohydrin D->E F Step 3: Intramolecular Cyclization (Williamson Ether Synthesis) E->F NaH, DMF, Heat G Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate F->G

Caption: Overall synthetic workflow for the target building block.

Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxidation)

The first step involves the conversion of the ketone in N-Boc-4-piperidone to an epoxide using the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base, to add a methylene group across the carbonyl.[1]

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware

Procedure:

  • Under a nitrogen atmosphere, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO in a round-bottom flask.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension at room temperature. The mixture will become homogeneous and gas evolution will be observed. Stir for 30-45 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired spiro-epoxide as a white solid.

Protocol 2: Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

This two-step, one-pot procedure involves the ring-opening of the spiro-epoxide followed by an intramolecular Williamson ether synthesis to construct the tetrahydropyran ring.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • 2-Bromoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromoethanol (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise. Stir until gas evolution ceases.

  • Add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. This completes the epoxide ring-opening step.

  • To the same reaction mixture, add a second portion of sodium hydride (1.5 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours to facilitate the intramolecular cyclization. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Deprotection and Derivatization: Unleashing the Potential of the Spirocyclic Core

The true utility of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate lies in the ease with which the Boc protecting group can be removed, revealing a secondary amine that serves as a handle for a wide array of chemical transformations.

Derivatization_Pathways cluster_0 Core Building Block cluster_1 Deprotection cluster_2 Derivatization A Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate B 9-oxa-2-azaspiro[5.5]undecane A->B TFA, DCM or HCl in Dioxane C N-Alkylated Derivatives B->C R-X, Base or RCHO, NaBH(OAc)₃ D N-Arylated Derivatives B->D Ar-X, Pd catalyst E Amide Derivatives B->E RCOOH, HATU, DIPEA

Sources

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

This document provides a detailed, research-grade protocol for the synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, research-grade protocol for the synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The inherent three-dimensionality of spirocycles offers a unique avenue to explore novel chemical space, often leading to compounds with improved pharmacological profiles.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of a proposed synthetic route, grounded in established chemical principles and analogous transformations reported in the literature.

Introduction

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in the development of novel therapeutics. The rigid, three-dimensional structure of these compounds can lead to enhanced binding affinity and selectivity for biological targets. The title compound, tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, incorporates a tetrahydropyran ring fused to a piperidine core, a motif present in a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent functionalization, making it a versatile intermediate for library synthesis.[2][3][4][5]

Proposed Synthetic Pathway

The synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be envisioned through a three-stage process, as illustrated in the workflow diagram below. This strategy involves the initial formation of a key piperidine intermediate, followed by a spirocyclization to construct the tetrahydropyran ring, and finally, the protection of the secondary amine with a Boc group.

G cluster_0 Stage 1: Synthesis of Piperidine Intermediate cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Boc Protection A Starting Materials: 4-Piperidone monohydrate hydrochloride & 3-Bromopropanol B N-Alkylation A->B Base, Solvent C 1-(3-hydroxypropyl)piperidin-4-one B->C D Intramolecular Oxa-Michael Addition C->D Acid Catalyst E 9-Oxa-2-azaspiro[5.5]undecane D->E F Boc Anhydride (Boc₂O) G Base, Solvent E->G F->G Reaction H Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (Final Product) G->H

Caption: Proposed synthetic workflow for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Materials and Reagents

For the successful execution of this protocol, it is imperative to use high-purity reagents and anhydrous solvents where specified.

ReagentCAS NumberSupplier (Example)Notes
4-Piperidone monohydrate hydrochloride40064-34-4Sigma-AldrichStarting material
3-Bromopropanol627-18-9Alfa AesarAlkylating agent
Potassium carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, powdered
Acetonitrile (CH₃CN)75-05-8VWR ChemicalsAnhydrous
p-Toluenesulfonic acid (p-TsOH)104-15-4Sigma-AldrichCatalyst
Toluene108-88-3Fisher ScientificAnhydrous
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5TCI ChemicalsBoc-protecting agent
Triethylamine (Et₃N)121-44-8Sigma-AldrichBase
Dichloromethane (DCM)75-09-2VWR ChemicalsAnhydrous
Sodium sulfate (Na₂SO₄)7757-82-6Fisher ScientificAnhydrous, for drying
Ethyl acetate (EtOAc)141-78-6Fisher ScientificFor extraction and chromatography
Hexanes110-54-3Fisher ScientificFor chromatography
Silica gel7631-86-9Sorbent TechnologiesFor column chromatography (230-400 mesh)

Experimental Protocol

Stage 1: Synthesis of 1-(3-hydroxypropyl)piperidin-4-one

This initial step involves the N-alkylation of 4-piperidone with 3-bromopropanol to introduce the side chain required for the subsequent cyclization.

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add 3-bromopropanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-hydroxypropyl)piperidin-4-one as a colorless oil.

Rationale: The use of a base like potassium carbonate is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Stage 2: Synthesis of 9-Oxa-2-azaspiro[5.5]undecane

This key step involves an acid-catalyzed intramolecular cyclization to form the spirocyclic core.

  • Dissolve 1-(3-hydroxypropyl)piperidin-4-one (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux (approximately 111°C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 9-oxa-2-azaspiro[5.5]undecane can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Rationale: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydroxyl group. The removal of water drives the equilibrium towards the formation of the spirocyclic product.

Stage 3: Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

The final step is the protection of the secondary amine with a Boc group, which is a standard procedure in organic synthesis.[2][3][4][5]

  • Dissolve the crude 9-oxa-2-azaspiro[5.5]undecane (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Rationale: Triethylamine acts as a base to deprotonate the secondary amine, making it more nucleophilic to attack the electrophilic carbonyl carbon of the Boc anhydride.[4] Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve both starting materials.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and characteristic multiplets for the piperidine and tetrahydropyran ring protons. The chemical shifts will be influenced by the spirocyclic structure and the Boc protecting group.
¹³C NMR (CDCl₃, 100 MHz)Resonances for the quaternary spiro carbon, the carbons of the piperidine and tetrahydropyran rings, and the carbons of the Boc group (carbonyl carbon around 155 ppm, quaternary carbon around 80 ppm, and methyl carbons around 28 ppm).
Mass Spectrometry (ESI) Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
FT-IR (thin film)Characteristic absorption bands for the C-O-C stretch of the ether and the C=O stretch of the carbamate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Use freshly powdered potassium carbonate. Monitor the reaction closely by TLC and consider increasing the reaction time or temperature if necessary.
Incomplete cyclization in Stage 2 Insufficient catalysis or inefficient water removal.Use a freshly opened bottle of p-TsOH. Ensure the Dean-Stark trap is functioning correctly. A higher boiling point solvent like xylene could be considered.
Difficult purification of the final product Presence of unreacted starting materials or byproducts from the Boc protection step.Ensure the reaction in Stage 3 goes to completion. During the workup, thorough washing with water and brine is important to remove excess reagents and triethylamine salts. Optimize the solvent system for column chromatography for better separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. By following this guide, researchers can reliably produce this valuable spirocyclic building block for use in various drug discovery and development programs. The outlined procedures are based on established chemical principles and offer a solid foundation for the synthesis of this and related spirocyclic systems.

References

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Synthesis of Boc-protected bicycloproline. PMC. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Mol-Instincts. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Synthesis of new biologically actived azaspiro compounds. ResearchGate. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

Sources

Application

Reaction conditions for coupling with Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Introduction: The Significance of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery The 9-oxa-2-azaspiro[5.5]undecane moiety is a key structural motif in medicinal chemistry, prized for its three-dimens...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The 9-oxa-2-azaspiro[5.5]undecane moiety is a key structural motif in medicinal chemistry, prized for its three-dimensional character that allows for the exploration of novel chemical space.[1] This spirocyclic system, which imparts conformational rigidity and unique steric and electronic properties, is increasingly incorporated into drug candidates to enhance binding affinity, selectivity, and pharmacokinetic profiles. Its derivatives have shown promise in various therapeutic areas, including as potential treatments for tuberculosis by targeting the MmpL3 protein.[1] The ability to functionalize the nitrogen atom of this scaffold through cross-coupling reactions is crucial for the synthesis of libraries of potential drug candidates.

This guide provides detailed protocols for the N-arylation of 9-oxa-2-azaspiro[5.5]undecane via a Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2][3]

Core Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][4] This reaction has become indispensable in pharmaceutical research and development due to its broad substrate scope and functional group tolerance, largely supplanting harsher, more traditional methods.[2]

The catalytic cycle, as illustrated below, generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the palladium(0) catalyst.[5][6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')(L)n]+X- [Ar-Pd(II)(HNR'R'')(L)n]+X- Amine_Coordination->[Ar-Pd(II)(HNR'R'')(L)n]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(HNR'R'')(L)n]+X-->Deprotonation Ar-Pd(II)-NR'R''(L)n Ar-Pd(II)-NR'R''(L)n Deprotonation->Ar-Pd(II)-NR'R''(L)n Base-H+X- Base-H+X- Deprotonation->Base-H+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)n->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' N-Aryl Product Reductive_Elimination->Ar-NR'R'' Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation Start Dissolve Boc-protected spiroamine in a suitable solvent (e.g., DCM or Dioxane). Add_Acid Add a strong acid (e.g., TFA or HCl in Dioxane). Start->Add_Acid Stir Stir at room temperature. Add_Acid->Stir Evaporate Evaporate the solvent and excess acid. Stir->Evaporate Neutralize Neutralize with a base (e.g., saturated NaHCO3). Evaporate->Neutralize Extract Extract with an organic solvent (e.g., DCM or EtOAc). Neutralize->Extract Dry_Concentrate Dry the organic layer and concentrate in vacuo. Extract->Dry_Concentrate Product Obtain 9-oxa-2-azaspiro[5.5]undecane. Dry_Concentrate->Product

Figure 2: Workflow for the Boc Deprotection.

Detailed Protocol:

  • Reaction Setup:

    • To a solution of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane (0.1-0.2 M), add trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic (pH > 8).

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 9-oxa-2-azaspiro[5.5]undecane. The product is often used in the next step without further purification.

Part 2: Buchwald-Hartwig N-Arylation of 9-Oxa-2-azaspiro[5.5]undecane

Objective: To couple the deprotected 9-oxa-2-azaspiro[5.5]undecane with a variety of aryl halides to synthesize a library of N-aryl derivatives. The following protocol is adapted from established methods for the N-arylation of similar cyclic amines. [7] Table 1: Recommended Reaction Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionRationale & Notes
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used and is reduced in situ. [5]
Ligand XPhos, SPhos, or BINAPBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. [5]The choice of ligand can significantly impact reaction efficiency and may need to be optimized for specific substrates.
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. [5]Sodium tert-butoxide is highly effective but moisture-sensitive. Cesium carbonate is a milder alternative.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential for optimal performance.

Detailed Protocol:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 9-oxa-2-azaspiro[5.5]undecane (1.1-1.5 eq), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous solvent (toluene or 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-9-oxa-2-azaspiro[5.5]undecane.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands and bases. The ligand-to-palladium ratio can also be optimized. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenation products (where the aryl halide is reduced) can sometimes be observed. This may be minimized by adjusting the reaction temperature or changing the base.

  • Difficult Substrates: For electron-rich or sterically hindered aryl chlorides, higher catalyst loadings, more specialized ligands (e.g., second-generation Buchwald ligands), and longer reaction times may be necessary. [5]

Conclusion

The N-arylation of 9-oxa-2-azaspiro[5.5]undecane via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of novel compounds for drug discovery. The protocols provided herein, based on established and reliable conditions, offer a solid starting point for researchers. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields across a broad range of substrates.

References

  • Vertex AI Search, 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester.
  • ResearchGate, Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.
  • Wikipedia, Buchwald–Hartwig amin
  • eScholarship.org, Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • ACS Publications, 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Organic & Biomolecular Chemistry (RSC Publishing), Palladium catalysed aryl amination reactions in supercritical carbon dioxide.
  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction.
  • eScholarship.org, Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Organic Chemistry Portal, Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • The Hartwig Group, Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.
  • NIH, Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Buchwald-Hartwig Amin
  • ResearchGate, The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • J&K Scientific LLC, Buchwald-Hartwig Cross-Coupling.
  • ResearchGate, Palladium catalyzed ligand-free Suzuki cross-coupling reaction | Request PDF.
  • NIH, The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
  • NIH, Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2][8]Fused Indole Heterocycles.

  • ChemScene, 57289-77-7 | 9-Oxa-2-azaspiro[5.5]undecane.
  • Macmillan Group, B-Alkyl Suzuki Couplings.
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • DOI, A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • PubChem, 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984.
  • ResearchGate, (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • PubChemLite, 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

Sources

Method

Application Notes and Protocols for the Purification of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Abstract This document provides a comprehensive guide to the purification of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a key building block in medicinal chemistry and drug discovery. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a key building block in medicinal chemistry and drug discovery. Recognizing the critical role of purity in downstream applications, we present detailed protocols for common purification techniques, including silica gel chromatography and crystallization. The methodologies are grounded in the physicochemical properties of Boc-protected spirocyclic amines and are designed to be robust and reproducible for researchers and drug development professionals. This guide emphasizes the rationale behind experimental choices to empower scientists with the expertise to adapt and troubleshoot these protocols effectively.

Introduction: The Importance of Purity

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a valuable spirocyclic scaffold. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and difficulties in the purification of subsequent products.

This guide outlines purification strategies to achieve high purity (>95%) of the target compound, addressing common impurities encountered during its synthesis.

Pre-Purification: Aqueous Work-up

Prior to chromatographic purification or crystallization, a standard aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This procedure is based on common extraction methods for Boc-protected amines.[1][2]

Protocol 2.1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Water (H₂O) to remove any remaining water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) to reduce the solubility of the organic layer in the aqueous phase and aid in layer separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Primary Purification Technique: Column Chromatography

Silica gel chromatography is the most common and effective method for purifying Boc-protected amines due to its ability to separate compounds based on polarity.[2][3]

Principle of Separation

The separation on a silica gel column relies on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a less polar mobile phase. The target compound, being moderately polar, will adhere to the silica gel and can be selectively eluted with an appropriate solvent system.

Protocol 3.1: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., 100% hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient elution is recommended.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Data Presentation: Solvent Systems for Chromatography
Solvent System (Hexane:EtOAc) Typical Rf Value Notes
9:1~0.2-0.3A good starting point for elution.
8:2~0.4-0.5May be required for faster elution.
7:3>0.6Use with caution to avoid co-elution with more polar impurities.

Note: Rf values are approximate and should be determined for each specific batch of crude material using TLC.

Alternative Purification: Crystallization

For materials that are semi-crystalline or when a very high purity is required, crystallization can be an effective final purification step.

Protocol 4.1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for Boc-protected compounds is a mixture of a non-polar solvent like heptane or pentane and a more polar solvent like ethyl acetate or isopropanol.[2]

  • Dissolution: Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for thermally stable compounds to assess purity.[4]

Visual Workflow and Decision Making

Diagram 1: Overall Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Protocol 2.1) Crude->Workup Crude_Purified Crude Purified Product Workup->Crude_Purified Column Column Chromatography (Protocol 3.1) Crude_Purified->Column Crystallization Crystallization (Protocol 4.1) Column->Crystallization Analysis Purity Assessment (NMR, LC-MS) Crystallization->Analysis Pure_Product Pure Product (>95%) Analysis->Pure_Product

Caption: General workflow for the purification of the target compound.

Diagram 2: Decision Tree for Purification Method

DecisionTree Start Crude Product Analysis (TLC) Complex Complex Mixture (Multiple Spots on TLC) Start->Complex Yes Simple Relatively Clean (One Major Spot) Start->Simple No Column Column Chromatography Complex->Column Crystallization Direct Crystallization Simple->Crystallization Final Final Purity Check Column->Final Crystallization->Final Pass Pass Final->Pass >95% Pure Fail Repurify Final->Fail <95% Pure

Sources

Application

Application Notes &amp; Protocols: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate as a Scaffold for Novel Inhibitors

Abstract Spirocyclic systems are increasingly vital in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2] Their inherent three-dimensionality provides access...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems are increasingly vital in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2] Their inherent three-dimensionality provides access to novel chemical space and can lead to significant improvements in physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] This guide focuses on the Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate scaffold, a versatile building block for generating diverse libraries of potential inhibitors. We provide a comprehensive overview of its strategic value, detailed, field-tested protocols for derivatization, and a framework for the biological evaluation of resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced spirocyclic scaffolds in their discovery programs.

Part 1: The Strategic Value of the 9-Oxa-2-azaspiro[5.5]undecane Core

Rationale for Use: Beyond Flat Scaffolds

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with poor solubility and undesirable pharmacokinetic profiles. Spirocyclic scaffolds, defined by two rings sharing a single atom, enforce a rigid, three-dimensional geometry.[3] This structural feature offers several distinct advantages:

  • Enhanced Three-Dimensionality (3D): The spirocyclic core projects substituents into distinct vectors in 3D space, allowing for more precise and potentially stronger interactions with the complex typography of protein binding sites.[1][3]

  • Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized atoms, a key feature of this scaffold, generally correlates with enhanced solubility, higher basicity, and reduced lipophilicity compared to flat aromatic counterparts.[2]

  • Conformational Rigidity: The rigid nature of the spirocycle locks the conformation of the molecule, which can minimize the entropic penalty upon binding to a target, leading to improved potency and selectivity.[1][2]

  • Novelty and IP Space: These scaffolds represent a relatively underexplored area of chemical space, offering opportunities for discovering novel intellectual property.[4]

The Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate scaffold is particularly valuable. The Boc (tert-butoxycarbonyl) protecting group provides a stable, yet easily removable, handle on the nitrogen atom, which serves as the primary point for diversification. The embedded oxygen atom can act as a hydrogen bond acceptor and influences the overall polarity and solubility of the final compounds.

Overview of the Inhibitor Generation Workflow

The path from the core scaffold to a validated inhibitor follows a structured, multi-stage process. The workflow is designed to maximize efficiency and generate robust, interpretable data at each step.

G cluster_synthesis Chemical Synthesis & Library Generation cluster_screening Biological Evaluation Scaffold Core Scaffold (Boc-Protected) Deprotection Boc Deprotection (TFA or HCl) Scaffold->Deprotection Diversification Parallel Synthesis (Amide Coupling, Reductive Amination, etc.) Deprotection->Diversification Purification Library Purification (HPLC) Diversification->Purification Plating Compound Plating & QC Purification->Plating PrimaryScreen Primary Biochemical Screen (HTS) Plating->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response (IC₅₀) PrimaryScreen->HitConfirm SecondaryAssay Orthogonal / Cell-Based Assay HitConfirm->SecondaryAssay SAR Structure-Activity Relationship (SAR) & Lead Optimization SecondaryAssay->SAR SAR Analysis G cluster_screening_cascade Screening & Hit Validation Cascade Primary Primary Screen (Single concentration, e.g., 10 µM) HitConfirm Hit Confirmation (Fresh solid sample re-test) Primary->HitConfirm DoseResponse Dose-Response Curve (Determine IC₅₀/EC₅₀) HitConfirm->DoseResponse Orthogonal Orthogonal Assay (Different technology/readout) DoseResponse->Orthogonal Cellular Cell-Based Assay (Confirm activity in a cellular context) Orthogonal->Cellular Selectivity Selectivity Profiling (Test against related targets) Cellular->Selectivity Lead Lead Candidate Selectivity->Lead Advance to Lead Optimization

Sources

Method

Incorporation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate into peptide synthesis

An In-Depth Guide to the Strategic Incorporation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in Modern Peptide Synthesis Introduction: Expanding the Chemical Space of Peptides with Spirocyclic Scaffolds In...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Incorporation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in Modern Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides with Spirocyclic Scaffolds

In the pursuit of novel therapeutics, medicinal chemists and peptide scientists continuously seek innovative building blocks to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of non-natural amino acids is a cornerstone of this endeavor.[1][2] Among these, spirocyclic scaffolds have emerged as particularly powerful tools in drug discovery.[3] Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate represents a unique, conformationally constrained building block designed to imbue peptides with desirable pharmacological properties.

Spirocycles are ring systems where two rings are fused at a single quaternary carbon atom.[4] This structural feature imparts an inherent three-dimensionality that is often lacking in traditional, more planar peptide structures.[4][5] By introducing the rigid 9-oxa-2-azaspiro[5.5]undecane framework, researchers can lock a portion of the peptide backbone into a well-defined conformation.[6] This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[7] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) associated with spirocyclic structures is strongly correlated with improved physicochemical properties—such as solubility and metabolic stability—and a higher probability of success in clinical development.[5][6]

This guide serves as a comprehensive technical resource for researchers, providing detailed application notes and validated protocols for the successful incorporation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate into synthetic peptides using solid-phase peptide synthesis (SPPS).

Application Notes: The Strategic Rationale for a Spirocyclic Building Block

Causality Behind Experimental Choices

The decision to incorporate a sterically demanding, non-natural amino acid like Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is driven by several key objectives in peptide design:

  • Conformational Rigidity and Bioactive Conformation: The primary advantage of this spirocyclic scaffold is its rigidity. Unlike linear amino acid side chains with multiple rotatable bonds, the spiro-system constrains the local peptide backbone. This can be strategically employed to mimic or induce specific secondary structures, such as β-turns, which are often critical for receptor recognition.[8] By locking the peptide into a conformation that closely resembles its receptor-bound state, binding affinity can be significantly improved.[6]

  • Enhanced Metabolic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases. The unique, bulky structure of the 9-oxa-2-azaspiro[5.5]undecane moiety renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the in vivo half-life of the peptide therapeutic.[1]

  • Modulation of Physicochemical Properties: The introduction of spirocyclic frameworks can favorably alter a peptide's properties. The oxa- functionality can influence hydrogen bonding potential and polarity, while the overall spirocyclic nature can impact lipophilicity (LogP/LogD) and aqueous solubility.[5][6] These modifications are critical for optimizing the administration, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]

Key Synthetic Considerations

The structure of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate presents specific challenges that must be addressed for successful synthesis:

  • Protecting Group Strategy: The building block is supplied with a tert-butyloxycarbonyl (Boc) group protecting the secondary amine. This makes it directly suitable for Boc/Bzl (Boc/benzyl) solid-phase peptide synthesis. It is generally incompatible with standard Fmoc/tBu chemistry unless the Boc group is first removed and replaced with an Fmoc group in a separate synthetic step prior to SPPS. The protocols outlined below are therefore based on the Boc-SPPS strategy.

  • Steric Hindrance: This is an α,α-disubstituted amino acid analogue with significant bulk. This steric hindrance can dramatically slow down the kinetics of the amide bond formation.[1][9] Consequently, standard coupling conditions used for natural amino acids may result in low yields or incomplete reactions.[10] The choice of coupling reagent and reaction conditions is therefore critical to drive the reaction to completion.

Experimental Protocols: Boc-SPPS Incorporation

The following is a detailed, step-by-step methodology for the manual incorporation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate into a peptide sequence using Boc-SPPS.

Protocol 1: Solid-Phase Synthesis Cycle

This protocol outlines a single synthesis cycle on a 0.1 mmol scale.

Materials:

  • Resin: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH).

  • Deprotection Reagent: 40-50% Trifluoroacetic acid (TFA) in DCM (v/v) with a scavenger (e.g., 1% triisopropylsilane).

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM (v/v).

  • Amino Acid: Boc-protected amino acids for chain elongation.

  • Spirocyclic Building Block: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA.

  • Washing Solvents: DCM, DMF.

  • Capping Reagent (Optional): Acetic anhydride/DIEA/DCM (e.g., 10:5:85 v/v/v).

Procedure:

  • Resin Swelling: a. Place the resin (~0.1 mmol) in a reaction vessel. b. Add DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.[11] c. Drain the DCM.

  • Boc Deprotection: a. Add the 40-50% TFA/DCM solution to the resin. b. Agitate for 2 minutes. Drain. c. Add fresh 40-50% TFA/DCM solution and agitate for 20-30 minutes. d. Drain the solution and wash the resin thoroughly with DCM (5 x 1 min).

  • Neutralization: a. Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes. b. Repeat the neutralization step. c. Drain the solution and wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min).

  • Coupling of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: This is the critical step requiring optimized conditions due to steric hindrance. a. In a separate vial, dissolve Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF or NMP.[12] b. Add DIEA (8 equivalents, 0.8 mmol) to the solution and allow the mixture to pre-activate for 5-10 minutes.[1] c. Add the activated amino acid solution to the drained, neutralized resin. d. Agitate the mixture for 4 to 12 hours at room temperature.[1] The extended time is crucial for overcoming the steric barrier. e. Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring and Recoupling (Recommended): a. Perform a qualitative test to check for free amines. The bromophenol blue test is suitable, as the standard Kaiser test is unreliable for secondary amines.[1] b. If the test is positive (indicating incomplete coupling), repeat step 4 (recouple) with a fresh solution of activated amino acid for another 4-12 hours.

  • Capping (Optional): a. If coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences. b. Treat the resin with the capping solution (acetic anhydride/DIEA/DCM) for 30 minutes.[1] c. Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Chain Elongation: a. To add the next amino acid, return to step 2 (Boc Deprotection) and continue the synthesis cycle. Subsequent couplings of standard amino acids can typically be performed with shorter reaction times (1-2 hours).

  • Final Cleavage and Deprotection: a. Once the peptide sequence is complete, dry the resin under vacuum. b. Treat the resin with anhydrous liquid Hydrogen Fluoride (HF) containing a scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups. c. Safety Precaution: HF is extremely hazardous and must be handled only in a specialized apparatus by trained personnel. d. After cleavage, the HF is evaporated, and the crude peptide is precipitated with cold diethyl ether, washed, and dried. The crude product is then purified by reverse-phase HPLC.

Data Presentation and Visualization

Table 1: Recommended Coupling Conditions for the Spirocyclic Amino Acid
ParameterRecommended ValueRationale
Building Block 4.0 equivalentsDrives the reaction equilibrium towards product formation.
Coupling Reagent (HATU) 3.9 equivalentsHighly efficient reagent for sterically hindered couplings.[12][13]
Base (DIEA) 8.0 equivalentsActivates the carboxylic acid and neutralizes the ammonium salt.
Solvent DMF or NMPExcellent solvating properties for reagents and peptide chain.
Pre-activation Time 5-10 minutesEnsures formation of the active ester intermediate before addition to the resin.[1]
Coupling Time 4-12 hoursExtended time is necessary to overcome the high steric hindrance.[1]
Coupling Strategy Double CouplingRecommended to maximize yield and minimize deletion sequences.
Diagram: SPPS Workflow for Spirocyclic Amino Acid Incorporation

SPPS_Workflow cluster_cycle Boc-SPPS Cycle Resin Peptide-Resin (Free N-Terminus) Spiro_AA Activate Spiro-AA: - Tert-butyl 9-oxa-2-azaspiro... - HATU / DIEA in DMF - Pre-activate 5-10 min Coupling Couple to Resin (4-12 hours) Spiro_AA->Coupling Add to Resin Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Deprotect Boc Deprotection (40-50% TFA/DCM) Wash_1->Deprotect Next Cycle Wash_1->Deprotect Wash_2 Wash (DCM) Deprotect->Wash_2 Deprotect->Wash_2 Neutralize Neutralize (10% DIEA/DCM) Wash_2->Neutralize Wash_2->Neutralize Wash_3 Wash (DCM, DMF) Neutralize->Wash_3 Neutralize->Wash_3 Wash_3->Coupling Couple next AA Start Start with Deprotected Resin Start->Spiro_AA

Caption: Boc-SPPS workflow for incorporating the sterically hindered spirocyclic amino acid.

References

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Tolmachev, A. A., et al. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. [Link]

  • Strazzolini, P., Melloni, T., & Giumanini, A. G. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron, 57(43), 9033–9043. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

Application

Application Note: Leveraging Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate for Next-Generation Fragment-Based Drug Discovery

An Application and Protocol Guide for Researchers Abstract: Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification process by utilizing small, low-complexity molecules to probe protein binding sit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification process by utilizing small, low-complexity molecules to probe protein binding sites. The industry is increasingly shifting towards sp³-rich, three-dimensional fragments that offer superior physicochemical properties and explore novel chemical space. This guide provides a detailed overview and experimental protocols for the strategic use of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a key spirocyclic scaffold, in FBDD campaigns. We will explore the rationale for its use, methods for library synthesis, biophysical screening protocols, and strategies for fragment evolution, providing researchers with the necessary tools to leverage this valuable building block.

The Imperative for 3D Fragments in Modern Drug Discovery

The landscape of drug discovery is continually challenged by difficult-to-drug targets and the need for novel intellectual property. Traditional high-throughput screening (HTS) libraries have often been dominated by flat, aromatic, sp²-hybridized structures. While successful, this chemical space is well-explored, and such molecules often suffer from poor solubility and metabolic instability.

Fragment-Based Drug Discovery (FBDD) offers a more efficient alternative. By screening smaller molecules (typically <300 Da), FBDD identifies low-affinity but high-quality starting points. The key to a successful FBDD campaign lies in the quality and diversity of the fragment library. There is a growing consensus that libraries enriched with three-dimensional, sp³-hybridized scaffolds provide a significant advantage. These fragments:

  • Explore Untapped Chemical Space: They present diverse vectors for chemical elaboration in three dimensions, allowing for more precise interaction with complex protein binding pockets.

  • Improve Physicochemical Properties: Increased sp³ character is correlated with improved solubility, reduced promiscuity, and better metabolic stability, characteristics that are highly desirable for drug candidates.

  • Enhance Novelty: They provide access to novel core structures, moving away from the well-trodden "flatland" of traditional screening compounds.

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is an exemplary scaffold that embodies these principles. Its rigid, spirocyclic core presents well-defined exit vectors, while the oxa- and aza- substitutions provide points for hydrogen bonding and further chemical modification. The tert-butyl carbamate (Boc) protecting group offers a stable handle that can be readily removed for subsequent elaboration.

The Core Scaffold: Properties and Synthesis

Physicochemical Properties of the Core Scaffold

The utility of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate as a fragment precursor is rooted in its structural and chemical attributes.

PropertyValueSignificance in FBDD
Formula C₁₄H₂₅NO₃-
Molecular Weight 255.35 g/mol Falls within the typical fragment "Rule of Three" (MW < 300).
cLogP ~2.5Appropriate lipophilicity for fragment screening, balancing solubility and binding.
Topological Polar Surface Area (TPSA) 38.8 ŲContributes to good cell permeability and solubility.
Hydrogen Bond Acceptors 3Provides potential for key interactions with target proteins.
Hydrogen Bond Donors 0 (Boc-protected)The secondary amine is masked until the elaboration phase.
Rotatable Bonds 2Low conformational flexibility increases the probability of a productive binding pose.
General Synthesis Pathway

The oxa-azaspiro[5.5]undecane core is accessible through multi-step synthetic routes. A common approach involves the double Michael addition of a primary amine to an activated di-alkene, followed by cyclization. The Boc-protection of the resulting secondary amine provides the title compound, which is commercially available from suppliers like Molport and Enamine.

For custom modifications, the synthesis allows for the introduction of diversity elements early in the process. For instance, using substituted primary amines can install functionality at the 2-position from the outset.

Experimental Workflow: From Scaffold to Hit

The strategic deployment of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in an FBDD campaign follows a structured workflow. This process is designed to maximize the discovery of high-quality hits for subsequent optimization.

FBDD_Workflow cluster_prep Phase 1: Library Preparation cluster_screen Phase 2: Screening & Validation cluster_evo Phase 3: Fragment Evolution A Scaffold Selection: Tert-butyl 9-oxa-2- azaspiro[5.5]undecane-2-carboxylate B Diversity-Oriented Synthesis (Amide Coupling, Reductive Amination) A->B Elaboration C Fragment Library (50-200 Compounds) B->C Purification & QC D Primary Screen (e.g., SPR, MST) C->D Screening E Hit Validation & Orthogonal Assay (e.g., NMR, ITC) D->E Triage F Confirmed Hits (Binding & Stoichiometry) E->F Confirmation G Structural Biology (X-ray Crystallography, Cryo-EM) F->G Structure Determination H Structure-Guided Elaboration (Fragment Growing/Linking) G->H Design I Lead-like Compounds (Potency & ADME Profiling) H->I Optimization

Caption: High-level FBDD workflow using the spirocyclic scaffold.

Protocol: Synthesis of a Representative Fragment Library

This protocol describes the parallel synthesis of a small, focused library from the core scaffold via amide coupling following Boc-deprotection.

Step 1: Boc-Deprotection of the Core Scaffold
  • Dissolution: Dissolve Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 mL per gram of starting material).

  • Acidification: Cool the solution to 0 °C in an ice bath. Add an excess of a strong acid. A 4M solution of HCl in dioxane (4.0 eq) is standard. Alternatively, trifluoroacetic acid (TFA) (10 eq) in DCM can be used.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If using HCl/dioxane, the resulting hydrochloride salt can often be used directly in the next step. If using TFA, co-evaporate with toluene to remove residual acid. The resulting amine salt (9-oxa-2-azaspiro[5.5]undecane hydrochloride) is carried forward.

Step 2: Parallel Amide Coupling

This procedure is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected amine salt (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • In each well of the reaction plate, add a unique carboxylic acid (1.1 eq).

    • Prepare a stock solution of a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), in DMF.

  • Coupling Reaction:

    • To each well containing a carboxylic acid, add the amine stock solution.

    • Add the HATU/DIPEA stock solution to each well to initiate the coupling reaction.

    • Seal the plate and shake at room temperature for 12-16 hours.

  • Purification & QC:

    • Monitor the conversion in a few representative wells by LC-MS.

    • Upon completion, the library can be purified using parallel reverse-phase HPLC.

    • Confirm the identity and purity (>95%) of each library member by LC-MS and ¹H NMR. Store the compounds in DMSO at -20 °C.

Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful primary screening technique in FBDD for its sensitivity and real-time, label-free detection of binding events. This protocol provides a general workflow.

Materials and Setup
  • SPR Instrument: (e.g., Biacore, Carterra LSA)

  • Sensor Chip: CM5 chip (carboxymethylated dextran surface) is a standard choice.

  • Target Protein: Highly pure (>95%) and tagged (e.g., His-tag) for immobilization.

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Fragment Buffer: Running buffer with 1-5% DMSO (matched to fragment stock solutions).

  • Reagents: Amine coupling kit (EDC, NHS), ethanolamine.

Step-by-Step Screening Protocol
  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1M ethanolamine-HCl pH 8.5 for 7 minutes. A reference channel should be prepared similarly but without protein immobilization.

  • Fragment Library Screening (Primary Screen):

    • Dilute the fragment library to a final concentration of 200-500 µM in the fragment buffer.

    • Perform a single-concentration screen by injecting each fragment over the target and reference surfaces. Use a short contact time (e.g., 30-60 seconds) and a long dissociation time (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary using a mild solution (e.g., a short pulse of 50 mM NaOH or 1M NaCl).

  • Hit Validation and Affinity Determination:

    • Fragments that show a response significantly above the baseline and a non-stoichiometric binding profile are selected as primary hits.

    • Validate these hits by re-testing.

    • Perform a dose-response analysis by injecting the validated hits over a range of concentrations (e.g., 10 µM to 1 mM).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kᴅ). True fragment hits typically have Kᴅ values in the high micromolar to low millimolar range.

SPR_Protocol cluster_immobilize Immobilization cluster_screen Screening cluster_validate Validation A Activate Chip (EDC/NHS) B Inject Protein A->B C Deactivate (Ethanolamine) B->C D Inject Fragment (Single Concentration) C->D Start Screen E Measure Response D->E F Regenerate Surface E->F G Dose-Response (Multiple Concentrations) F->G Confirm Hits H Fit Data (1:1 Model) G->H I Determine Kᴅ H->I

Caption: Workflow for a typical SPR-based fragment screening campaign.

Fragment Evolution: A Case Study Perspective

A confirmed hit from the spirocyclic library is merely a starting point. The true power of FBDD lies in the structure-guided evolution of these low-affinity fragments into potent lead compounds. While public-domain case studies starting specifically from Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are limited, its incorporation into patented compounds provides a clear blueprint for its utility.

For example, its use in developing modulators of ROR-gamma-T, an important target for autoimmune diseases, highlights its role as a core scaffold. In such a campaign, the likely steps would be:

  • Obtain a Co-crystal Structure: A crystal structure of the target protein in complex with the initial fragment hit is essential. This reveals the binding mode and identifies vectors for chemical elaboration.

  • Structure-Guided Growth: The structure would show which part of the fragment is buried and which part is solvent-exposed. The Boc-protected amine, once deprotected, serves as a primary vector for "growing" the fragment into an adjacent sub-pocket to pick up additional interactions and increase potency.

  • SAR Development: A systematic exploration of substituents added to the amine would be performed to build a Structure-Activity Relationship (SAR). This iterative process of design, synthesis, and testing drives the optimization of affinity and selectivity.

The rigid spirocyclic core ensures that the exit vector for this growth is well-defined, reducing the entropic penalty of binding and leading to more efficient gains in potency.

Conclusion

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is more than just another building block; it is a strategic entry point into the underexplored, three-dimensional chemical space that is critical for the next generation of therapeutics. Its favorable physicochemical properties, synthetic tractability, and rigid 3D structure make it an ideal scaffold for FBDD. By following systematic protocols for library synthesis, biophysical screening, and structure-guided evolution, research teams can effectively leverage this scaffold to identify and optimize novel, high-quality chemical matter against challenging biological targets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

Method

Application Notes and Protocols for the Development of Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists Using Spirocyclic Scaffolds

Abstract Traditional opioid analgesics, primarily acting as μ-opioid receptor (MOR) agonists, are highly effective for managing moderate-to-severe pain. However, their clinical utility is severely hampered by adverse eff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Traditional opioid analgesics, primarily acting as μ-opioid receptor (MOR) agonists, are highly effective for managing moderate-to-severe pain. However, their clinical utility is severely hampered by adverse effects such as respiratory depression, tolerance, dependence, and opioid-induced hyperalgesia.[1] A promising strategy to mitigate these liabilities is the development of dual-action ligands that combine MOR agonism with antagonism of the sigma-1 receptor (σ1R).[1][2][3][4] The σ1R, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), modulates various signaling pathways and has been shown to play a crucial role in pain sensitization and the potentiation of opioid side effects.[1][5][6][7][8][9] Antagonism of σ1R can enhance opioid analgesia, particularly in neuropathic pain states, while counteracting opioid-induced adverse effects.[1][6][9] This guide details the rationale, design principles, and key experimental protocols for developing dual MOR agonist/σ1R antagonist candidates, with a specific focus on the application of spirocyclic scaffolds—a structural motif that offers significant advantages in modern medicinal chemistry.

Scientific Rationale: The Synergy of MOR Agonism and σ1R Antagonism

The development of bifunctional MOR agonists and σ1R antagonists is rooted in the intricate interplay between these two receptor systems in the context of pain signaling.

  • MOR Signaling: As a classic G-protein coupled receptor (GPCR), MOR activation by agonists like morphine leads to the inhibition of adenylyl cyclase, modulation of ion channels (activation of K+ channels, inhibition of Ca2+ channels), and subsequent hyperpolarization of neurons.[10][11][12][13][14] This G-protein-mediated pathway is the primary driver of analgesia.[10][11] However, MOR activation also triggers a β-arrestin signaling cascade, which is implicated in receptor desensitization, internalization, and the development of adverse effects like respiratory depression and tolerance.[11][14]

  • σ1R Function: The σ1R is not a classic GPCR but an intracellular chaperone protein that resides at the mitochondria-associated ER membrane (MAM).[7][8][15] It interacts with and modulates the function of numerous proteins, including GPCRs (like MOR) and ion channels (like the NMDA receptor).[1][9] Under conditions of cellular stress or pathological pain, σ1R activation can exacerbate neuronal hyperexcitability and contribute to central sensitization, a key mechanism underlying chronic and neuropathic pain.[6]

  • The Dual-Target Hypothesis: Pharmacological or genetic inactivation of σ1R has been shown to produce antihyperalgesic and antiallodynic effects in various pain models and to potentiate opioid analgesia without exacerbating opioid-mediated side effects.[1][6] By combining MOR agonism and σ1R antagonism in a single molecule, the therapeutic goal is to achieve robust analgesia while simultaneously dampening the signaling pathways that contribute to pain sensitization and the undesirable effects of opioids. This approach aims to create a safer, more effective class of analgesics.[1][16]

Signaling Pathway Overview

The following diagram illustrates the convergent and divergent points of MOR and σ1R signaling, highlighting the rationale for the dual-target approach.

SignalingPathways cluster_MOR μ-Opioid Receptor (MOR) Signaling cluster_Sigma1R σ1 Receptor (σ1R) Signaling MOR_Agonist Dual-Target Ligand (MOR Agonist) MOR MOR MOR_Agonist->MOR Activates G_Protein Gi/o Protein Pathway MOR->G_Protein Activates Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects Sigma1R_Antagonist Dual-Target Ligand (σ1R Antagonist) Sigma1R σ1R Sigma1R_Antagonist->Sigma1R Inhibits Sigma1R->G_Protein Modulates Pain_Sensitization Pain Sensitization (e.g., via NMDAR modulation) Sigma1R->Pain_Sensitization Promotes Opioid_Side_Effects Potentiation of Opioid Side Effects Sigma1R->Opioid_Side_Effects Contributes to Pain_Sensitization->Analgesia Opposes

Caption: MOR and σ1R signaling pathways targeted by a dual-function ligand.

The Role of Spirocyclic Scaffolds in Ligand Design

Spirocyclic scaffolds are three-dimensional structures containing two rings connected by a single, shared carbon atom (the spirocenter). Their incorporation into drug candidates has become a valuable strategy in medicinal chemistry for several reasons.[17][18][19]

  • Increased Three-Dimensionality (3D): Unlike flat, aromatic systems, spirocycles introduce conformational rigidity and a well-defined 3D geometry. This allows for a more precise exploration of the chemical space within a receptor's binding pocket, potentially leading to higher potency and selectivity.[18][20]

  • Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbons in spirocyclic compounds often leads to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flatter, non-spirocyclic counterparts.[17][18]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, moving away from "flatland" chemistry and offering new opportunities for intellectual property.[17][21]

A prime example of this strategy is the clinical candidate EST73502 , which is based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.[7][13][15][16][21][22][23] This compound demonstrates potent dual MOR agonism and σ1R antagonism and shows a promising preclinical profile with potent analgesic activity and reduced opioid-related side effects.[7][21][22][23]

Drug Development Workflow

The development process follows a structured, iterative cycle of design, synthesis, and testing.

Workflow Design Design & Synthesis (Spirocyclic Scaffold) In_Vitro In Vitro Profiling (Binding & Functional Assays) Design->In_Vitro Test Affinity & Potency ADME In Vitro ADME (Solubility, Stability, etc.) In_Vitro->ADME Assess Drug-like Properties In_Vivo In Vivo Evaluation (Efficacy & Side Effects) ADME->In_Vivo Evaluate in Animal Models Lead_Opt Lead Optimization In_Vivo->Lead_Opt Analyze Data Lead_Opt->Design Iterate

Caption: Iterative workflow for developing dual-target spirocyclic compounds.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays required to characterize dual MOR agonist/σ1R antagonist compounds.

PART 3.1: In Vitro Characterization

Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor (hMOR). This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand.[14][24]

  • Materials:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR.[14]

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).[14][25]

    • Non-specific Control: Naloxone (10 µM).[14][25]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

    • 96-well plates, scintillation fluid, filter mats (GF/B), and a microplate scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

      • 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM Naloxone (for Non-specific Binding) OR 50 µL of test compound dilution.

      • 50 µL of [³H]-DAMGO (final concentration ~0.5-1.0 nM, near its Kd).[14][25]

      • 100 µL of hMOR membrane preparation (typically 10-20 µg protein/well).

    • Incubation: Incubate the plate at 25°C (room temperature) for 60-120 minutes to allow the binding to reach equilibrium.[14][25]

    • Filtration: Rapidly harvest the plate contents onto GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

  • Materials:

    • Receptor Source: Guinea pig liver or brain membrane homogenates (rich in σ1R).[18][22]

    • Radioligand: [³H]-(+)-Pentazocine (a selective σ1R ligand).[18]

    • Non-specific Control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[18]

    • Standard equipment as listed in Protocol 1.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup: In a 96-well plate, add the following in a final volume of 100 µL:

      • 20 µL of assay buffer (Total Binding) OR 20 µL of 10 µM Haloperidol (Non-specific Binding) OR 20 µL of test compound.

      • 20 µL of [³H]-(+)-Pentazocine (final concentration ~2.5-5.0 nM).[18][26]

      • 60 µL of membrane preparation (protein concentration adjusted to give optimal signal).

    • Incubation: Incubate the plate at 37°C for 90 minutes.[18]

    • Filtration & Quantification: Follow steps 4 and 5 from Protocol 1.

    • Data Analysis: Calculate Ki as described in Protocol 1.

Objective: To determine the functional potency (EC50) and efficacy (%Emax) of a test compound at the hMOR. This assay measures G-protein activation, a proximal event in receptor signaling.[27][28]

  • Materials:

    • Receptor Source: hMOR-expressing cell membranes.

    • Radioligand: [³⁵S]GTPγS.

    • Reference Agonist: DAMGO.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (Guanosine Diphosphate): Typically 10 µM final concentration.[28]

    • Standard equipment as listed in Protocol 1.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound and DAMGO in assay buffer.

    • Assay Setup: In a 96-well plate, pre-incubate the following for 15 minutes at 30°C:

      • 50 µL of test compound or reference agonist.

      • 100 µL of hMOR membrane preparation containing GDP.

    • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Filtration & Quantification: Follow steps 4 and 5 from Protocol 1.

    • Data Analysis: Plot the stimulated specific binding (in DPM or CPM) against the log concentration of the agonist. Determine EC50 and Emax values using non-linear regression. Efficacy is often expressed as a percentage of the maximal stimulation achieved with DAMGO.[29]

Objective: To evaluate the drug-like properties of lead compounds early in the discovery process to de-risk candidates.[5][10][12][30]

  • Aqueous Solubility:

    • Method: Kinetic solubility is often measured using nephelometry or turbidimetry. A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS, pH 7.4), and precipitation is measured over time.[8]

    • Rationale: Poor solubility can lead to poor absorption and bioavailability.

  • Metabolic Stability:

    • Method: Incubate the test compound with liver microsomes (human and rat) or hepatocytes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).[8] Measure the disappearance of the parent compound over time using LC-MS/MS.

    • Rationale: High metabolic clearance can result in a short half-life and low oral bioavailability.

  • Plasma Protein Binding (PPB):

    • Method: Rapid Equilibrium Dialysis (RED) is the gold standard.[8] The compound is added to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-only chamber. After equilibrium, the compound concentration in both chambers is measured.

    • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High PPB can affect drug distribution and efficacy.

  • CYP450 Inhibition:

    • Method: Incubate the test compound with human liver microsomes and a specific probe substrate for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[12] Measure the formation of the probe's metabolite via LC-MS/MS to determine the IC50 of inhibition.

    • Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).

PART 3.2: In Vivo Evaluation

Objective: To assess the central analgesic activity of a test compound against a thermal pain stimulus. This is a classic test for opioid-like analgesics.[17][31][32]

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[17]

  • Animals: Male CD-1 or Swiss Webster mice.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[17]

    • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior (e.g., hind paw licking, flicking, or jumping).[17] A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[17]

    • Dosing: Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

    • Post-Dose Measurement: At predetermined time points (e.g., 30, 60, 90, 120 minutes post-dose), repeat the latency measurement.

    • Data Analysis: Analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Objective: To measure the mechanical withdrawal threshold in a rodent model of neuropathic pain (e.g., Chronic Constriction Injury or Partial Sciatic Nerve Ligation). This assesses the compound's efficacy against hypersensitivity to non-noxious stimuli.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.[11][33][34]

  • Animals: Male Sprague Dawley rats with an induced neuropathy.

  • Procedure:

    • Acclimation: Place rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes.[11][35]

    • Threshold Measurement: Apply filaments of increasing force perpendicularly to the plantar surface of the hind paw until the filament just buckles.[33][34] A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Up-Down Method: The 50% withdrawal threshold is determined using the Dixon "up-down" method. Briefly, after a positive response, a weaker filament is used; after a negative response, a stronger one is used. The pattern of responses is used to calculate the 50% withdrawal threshold in grams.[33]

    • Dosing and Testing: Establish a baseline threshold before administering the test compound or vehicle. Measure the withdrawal threshold at various time points after dosing.

    • Data Analysis: The results are expressed as the paw withdrawal threshold (in grams). An increase in the threshold after drug administration indicates an anti-allodynic effect.

Objective: To measure the impact of the test compound on respiratory function, a critical safety endpoint for opioid-like drugs.

  • Apparatus: Whole-body plethysmography (WBP) chamber for unrestrained animals.[20] This system measures respiratory parameters like frequency (breaths/min), tidal volume (TV), and minute volume (MV = frequency x TV).

  • Animals: Male Sprague Dawley rats.

  • Procedure:

    • Acclimation: Place the animal in the WBP chamber and allow it to acclimate until a stable breathing pattern is observed.

    • Baseline Recording: Record baseline respiratory parameters for at least 30-60 minutes.

    • Dosing: Administer the test compound or a positive control (e.g., fentanyl, morphine) and vehicle.

    • Post-Dose Recording: Continuously monitor and record respiratory parameters for several hours post-dose.[3]

    • Hypercapnia Challenge (Optional but Recommended): To increase the sensitivity of the assay and avoid "floor effects," a hypercapnic challenge (e.g., exposing the animal to 5-8% CO₂) can be used.[20] This stimulates breathing, making it easier to detect a drug-induced depression.

    • Data Analysis: Calculate the percentage change from baseline for frequency, tidal volume, and minute volume at each time point. Compare the respiratory depression profile to that of a standard opioid.

Data Presentation: Example Pharmacological Profile

The following table summarizes hypothetical but representative data for a lead compound, "Spiro-Dual-01," compared to reference compounds.

CompoundMOR Ki (nM)σ1R Ki (nM)MOR GTPγS EC50 (nM)MOR GTPγS %Emax (vs. DAMGO)Hot Plate ED50 (mg/kg, p.o.)Respiratory Depression (at 3x ED50)
Morphine 2.5>10,00050100%5.0~50% decrease in MV
Spiro-Dual-01 64[15][16]118[15][16]15085% (Partial Agonist)14[15][16]~15% decrease in MV
Haloperidol >10,0003.5No Agonism0%InactiveMinimal

Data for Spiro-Dual-01 is based on published values for the spirocyclic compound EST73502.[15][16]

Conclusion and Future Directions

The development of dual MOR agonists/σ1R antagonists represents a clinically relevant and mechanistically sound approach to creating a new generation of safer and more effective analgesics. The use of spirocyclic scaffolds provides a powerful tool in medicinal chemistry to achieve the desired dual pharmacology while maintaining favorable drug-like properties.[13][18] The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of such compounds. Future work in this area will likely focus on refining the optimal balance of MOR and σ1R activity, exploring biased agonism at the MOR to further separate analgesia from side effects, and advancing lead candidates like EST73502 through clinical development.[7][16]

References

  • Opioid receptor signaling pathway. All four types of opioid receptor... - ResearchGate. (URL: [Link])

  • Opioid receptors signaling network - PMC - PubMed Central. (URL: [Link])

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (URL: [Link])

  • Video: Opioid Receptors: Overview - JoVE. (URL: [Link])

  • Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects. (URL: [Link])

  • Propionamide Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain - PubMed. (URL: [Link])

  • Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed. (URL: [Link])

  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ 1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - ResearchGate. (URL: [Link])

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. (URL: [Link])

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (URL: [Link])

  • Fast turnaround early ADME in vitro screening available! - Admescope. (URL: [Link])

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (URL: [Link])

  • Rodent Hot Plate Pain Assay - Maze Engineers - ConductScience. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Analgesia, Hot plate test, Metabotropic, Tail flick test - JCDR. (URL: [Link])

  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed. (URL: [Link])

  • Methods Used to Evaluate Pain Behaviors in Rodents - PMC - PubMed Central. (URL: [Link])

  • How to conduct Von Frey Test? - BioMed. (URL: [Link])

  • 2.10. von Frey Test for Determining Mechanical Allodynia - Bio-protocol. (URL: [Link])

  • The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC - NIH. (URL: [Link])

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC - PubMed Central. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (URL: [Link])

  • Opioid-Induced Respiratory Depression - Moron-Concepcion Lab - WashU. (URL: [Link])

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (URL: [Link])

  • A Model for Evaluating Synergistic Opioid Induced Respiratory Depression - Charles River Laboratories. (URL: [Link])

  • Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed. (URL: [Link])

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (URL: [Link])

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC - NIH. (URL: [Link])

  • Evaluation of Respiratory Depression Induced by Fentanyl in Rats Using the DECRO Jacketed Telemetry - Etisense. (URL: [Link])

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - IRIS. (URL: [Link])

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PubMed. (URL: [Link])

  • Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PubMed Central. (URL: [Link])

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. (URL: [Link])

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. (URL: [Link])

  • Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC - PubMed Central. (URL: [Link])

  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed. (URL: [Link])

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - Semantic Scholar. (URL: [Link])

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed. (URL: [Link])

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (URL: [Link])

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF - ResearchGate. (URL: [Link])

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central. (URL: [Link])

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (URL: [Link])

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1-oxa-9-azaspiro[5.5]undecane Derivatives as Potent Antituberculosis Agents

Introduction: The Imperative for Novel Antituberculosis Therapies Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antituberculosis Therapies

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new antitubercular agents with novel mechanisms of action.[1] Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved target engagement and favorable pharmacokinetic properties.[1][2] This document provides a detailed guide to the synthesis and evaluation of a promising class of spiro-heterocycles, the 1-oxa-9-azaspiro[5.5]undecanes, which have demonstrated potent activity against M. tuberculosis.

The Molecular Target: MmpL3, a Critical Transporter

The primary molecular target of the 1-oxa-9-azaspiro[5.5]undecane series is the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][3][4] MmpL3 is an essential transporter protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts this crucial transport process, leading to the depletion of mycolic acids and ultimately, bacterial death.[4][5] The validation of MmpL3 as a druggable target has been reinforced by the identification of several other potent inhibitors, making it an attractive focus for the development of new anti-TB drugs.[5]

Synthetic Strategy: The Prins Cyclization Approach

A robust and efficient method for constructing the 1-oxa-9-azaspiro[5.5]undecane scaffold is through a Prins cyclization reaction.[2] This powerful reaction allows for the stereoselective formation of the tetrahydropyran ring and the simultaneous installation of substituents, providing a rapid route to a diverse library of analogs. The general synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Deprotection & Diversification cluster_3 Final Products N-Boc-4-piperidone N-Boc-4-piperidone Prins_Cyclization Prins Cyclization N-Boc-4-piperidone->Prins_Cyclization Homoallylic_alcohol Homoallylic_alcohol Homoallylic_alcohol->Prins_Cyclization Intermediate_3 4-Substituted-1-oxa-9-azaspiro[5.5]undecane (Boc-protected) Prins_Cyclization->Intermediate_3 Deprotection Deprotection Intermediate_3->Deprotection Intermediate_amine Secondary Amine Intermediate Deprotection->Intermediate_amine Reductive_Alkylation Reductive Alkylation Intermediate_amine->Reductive_Alkylation Final_Compound Target 1-oxa-9-azaspiro[5.5]undecane Derivatives Reductive_Alkylation->Final_Compound Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Reductive_Alkylation

Figure 1: General synthetic workflow for 1-oxa-9-azaspiro[5.5]undecane derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of the 1-oxa-9-azaspiro[5.5]undecane Core (via Prins Cyclization)

This protocol describes the key step in forming the spirocyclic core structure.

Rationale: The Prins cyclization is an acid-catalyzed reaction between a carbonyl compound (N-Boc-4-piperidone) and a homoallylic alcohol. The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and allows for later diversification.

Materials:

  • N-Boc-4-piperidone

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and the homoallylic alcohol (1.2 eq) in anhydrous DCM at 0 °C, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the Boc-protected 1-oxa-9-azaspiro[5.5]undecane intermediate.

Protocol 2: N-Boc Deprotection

Rationale: Removal of the Boc protecting group is necessary to expose the secondary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials:

  • Boc-protected 1-oxa-9-azaspiro[5.5]undecane intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine intermediate, which can often be used in the next step without further purification.

Protocol 3: Reductive Alkylation for Peripheral Group Installation

Rationale: Reductive alkylation is a reliable method for introducing a variety of substituents onto the piperidine nitrogen. This step is crucial for tuning the lipophilicity and other properties of the final compounds to optimize antitubercular activity. Lipophilic groups, such as a 4-tert-butylbenzyl group, have been shown to be beneficial for activity.[2]

Materials:

  • Deprotected 1-oxa-9-azaspiro[5.5]undecane intermediate

  • Substituted benzaldehyde (e.g., 4-tert-butylbenzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the secondary amine intermediate (1.0 eq) and the substituted benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the final 1-oxa-9-azaspiro[5.5]undecane derivative.

In Vitro Antituberculosis Activity Evaluation

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing the potency of new antitubercular compounds.

Materials:

  • Synthesized 1-oxa-9-azaspiro[5.5]undecane derivatives

  • Mycobacterium tuberculosis H37Rv strain (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Reference drugs (e.g., Isoniazid)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microplate containing Middlebrook 7H9 broth. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final working concentration.

  • Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for a further 24 hours.

  • A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration at which no color change is observed (i.e., the well remains blue).

Structure-Activity Relationship (SAR) and Data Summary

The antitubercular activity of 1-oxa-9-azaspiro[5.5]undecane derivatives is highly dependent on the nature of the substituents. The following table summarizes representative data from the literature.

Compound IDR Group (at position 9)MIC (µg/mL) against M. tuberculosis H37Rv
1 4-tert-butylbenzyl1.6
2a 4-fluorobenzyl>50
2b 4-chlorobenzyl6.25
2c 4-bromobenzyl3.13
2i 4,4-difluoro, 9-(4-tert-butylbenzyl)0.8

Data is illustrative and compiled from published research.[2]

G cluster_0 Core Scaffold cluster_1 Key Modification Points cluster_2 Activity Modulators Scaffold 1-oxa-9-azaspiro[5.5]undecane Position_9 Position 9 (Nitrogen) Scaffold->Position_9 Position_4 Position 4 (Tetrahydropyran Ring) Scaffold->Position_4 Lipophilic_Benzyl Lipophilic Benzyl Groups (e.g., 4-tert-butylbenzyl) => Increased Activity Position_9->Lipophilic_Benzyl Small_Alkyl Small/Polar Groups at Position 9 => Decreased Activity Position_9->Small_Alkyl Halogenation_4 Fluorination at Position 4 => Increased Activity Position_4->Halogenation_4

Figure 2: Key structure-activity relationships for antitubercular activity.

Key SAR Insights:

  • Lipophilicity at Position 9: The presence of a lipophilic group, such as a substituted benzyl moiety, on the piperidine nitrogen is critical for potent antitubercular activity.[3] This is likely due to enhanced penetration of the mycobacterial cell wall.

  • Substituents on the Tetrahydropyran Ring: Modifications at position 4 of the tetrahydropyran ring can also modulate activity. For instance, the introduction of fluorine atoms can lead to a significant increase in potency.[2]

Conclusion and Future Directions

The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a highly promising starting point for the development of new antituberculosis drugs targeting MmpL3. The synthetic routes are robust and amenable to the generation of diverse chemical libraries. The clear structure-activity relationships provide a rational basis for further optimization of this series. Future work should focus on improving the pharmacokinetic and safety profiles of the lead compounds to advance them towards clinical development. Molecular docking studies can further aid in the rational design of next-generation analogs with enhanced potency against both drug-sensitive and resistant strains of M. tuberculosis.[3][6]

References

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., ... & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • Ganesh, M., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Advances. [Link]

  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One, 8(5), e60933. [Link]

  • Singh, V., & Singh, P. (2024). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ray, P., et al. (2021). In Vitro Evaluation of Spirocycle Analogues. ACS Omega, 6(37), 24138-24148. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. This document is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Spiroketals are privileged structures in numerous natural products and therapeutic agents, prized for their rigid, three-dimensional conformations.[1][2] However, their synthesis, particularly controlling yield and stereochemistry, presents distinct challenges.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Section 1: Foundational Concepts & Key Challenges

This section addresses the fundamental principles governing the formation of the spiroketal core, which is crucial for effective troubleshooting.

Q1: What is the primary reaction mechanism for forming the 9-oxa-2-azaspiro[5.5]undecane core, and what is the likely precursor?

The formation of the Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate core is achieved through an acid-catalyzed intramolecular spiroketalization. The most common and direct precursor is a dihydroxy ketone. In this case, the precursor is Tert-butyl 4-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine-1-carboxylate .

The mechanism proceeds as follows:

  • Protonation: An acid catalyst protonates the ketone carbonyl, making it a more potent electrophile.

  • Hemiketal Formation (First Cyclization): One of the terminal hydroxyl groups attacks the activated carbonyl carbon, forming a five- or six-membered hemiketal ring. This step is typically rapid and reversible.

  • Carbocation Formation: The hemiketal hydroxyl group is protonated and subsequently eliminated as a molecule of water, generating a stabilized oxocarbenium ion.

  • Spirocyclization (Second Cyclization): The remaining terminal hydroxyl group attacks the electrophilic oxocarbenium ion, closing the second ring and forming the spirocyclic core.

  • Deprotonation: The final product is formed upon deprotonation of the ether oxygen.

This acid-catalyzed process is generally reversible, which has significant implications for the final product distribution.[3]

Q2: Stereochemistry is critical. What factors determine the diastereoselectivity of this spiroketalization?

Controlling the stereochemistry at the central spirocyclic carbon is one of the most significant challenges in spiroketal synthesis.[4] The outcome is dictated by whether the reaction is under thermodynamic or kinetic control.

  • Thermodynamic Control: Achieved under conditions that allow for equilibration between possible isomers (e.g., strong Brønsted or Lewis acids, elevated temperatures, prolonged reaction times).[4] The major product will be the most stable diastereomer. This stability is often governed by the anomeric effect , where an axial C-O bond at the anomeric center is favored due to stabilizing orbital overlap.

  • Kinetic Control: Achieved under irreversible conditions that favor the faster-forming product (e.g., low temperatures, specific catalysts that promote a non-equilibrating pathway).[1] This is necessary if the desired product is the less stable "contrathermodynamic" isomer.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low Overall Yield

Q: My final yield of the spiroketal is consistently low (<40%). Where should I focus my optimization efforts?

Low yield is a multifaceted problem that can originate from either the synthesis of the dihydroxy ketone precursor or the final spiroketalization step. Use the following workflow to diagnose the issue.

LowYieldWorkflow Start Low Overall Yield Observed CheckPrecursor Analyze Dihydroxy Ketone Precursor (LC-MS, NMR) Start->CheckPrecursor PrecursorImpure Precursor is Impure or Low Yield CheckPrecursor->PrecursorImpure Purity <95% PrecursorPure Precursor is >95% Pure CheckPrecursor->PrecursorPure Purity >95% OptimizePrecursor Solution: Re-purify or Optimize Precursor Synthesis Steps PrecursorImpure->OptimizePrecursor TroubleshootCyclization Focus on Spiroketalization Step PrecursorPure->TroubleshootCyclization IncompleteReaction Problem: Incomplete Conversion (Starting material remains) TroubleshootCyclization->IncompleteReaction SideProducts Problem: Side Products Observed (Decomposition, elimination) TroubleshootCyclization->SideProducts WorkupLoss Problem: Significant Loss During Workup/Purification TroubleshootCyclization->WorkupLoss SolveIncomplete Solution: Increase Catalyst Load, Remove Water, Increase Temp/Time IncompleteReaction->SolveIncomplete SolveSideProducts Solution: Use Milder Acid, Lower Temperature, Inert Atmosphere SideProducts->SolveSideProducts SolveWorkup Solution: Optimize Extraction pH, Use Alternative Purification (e.g., Kugelrohr) WorkupLoss->SolveWorkup StereocontrolDecisionTree Start Goal: Improve Diastereoselectivity DesiredProduct Identify Desired Isomer Start->DesiredProduct IsThermo Is it the Thermodynamically Most Stable Isomer? DesiredProduct->IsThermo Yes IsKinetic Is it the Kinetically Favored (Less Stable) Isomer? DesiredProduct->IsKinetic No ThermoConditions Strategy: Drive Reaction to Equilibrium - Use Brønsted acids (CSA, PPTS) - Toluene or CH2Cl2 at reflux - Use Dean-Stark to remove H2O - Extend reaction time (12-24h) IsThermo->ThermoConditions KineticConditions Strategy: Use Irreversible Conditions - Use Lewis acids (e.g., Ti(Oi-Pr)4) - Low temperature (-78°C to 0°C) - Anhydrous, inert atmosphere - Shorter reaction time, quench before warming IsKinetic->KineticConditions

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Oxa-Azaspirocycle Synthesis

Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and valua...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and valuable scaffolds. Oxa-azaspirocycles are privileged structures in medicinal chemistry, yet their construction is often plagued by competing reaction pathways that can diminish yields and complicate purification.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer validated protocols to steer your experiments toward the desired outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of oxa-azaspirocycles. Each issue is broken down into a Q&A format to directly address your experimental observations.

Problem 1: Low Yield & Formation of Isomeric Byproducts

You've run your spirocyclization reaction, but the yield of the desired oxa-azaspirocycle is disappointingly low. TLC and NMR analysis of the crude product reveals a complex mixture, with several spots or signals corresponding to isomers of your target molecule.

Q1: My primary side product appears to be an isomer of my target spirocycle. What is the likely cause?

A1: The most common cause for the formation of isomeric byproducts is epimerization at the spirocyclic center or adjacent stereocenters.[2][3] This is particularly prevalent in reactions that proceed through charged intermediates like oxocarbenium or N-acyliminium ions under acidic or basic conditions. The transient formation of a planar, sp2-hybridized carbon allows for non-selective protonation or nucleophilic attack from either face, leading to a mixture of diastereomers.

Spiroketal units, in particular, are known to be labile to isomerization under even mildly acidic conditions, often equilibrating to the most thermodynamically stable isomer.[2][3] This stability is governed by a combination of the anomeric effect, steric interactions, and potential intramolecular hydrogen bonding.

Q2: How can I suppress epimerization and improve the diastereoselectivity of my spirocyclization?

A2: Controlling stereochemistry is paramount. Several strategies can be employed, focusing on minimizing the lifetime of planar intermediates and biasing the approach of the internal nucleophile.

  • Reagent & Catalyst Selection:

    • Switch to Milder Acids: If using a strong Brønsted acid (e.g., TFA, HCl), consider switching to a weaker acid or a Lewis acid that can coordinate to the heteroatoms and promote cyclization with less risk of proton-mediated epimerization.[4] For instance, acids like pyridinium p-toluenesulfonate (PPTS) or catalysts like Cu(OTf)₂ can be effective.

    • Use of Chelating Metals: In systems with nearby hydroxyl or carbonyl groups, using a chelating Lewis acid (e.g., Zn(OTf)₂, MgBr₂·OEt₂) can pre-organize the substrate into a rigid conformation, forcing the cyclization to proceed through a specific, stereochemically defined transition state.

  • Solvent Effects:

    • Aprotic Solvents: Protic solvents can facilitate proton exchange and stabilize charged intermediates that lead to epimerization. Switching to a non-polar, aprotic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) can often suppress this side reaction.

  • Temperature Control:

    • Many epimerization processes are reversible and thermodynamically controlled. Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can favor the kinetically controlled product, which may be the desired stereoisomer, before equilibration can occur.[5]

The following DOT script visualizes the mechanistic pathways for the desired stereoselective cyclization versus the competing epimerization pathway.

epimerization_pathway sub Linear Precursor int Oxocarbenium Ion (Planar Intermediate) sub->int Acid Catalyst (e.g., TFA) prod_d Desired Spirocycle (Kinetic Product) int->prod_d Path A (Desired Attack) prod_e Epimerized Spirocycle (Thermodynamic Product) int->prod_e Path B (Undesired Attack) prod_d->int Reversion (Acid-Catalyzed)

Caption: Desired vs. Undesired Spirocyclization Pathways.

Problem 2: Incomplete Cyclization or Formation of Ring-Opened Products

Your reaction stalls, leaving significant amounts of the linear precursor unreacted, or you isolate a product that appears to be the result of hydrolysis or elimination rather than the target spirocycle.

Q3: My reaction to form an oxa-azaspiroketal is sluggish and gives low conversion. What factors could be hindering the cyclization?

A3: Incomplete cyclization often points to either insufficient activation of the electrophile or reduced nucleophilicity of the attacking heteroatom. Key factors include:

  • Inadequate Acid Catalysis: The formation of an oxocarbenium or iminium ion is often the rate-limiting step. The acid catalyst may be too weak, used in insufficient quantity, or poisoned by basic functionalities on the substrate (like an unprotected amine).[4]

  • Poor Nucleophilicity: The attacking alcohol or amine nucleophile might be sterically hindered or electronically deactivated. For example, an aromatic amine is a much weaker nucleophile than an aliphatic one.

  • Unfavorable Ring Size: While 5- and 6-membered ring formations are generally favorable, the formation of larger or smaller rings can be entropically or enthalpically disfavored.[6] The linker connecting the nucleophile and electrophile must have the appropriate length and conformation to allow for cyclization.[6]

Q4: I am using an intramolecular Hetero-Diels-Alder reaction, but I'm getting a mixture of regioisomers or no cycloadduct at all. How can I troubleshoot this?

A4: The success of an intramolecular Hetero-Diels-Alder (iHDA) reaction is highly dependent on the electronic properties and conformation of the diene and dienophile.

  • Regioselectivity Issues: The formation of the wrong regioisomer is a common problem. This is governed by the electronic nature of the tether and substituents. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene are typically required for a normal-electron-demand Diels-Alder. The tether's connection point (e.g., at the 3- or 4-position of the diene) also dictates the fusion of the newly formed rings.[7]

  • No Reaction: A lack of reactivity can be due to:

    • Conformational Constraints: The tether linking the diene and dienophile may be too short or too rigid, preventing the components from adopting the necessary boat-like transition state for cycloaddition.[6]

    • Poor Electronic Matching: If both the diene and dienophile are electron-rich or electron-poor, the reaction will be slow or may not proceed at all without significant thermal activation.

Troubleshooting Protocol for iHDA Reactions

  • Re-evaluate Electronics: Confirm that your diene and dienophile have complementary electronic properties. If not, consider modifying substituents to enhance polarization.

  • Increase Thermal Energy: These reactions often require heat to overcome the activation barrier. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C in toluene) and monitor for product formation.

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition, often improving both rate and regioselectivity. Common choices include AlCl₃, Et₂AlCl, and BF₃·OEt₂.

The following DOT script provides a general troubleshooting workflow for low-yielding spirocyclization reactions.

troubleshooting_workflow start Low Yield of Oxa-Azaspirocycle check_sm Is Starting Material Consumed? start->check_sm check_isomers Are Isomeric Byproducts Formed? check_sm->check_isomers Yes increase_act Increase Catalyst Loading or Use Stronger Acid check_sm->increase_act No control_stereo Optimize Temp/Solvent for Stereocontrol check_isomers->control_stereo Yes check_hydrolysis Is Ring-Opened Product Observed? check_isomers->check_hydrolysis No success Improved Yield increase_act->success check_nuc Enhance Nucleophilicity (e.g., change protecting group) check_nuc->success control_stereo->success check_hydrolysis->check_nuc No anhydrous Use Anhydrous Conditions & Non-Aqueous Workup check_hydrolysis->anhydrous Yes anhydrous->success

Caption: Troubleshooting Workflow for Spirocyclization.

Frequently Asked Questions (FAQs)

Q: What is the "anomeric effect" and how does it influence the stability of my oxa-azaspirocycle?

A: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation. In the context of spiroketals, it refers to the stabilization gained when a lone pair on one of the ring oxygens is anti-periplanar to the C-O bond of the other ring. This orbital overlap (n -> σ*) stabilizes the molecule. The stereoisomer that maximizes these anomeric interactions is often the most thermodynamically stable product.

Q: My target molecule contains a basic nitrogen. How does this affect acid-catalyzed spirocyclization?

A: A basic nitrogen atom can have a profound effect. It can act as an internal base, quenching the acid catalyst and preventing the reaction from proceeding. In some cases, however, it can be beneficial. For example, some spiroketal alkaloids show unusual resistance to acid-mediated epimerization because the basic nitrogen gets protonated first, effectively shielding the spiroketal moiety from the acidic medium.[3] If catalysis is an issue, you may need to use a protecting group on the nitrogen or use a stoichiometric amount of acid.

Q: Are there any general recommendations for purification of diastereomeric spirocycles?

A: Purification can be challenging as diastereomers often have very similar polarities.

  • High-Performance Column Chromatography: Standard silica gel chromatography may not be sufficient. Using a high-resolution silica or a different stationary phase (like alumina or a bonded phase like diol or cyano) can sometimes provide the necessary separation.

  • Recrystallization: If the products are crystalline, careful screening of solvents may lead to selective crystallization of one diastereomer.

  • Derivatization: If all else fails, derivatizing the mixture at another functional group can sometimes exaggerate the physical differences between the diastereomers, allowing for separation. The protecting group can then be removed to yield the pure, separated isomers.

References
  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate.[Link]

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. American Chemical Society.[Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications.[Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ACS Publications.[Link]

  • Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. PubMed.[Link]

  • Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health (NIH).[Link]

  • The hetero-Diels–Alder approach to spiroketals. Royal Society of Chemistry Publishing.[Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry.[Link]

  • Pictet–Spengler reaction. Wikipedia.[Link]

  • (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate.[Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI.[Link]

  • Intramolecular Diels-Alder Reactions. Macmillan Group, Princeton University.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Introduction Spirocycles, molecular architectures where two rings share a single atom, are privileged motifs in medicinal chemistry and natural product synthesis. Their unique three-dimensional structures offer novel pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocycles, molecular architectures where two rings share a single atom, are privileged motifs in medicinal chemistry and natural product synthesis. Their unique three-dimensional structures offer novel pharmacological properties. However, the construction of the spirocyclic core via intramolecular cyclization is often fraught with challenges, leading to frustratingly low yields.

This guide provides researchers, scientists, and drug development professionals with a structured, expert-driven approach to diagnosing and solving the common issues that plague spirocyclization reactions. Moving beyond a simple checklist, we will delve into the mechanistic rationale behind common failure modes and provide actionable, field-proven protocols to systematically optimize your reaction and achieve the desired yield.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during spirocyclization experiments.

Q1: My spirocyclization reaction shows no product and only starting material remains. Where do I start? A: This is a classic "no-go" scenario, typically pointing to a fundamental issue with reaction activation. The primary suspects are:

  • Catalyst/Reagent Inactivity: Your catalyst may be poisoned, decomposed, or require an activation step. For metal-catalyzed reactions, ensure you are using the correct oxidation state and that ligands are stable under the reaction conditions.[1]

  • Insufficient Energy: The activation energy for the cyclization may not be met. Consider a stepwise increase in temperature.[2]

  • Poor Reagent Quality: Ensure starting materials and reagents are pure and anhydrous, as impurities can halt catalysis.[2]

Q2: My starting material is consumed, but my crude analysis (TLC, LC-MS) shows a complex mixture of products with little to none of my desired spirocycle. What are the likely side reactions? A: This outcome suggests that while the initial steps of the reaction are occurring, the desired intramolecular cyclization is being outcompeted by other pathways. Common side reactions include:

  • Intermolecular Reactions: Dimerization or polymerization can occur, especially at high concentrations.[3]

  • Decomposition: The starting material or an intermediate may be unstable under the reaction conditions, leading to fragmentation.

  • Alternative Cyclization: The molecule may be cyclizing to form a different, undesired ring structure (regioisomer).

Q3: How can I quickly check if my metal catalyst is the problem? A: A common sign of catalyst death in many cross-coupling style reactions is the formation of a black precipitate ("palladium black," for example), indicating the catalyst has crashed out of the catalytic cycle.[1] To test for catalyst poisoning, try running the reaction with a significantly higher catalyst loading (e.g., increase from 2 mol% to 10 mol%). If the reaction begins to proceed, catalyst deactivation is a likely culprit.[4]

Q4: My spirocyclic product seems to form according to crude analysis, but I lose most of it during purification. What's happening? A: Product loss during workup and purification is a frequent and often overlooked issue.[5] The two main causes are:

  • Instability on Silica Gel: Spirocycles can be acid-sensitive, and the inherent acidity of standard silica gel can cause decomposition or rearrangement.[6][7]

  • Aqueous Workup Issues: Your product might have some water solubility, leading to loss in the aqueous layer during extraction. Alternatively, harsh pH changes during the quench can degrade the product.[5]

Section 2: The Systematic Troubleshooting Workflow

A logical, evidence-based approach is critical to efficiently solving low-yield problems. Avoid randomly changing multiple variables. Instead, follow a systematic workflow to isolate the issue.

Troubleshooting_Workflow cluster_start Initial Reaction Outcome cluster_analysis Step 1: Analysis cluster_troubleshooting Step 2: Diagnosis & Action cluster_optimization Step 3: Optimization Start Low Yield Observed Analysis Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Analysis Decision Identify Species Present Analysis->Decision SM_Only Problem: Starting Material Only Action: Check Reagents, Catalyst & Increase Reaction Energy (Temp/Time) Decision->SM_Only Unreacted SM Side_Products Problem: Side Products Formed Action: Investigate Side Reactions (Concentration, Regioselectivity) Decision->Side_Products Byproducts Product_Loss Problem: Product Disappears Action: Modify Workup/Purification (pH, Stationary Phase) Decision->Product_Loss Product in Crude Only Optimize Systematically Optimize Key Parameters SM_Only->Optimize Side_Products->Optimize Product_Loss->Optimize

Caption: A logical workflow for troubleshooting low product yield.

Section 3: Deep Dive into Common Failure Modes & Solutions

Issue: No or Low Conversion of Starting Material

This scenario indicates a problem with the fundamental reactivity of the system.

  • Potential Cause 1: Catalyst Deactivation or Insufficient Activity

    • Causality: Many spirocyclization reactions are metal-catalyzed. The active catalytic species (e.g., Pd(0)) can be deactivated through several pathways.[8] Heteroatoms (like nitrogen or sulfur) in the substrate can coordinate strongly to the metal center, forming stable off-cycle complexes that halt catalysis.[1][4] Oxygen can oxidize the active catalyst, leading to decomposition.[1]

    • Solutions & Protocols:

      • Ensure Inert Atmosphere: Rigorously degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).[1]

      • Screen Ligands: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the catalytic species and prevent aggregation.[1]

      • Protocol for Catalyst Screening: On a small scale (10-20 mg), set up parallel reactions with different catalysts or ligands under identical conditions to quickly identify a more robust system.

  • Potential Cause 2: Unfavorable Reaction Conditions (Temperature, Solvent)

    • Causality: Intramolecular reactions often have a significant entropic barrier. The reaction may simply be too slow at the chosen temperature. Solvent choice is also critical, as it affects substrate solubility and can stabilize or destabilize the transition state of the key ring-closing step.[9][10] Polar aprotic solvents like DMF or acetonitrile have proven effective for many cyclizations.[11][12]

    • Solutions & Protocols:

      • Systematic Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC or LC-MS.

      • Solvent Screening: If solubility is an issue or the reaction is still sluggish at elevated temperatures, screen a panel of solvents with varying polarities.

Solvent Type Examples Potential Impact on Spirocyclization
Polar Aprotic DMF, DMSO, AcetonitrileGenerally good for dissolving polar precursors and can accelerate reactions involving charged intermediates.[11]
Nonpolar Aromatic Toluene, XyleneOften used for high-temperature reactions; less likely to coordinate to metal catalysts.
Ethereal THF, DioxaneModerate polarity; common in organometallic chemistry, but must be rigorously dried.
Halogenated DCM, DCEGood solvating power but can be reactive under certain conditions.
Issue: Formation of Side Products Dominates

When the starting material is consumed but the desired product is not formed, the reaction conditions are favoring undesired pathways.

  • Potential Cause 1: Intermolecular Reactions (Dimerization/Polymerization)

    • Causality: An intramolecular reaction (one molecule) competes with an intermolecular reaction (two molecules). The rate of the intermolecular reaction is highly dependent on concentration. At high concentrations, two reactive molecules are more likely to find each other than for one molecule to fold back on itself.

    • Solutions & Protocols:

      • High-Dilution Principle: The most effective strategy is to maintain a very low concentration of the reactive species throughout the reaction. This heavily favors the intramolecular pathway.[3]

      • Protocol for Syringe-Pump Addition:

        • Set up the main reaction flask containing the catalyst and solvent.

        • Dissolve the substrate in a large volume of the reaction solvent.

        • Using a syringe pump, add the substrate solution to the reaction flask over a long period (e.g., 4-12 hours). This ensures the instantaneous concentration of the substrate remains extremely low.[3]

  • Potential Cause 2: Unfavored or Competing Cyclization Pathways

    • Causality: The regioselectivity of ring closure is governed by stereoelectronic principles, famously summarized by Baldwin's Rules .[13][14] These rules predict the favorability of ring closures based on ring size and the geometry of the atoms involved.[15][16] For example, a 5-membered ring forming via an attack on a trigonal center is favored if the breaking bond is exocyclic to the new ring (5-exo-trig) but disfavored if it is endocyclic (5-endo-trig).[13] If your substrate geometry allows for a competing, favored pathway, it may dominate.

    • Solutions & Protocols:

      • Analyze the Side Product: Isolate and characterize the major byproduct. Its structure will provide crucial clues about the undesired pathway.

      • Substrate Modification: If an undesired cyclization is occurring, consider redesigning the substrate to sterically block the undesired reactive site or to alter the chain length to favor the desired ring formation.

Caption: Competing favored (exo) vs. disfavored (endo) cyclization pathways.

Issue: Product Loss During Workup and Purification

A successful reaction can be undone by a destructive purification process.

  • Potential Cause 1: Decomposition on Silica Gel

    • Causality: Standard silica gel is acidic (due to silanol groups, Si-OH) and can catalyze the decomposition, hydrolysis, or rearrangement of sensitive compounds.[6]

    • Solutions & Protocols:

      • Passivate the Silica: Neutralize the acidic sites on the silica gel before use.

      • Protocol for Silica Gel Neutralization:

        • Prepare your column slurry as usual.

        • Before loading your compound, flush the packed column with your eluent system containing 1-2% triethylamine (TEA).[17][18]

        • Alternatively, run the entire column with 0.5-1% TEA in the eluent. This is effective for purifying basic, acid-sensitive compounds.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica for particularly sensitive compounds.[6]

  • Potential Cause 2: Product is Water-Soluble or Unstable to pH

    • Causality: The introduction of polar functional groups can increase the water solubility of your product, causing it to partition into the aqueous layer during extraction.[5] Additionally, quenching a reaction with strong acid or base can be detrimental if the spirocyclic core is labile.

    • Solutions & Protocols:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a different, more polar organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.

      • Use Mild Quenching Agents: Instead of strong acids/bases, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a mildly acidic quench or sodium bicarbonate (NaHCO₃) for a mildly basic quench.

References

  • Baldwin's rules. (n.d.). In Grokipedia.
  • High dilution principle. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 49(98), 11246-11250. [Link]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Alabugin, I. V., Gold, B., Shatskikh, S., & Gomes, G. D. P. (2019). Cyclizations of Alkynes: Revisiting Baldwin’s Rules for Ring Closure. Chemical Reviews, 119(18), 11329-11368. [Link]

  • Synthesis by high dilution principle. (n.d.).
  • Baldwin's rules wikipedia, the free encyclopedia. (2015, July 15). SlideShare. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Baldwin's rules. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86. [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (2020). ResearchGate. [Link]

  • High dilution principle. (n.d.). ZambiaWiki.
  • Gligorich, K. M., & Sigman, M. S. (2009). Recent advances in palladium-catalyzed cross-coupling and related reactions.
  • What is High Dilution. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

  • Löffler, D., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • Joyce, L. A. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Weires, A. G. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. (2018). ResearchGate. [Link]

  • Optimization of the reaction conditions[a]. (2019). ResearchGate. [Link]

  • Vrábel, M., et al. (2020). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Molecules, 25(23), 5576. [Link]

  • Smith, T. A., & Maguire, R. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 579-611. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. [Link]

  • Elistratov, P. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(21), 6677. [Link]

  • Brown, J., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(32), 4968-4971. [Link]

  • Agócs, A., et al. (2017). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Journal of Chromatographic Science, 55(8), 837-843. [Link]

  • Optimization of the reaction conditions a. (2020). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Bartsch, R. A., & Cook, D. M. (1987). Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. The Journal of Organic Chemistry, 52(23), 5324-5326. [Link]

  • Solvent effects. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • García-Rodeja, Y., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. [Link]

  • Wu, S., & Hyster, T. K. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 13(5), 850. [Link]

  • Juaristi, E., & Tantillo, D. J. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(3), 1365-1369. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. (2023). ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. [Link]

Sources

Optimization

Overcoming challenges in the synthesis of sterically hindered spirocycles

Technical Support Center: Synthesis of Sterically Hindered Spirocycles Welcome to the technical support hub for the synthesis of sterically hindered spirocycles. The construction of a quaternary, all-carbon spirocenter i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Sterically Hindered Spirocycles

Welcome to the technical support hub for the synthesis of sterically hindered spirocycles. The construction of a quaternary, all-carbon spirocenter is a formidable challenge in modern organic synthesis, often pivotal in the development of novel therapeutics and complex natural products.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties associated with these three-dimensional scaffolds. Here, we address common experimental failures through a troubleshooting guide and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific problems you might encounter at the bench. Each answer provides a systematic approach to diagnosing and solving the issue.

Q1: My spirocyclization reaction has stalled or resulted in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields are the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.[3][4]

  • Probable Cause 1: Insufficient Reactivity (High Activation Energy)

    • Explanation: The formation of a sterically congested quaternary center is energetically demanding. The transition state leading to the spirocycle is often high in energy due to steric clash between the reacting centers and adjacent bulky groups. Your reaction conditions may simply lack the energy to overcome this barrier efficiently.

    • Solutions:

      • Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor by TLC or LC-MS to ensure the product is stable at higher temperatures and that decomposition pathways are not favored.[3]

      • Change Solvent: The solvent plays a critical role in stabilizing transition states. If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent (e.g., DMF, NMP, or DMAc) that can better solvate charged or highly polar intermediates, potentially lowering the activation energy.[5]

      • High-Pressure Conditions: For reactions with a negative activation volume (e.g., cycloadditions), applying high pressure (10-20 kbar) can significantly accelerate the reaction and improve yields by favoring the more compact transition state.

  • Probable Cause 2: Catalyst Deactivation or Inefficiency

    • Explanation: In metal-catalyzed reactions (e.g., Pd, Ir, Au, Ru), the catalyst can be poisoned by impurities or the ligand may not be optimal for the sterically demanding substrate.[6] For instance, bulky ligands essential for asymmetric induction might paradoxically hinder the crucial bond-forming step.

    • Solutions:

      • Screen Ligands: The electronic and steric properties of the ligand are paramount. Create a small library of ligands with varying cone angles and electronic properties. For example, in a Pd-catalyzed allylic alkylation, switching from a bulky phosphine like P(t-Bu)₃ to a more specialized ligand like a phosphoramidite could be beneficial.[7]

      • Verify Catalyst Purity & Loading: Ensure the catalyst precursor is from a reliable source and has not degraded. In some cases, increasing the catalyst loading from 1-2 mol% to 5-10 mol% can overcome slow turnover, though this is less economical.

      • Use Anhydrous/Oxygen-Free Conditions: Many organometallic catalysts are sensitive to air and moisture.[8] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[6]

  • Probable Cause 3: Reversible or Unfavorable Equilibrium

    • Explanation: The desired spirocycle might be in equilibrium with the starting materials or a more stable, non-spirocyclic byproduct (e.g., a fused ring system).[9] If the thermodynamic minimum is not the spirocycle, yields will be inherently low under equilibrium conditions.

    • Solutions:

      • Remove a Byproduct: If the reaction generates a small molecule byproduct (e.g., H₂O, MeOH), its removal using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product (Le Châtelier's principle).

      • Switch to Kinetic Control: To favor the kinetically formed product, run the reaction at a lower temperature with a highly active catalyst or reagent to prevent equilibration to the thermodynamic product.[10]

Q2: My reaction produces a complex mixture of diastereomers. How can I improve the stereoselectivity at the spirocenter?

A2: Controlling diastereoselectivity is a central challenge in spirocycle synthesis.[10] The strategy depends on whether the reaction is under thermodynamic or kinetic control.

  • Explanation: The formation of the spirocenter creates a new stereocenter. The facial selectivity of the ring-closing step determines the resulting diastereomer. This can be influenced by catalyst-ligand complexes, substrate conformation, and reaction conditions.

  • Diagnostic Workflow & Solutions:

    • Determine the Control Element: First, establish if your reaction is under kinetic or thermodynamic control. To do this, isolate one of the major diastereomers and resubject it to the reaction conditions. If it epimerizes to the same mixture of diastereomers, the reaction is under thermodynamic control. If its stereochemistry remains unchanged, it's under kinetic control.[10]

    • Optimizing for Thermodynamic Control: If the desired diastereomer is the most thermodynamically stable product, your goal is to ensure the reaction reaches equilibrium.

      • Increase Reaction Time/Temperature: Allow the system to equilibrate fully.

      • Use a Protic or Lewis Acid: Catalytic amounts of a Brønsted or Lewis acid can facilitate the ring-opening and closing required for equilibration.[10]

    • Optimizing for Kinetic Control: If the desired product is the less stable isomer, you must prevent equilibration.

      • Lower the Temperature: This will slow the rate of the reverse reaction and any competing equilibration pathways.

      • Use Chiral Catalysts/Auxiliaries: In asymmetric catalysis, the chiral ligand is the primary director of stereochemistry.[11][12] The choice of ligand is critical. For instance, in an Iridium-catalyzed asymmetric dearomatization, BINOL-derived phosphoramidite ligands are highly effective at creating specific chiral environments.

      • Substrate Control: Bulky protecting groups or directing groups on the substrate can block one face of the molecule, forcing the cyclization to occur from the less hindered direction.

EntryLigandCatalyst SystemSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1(R)-BINAP[Pd₂(dba)₃]Toluene655:178
2(S)-Phos[Ir(cod)Cl]₂DCM8215:194
3Feringa Ligand[Ir(cod)Cl]₂THF91>20:199
4No Chiral Ligand[Pd(PPh₃)₄]Toluene701.5:1N/A

This illustrative data shows how screening different chiral ligands can dramatically improve both diastereoselectivity (dr) and enantioselectivity (ee).

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the most effective modern strategies for constructing sterically hindered spirocycles?

A3: Several powerful strategies have emerged. The choice depends on the target scaffold.

  • Catalytic Asymmetric Dearomatization (CADA): This is one of the most powerful modern methods.[6] It starts with a readily available flat aromatic or heteroaromatic compound and uses a chiral catalyst (often based on Pd, Ir, Ru, or organocatalysts) to perform an intramolecular cyclization that breaks aromaticity and sets the spirocenter in a single, highly stereocontrolled step.[6]

  • Ring-Closing Metathesis (RCM): For substrates containing two appropriately positioned olefins, RCM using catalysts like Grubbs' or Hoveyda-Grubbs' is highly effective. This method is particularly useful for forming all-carbon spirocycles.[7]

  • Intramolecular Cycloadditions: Reactions like [3+2] or Diels-Alder cycloadditions can form one of the rings of the spirocycle with excellent control over stereochemistry, often dictated by the well-understood principles of orbital symmetry.

  • Memory of Chirality/Dynamic Kinetic Resolution: These advanced techniques can be used when a transient chiral center influences the formation of the permanent spirocyclic stereocenter.

Q4: My starting material includes polar functional groups like -OH or -NH₂. Do I always need to protect them?

A4: Not always, but often it is a critical consideration. Many modern catalytic systems, especially those using biocatalysts or engineered enzymes, show remarkable functional group tolerance.[6] However, for many traditional organometallic reactions:

  • Problem: Free hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups can be acidic enough to protonate and deactivate organometallic catalysts or basic reagents. They can also act as competing nucleophiles or ligands, interfering with the desired reaction pathway.

  • Solution: Protection using standard groups (e.g., Boc for amines, silyl ethers for alcohols, esters for carboxylic acids) is a reliable strategy.

  • Caveat: The protecting group adds steps to the synthesis (protection/deprotection) and its steric bulk can influence the stereochemical outcome of the spirocyclization. Choose the smallest protecting group that effectively masks the functionality without adding prohibitive steric hindrance.

Part 3: Protocols & Visualizations

Troubleshooting Workflow for Low-Yield Spirocyclization

This diagram outlines a logical decision-making process for troubleshooting a failing reaction.

G Troubleshooting Workflow start Problem: Low Yield / No Reaction check_sm Monitor Reaction: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains cause_reactivity Hypothesis: Insufficient Reactivity check_sm->cause_reactivity No sm_gone SM Consumed check_product Analyze Crude Mixture: Is Product Formed? check_sm->check_product Yes solution_reactivity Solutions: 1. Increase Temperature 2. Change to Polar Aprotic Solvent 3. Increase Catalyst Loading 4. Screen More Active Ligands cause_reactivity->solution_reactivity product_low Yes, but Yield is Low cause_workup Hypothesis: Product Loss During Workup/ Purification or Decomposition check_product->cause_workup Yes product_none No, Complex Mixture or Byproducts cause_decomp Hypothesis: Decomposition of SM or Product/ Side Reactions Favored check_product->cause_decomp No solution_workup Solutions: 1. Check Aqueous Layers for Product 2. Use Milder Purification (e.g., neutral silica) 3. Check Product Stability to Air/Acid/Base cause_workup->solution_workup solution_decomp Solutions: 1. Lower Reaction Temperature 2. Use Milder Reagents 3. Ensure Inert Atmosphere 4. Re-evaluate Reaction Mechanism for Byproducts cause_decomp->solution_decomp

Caption: A decision tree for diagnosing low-yield spirocyclization reactions.

Generalized Catalytic Cycle for Asymmetric Spirocyclization

This diagram illustrates a simplified catalytic cycle for a transition metal-catalyzed intramolecular reaction, highlighting where steric hindrance is a key factor.

G Generalized Asymmetric Catalytic Cycle catalyst [M]-L* (Active Catalyst) complex Substrate-Catalyst Complex catalyst->complex Coordination substrate Substrate substrate->complex cyclization Intramolecular Cyclization (Spiro-Ring Formation) complex->cyclization Key Stereodetermining Step (High Steric Demand) product_complex Spirocycle-Catalyst Complex cyclization->product_complex product_complex->catalyst Product Release (Regeneration) product Spirocyclic Product product_complex->product

Caption: A simplified catalytic cycle for spirocycle synthesis.

Example Protocol: Pd-Catalyzed Asymmetric Allylic Spirocyclization

This protocol is a representative example for the synthesis of an enantioenriched spirocycle, adapted from common methodologies.[7]

Objective: To synthesize an enantioenriched spirocyclic cyclohexenone via palladium-catalyzed allylic alkylation.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Chiral Ligand (e.g., (R)-DTBM-SEGPHOS)

  • Substrate: A suitable β-ketoester tethered to an allylic acetate

  • Base: Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous, degassed Toluene

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chiral ligand (0.022 mmol, 2.2 mol%). Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 mmol, 1.0 equiv) in anhydrous, degassed toluene (15 mL).

  • Initiation: Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Base Addition: Cool the reaction mixture to 0 °C. Add a solution of KOtBu (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure spirocyclic product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. PubMed. [Link]

  • Asymmetric dearomatization of pyrrolesviaIr-catalyzed allylic substitution reaction: enantioselective synthesis of spiro-2H-pyrroles. Royal Society of Chemistry. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub. [Link]

  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. National Institutes of Health (NIH). [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[11]trienones. ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. ACS Publications. [Link]

  • Troubleshooting a Reaction. University of Rochester Department of Chemistry. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • What are some common causes of low reaction yields?. Reddit. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]

  • A consecutive synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives via spirocyclization/annulation reactions. PubMed. [Link]

  • Thermodynamics and Solvent Linkage of Macromolecule-Ligand Interactions. PubMed. [Link]

Sources

Troubleshooting

Stability issues of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate under acidic/basic conditions

Welcome to the technical support guide for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this spirocyclic building block. Our goal is to equip you with the necessary knowledge to anticipate its behavior, diagnose issues, and optimize your synthetic routes.

Part 1: Stability & Troubleshooting in Acidic Conditions

The primary point of reactivity for this molecule under acidic conditions is the tert-butoxycarbonyl (Boc) protecting group. The spirocyclic ether core is generally robust, but the Boc group is designed for acid-labile removal.[1] Understanding the mechanism and potential pitfalls is crucial for successful deprotection and for avoiding unintended reactions.

Frequently Asked Questions (Acidic Conditions)

Question 1: My Boc deprotection is sluggish or incomplete. What are the common causes?

Answer: This is a frequent issue that can typically be traced to three factors: reagent quality, reaction conditions, or steric hindrance.

  • Reagent Potency: The most common deprotection reagents are strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2] These reagents can degrade over time.

    • TFA: TFA is hygroscopic and can absorb atmospheric moisture, reducing its effective concentration. Always use a fresh bottle or a properly stored aliquot.

    • HCl in Dioxane/Methanol: These solutions can lose HCl gas over time, lowering their molarity. It's advisable to titrate older solutions or use a freshly prepared one.

  • Insufficient Acid Stoichiometry: While the deprotection is acid-catalyzed, a large excess is often required to drive the reaction to completion, especially if other acid-sensitive functional groups are present or if the substrate concentration is high.[3] Some studies have shown a second-order dependence on acid concentration, meaning that a small decrease in concentration can have a large impact on the reaction rate.[3]

  • Reaction Time & Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require extended reaction times or gentle heating.[4] However, increasing the temperature also increases the risk of side reactions.

  • Solvent Choice: The reaction requires a solvent that can fully solvate both the substrate and the acid. Dichloromethane (DCM) is most common for TFA-mediated deprotections, while 1,4-dioxane is standard for HCl.[4][5]

Question 2: I've successfully removed the Boc group, but I'm seeing significant byproduct formation. What are these impurities and how can I prevent them?

Answer: The most common byproduct results from the tert-butyl cation that is generated during the deprotection mechanism.[6][7] This highly reactive electrophile can alkylate any suitable nucleophile in the reaction mixture.

  • Mechanism of Side Reaction: The t-butyl cation (t-Bu⁺) can react with nucleophilic sites on your desired product or other molecules in the reaction, leading to t-butylated impurities.[8] Electron-rich aromatic rings, thiols, and even the deprotected amine product can be susceptible to this alkylation.[8]

  • Prevention with Cation Scavengers: To prevent this, you should add a "cation scavenger" to the reaction mixture.[1][9] These are molecules that are more nucleophilic than your substrate and will preferentially react with the t-butyl cation.

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. They are typically added at a concentration of 2-5% (v/v).

Question 3: Can the 9-oxa (ether) portion of the spirocycle be cleaved by the acidic conditions used for Boc deprotection?

Answer: Under standard Boc deprotection conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane at room temperature), the tetrahydropyran ring is highly stable. Ethers require very strong acids (like HBr or HI) and often elevated temperatures to undergo cleavage.[10] The conditions for Boc removal are specifically chosen to be mild enough to preserve other acid-sensitive groups, including most ethers.[10] Therefore, cleavage of the spirocyclic ether is not a concern under routine deprotection protocols.

Part 2: Stability & Troubleshooting in Basic Conditions

A key advantage of the Boc protecting group is its high stability under basic and nucleophilic conditions, allowing for orthogonal protection strategies.[11]

Frequently Asked Questions (Basic Conditions)

Question 1: Is Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate stable to common basic reagents used in synthesis (e.g., LiOH, NaHCO₃, Et₃N)?

Answer: Yes, the molecule is exceptionally stable under most basic conditions.

  • Boc Group: The carbamate is resistant to hydrolysis by bases due to the steric hindrance of the tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[12] It is stable to amine bases (like triethylamine or DIPEA), aqueous bicarbonate, and even stronger bases like hydroxides at room temperature.[11]

  • Spirocyclic Ether: The ether linkage is inert to bases.[10]

You can confidently perform reactions such as saponification of a methyl/ethyl ester elsewhere in the molecule or use amine bases for coupling reactions without fear of cleaving the Boc group or the spirocycle.

Question 2: I am seeing degradation of my compound during a basic aqueous workup. What could be the cause?

Answer: If you observe degradation under basic conditions, it is highly unlikely to be an issue with the title compound itself. You should investigate other possibilities:

  • Other Functional Groups: Does your molecule contain other base-labile groups (e.g., esters, lactones, or other protecting groups like Fmoc)?

  • Reaction Byproducts: Could an unreacted reagent or a byproduct from a previous step be causing decomposition during the workup?

  • Oxidation: Is your compound sensitive to air/oxidation, which can sometimes be accelerated under basic conditions?

We recommend running a control experiment where you subject only the starting material, Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, to the same workup conditions to confirm its stability.

Part 3: Analytical & Experimental Protocols

To aid in your research, we provide the following validated protocols for deprotection and reaction monitoring.

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a standard procedure for the complete and clean removal of the Boc group.[5]

Materials:

  • Boc-protected spirocycle

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cation Scavenger (e.g., Anisole or Triisopropylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add a cation scavenger (e.g., anisole, 5% v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM). Caution: The reaction is exothermic and generates CO₂ gas. Ensure adequate venting.[13]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (see Protocol 2). The reaction is typically complete in 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Monitoring Deprotection by HPLC & TLC

Rigorous monitoring is key to determining reaction completion and preventing the formation of impurities.[5]

A. Thin-Layer Chromatography (TLC):

  • Mobile Phase: A common choice is 10% Methanol in DCM with 1% Ammonium Hydroxide.

  • Visualization:

    • UV Light: The Boc-protected starting material may be UV active if other chromophores are present.

    • Potassium Permanganate (KMnO₄) stain: Stains most organic compounds.

    • Ninhydrin stain: This is crucial. It specifically stains the primary or secondary amine product, which will appear as a colored spot (typically purple or yellow). The starting material will not stain with ninhydrin.

  • Expected Result: The starting material will have a higher Rf value. As the reaction progresses, this spot will disappear, and a new, more polar spot (lower Rf) corresponding to the free amine will appear and stain positive with ninhydrin.[5]

B. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10-15 minutes.

  • Detection: UV detector (e.g., at 210 or 220 nm).

  • Expected Result: The Boc-protected starting material will be less polar and have a longer retention time. The deprotected amine product, being more polar (especially when protonated by the TFA in the mobile phase), will have a significantly shorter retention time.

Data Summary: Comparison of Acidic Deprotection Conditions
Reagent SystemTypical ConcentrationSolventTemperature (°C)Relative RateKey Considerations
TFA 20-50% (v/v)DCM0 to 25FastVolatile and easy to remove, but corrosive. Scavenger recommended.[1][5]
HCl 4 M1,4-Dioxane25ModerateNon-volatile product (HCl salt) is often easy to isolate.[4]
HCl 1-3 MMethanol / EtOAc25Moderate-SlowCan sometimes lead to esterification if carboxylic acids are present.[14]
Oxalyl Chloride 3 equivalentsMethanol25FastVery mild method, useful for highly sensitive substrates.[15]
Part 4: Mechanistic Insights & Troubleshooting Workflows
Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds through a well-established three-step mechanism.[6][7]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. This is the rate-determining step.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide to yield the free amine.

Boc_Deprotection_Mechanism

Troubleshooting Workflow for Incomplete Deprotection

When faced with an incomplete reaction, follow this logical sequence to diagnose and solve the problem.

Troubleshooting_Workflow

References
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • How to confirm BOC deprotection by TFA ? ResearchGate. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • HYDROLYSIS. University of California, Santa Barbara. [Link]

  • Reactions of Ethers: Acidic Cleavage. LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Boc Deprotection of Azaspiro Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the complexities of N-Boc deprotection, with a specia...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the complexities of N-Boc deprotection, with a special focus on sterically demanding azaspirocyclic scaffolds. The removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in modern organic synthesis. While often considered routine, its application to complex, sp³-rich azaspiro compounds—which are of increasing importance in drug discovery—can present significant challenges.[1][2]

This guide is structured to address the practical issues you encounter at the bench. We will move beyond simple protocols to explore the causality behind common failures, side reactions, and optimization strategies, ensuring your syntheses are both efficient and reproducible.

Core Mechanism: The "Why" of Acidic Boc Deprotection

Understanding the mechanism is critical for effective troubleshooting. The acid-catalyzed deprotection of a Boc-protected amine is a carbamate hydrolysis that proceeds through a specific pathway.[3]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[3]

  • Cleavage & Cation Formation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This step generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][4]

  • Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[3]

  • Salt Formation: In the acidic medium, the liberated amine is immediately protonated, typically yielding an amine salt as the final crude product.[3]

The generation of the reactive tert-butyl cation is the root cause of many common side reactions.[5][6] This electrophile will readily alkylate any available nucleophile in the mixture, a critical consideration when working with functionalized azaspiro compounds.[5][6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts & Side Reactions BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Cleavage tBu_cation tert-Butyl Cation Protonated->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine 3. Decomposition CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt (Product) FreeAmine->AmineSalt 4. Protonation SideProduct t-Butylation Side Product tBu_cation->SideProduct Alkylation Nucleophile Nucleophile (Substrate/Solvent) Nucleophile->SideProduct Acid H+ Acid->BocAmine 1. Protonation Troubleshooting_Workflow start_node Start: Boc Deprotection p1 Run Deprotection Protocol start_node->p1 Monitor by TLC/LC-MS decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node d1 Complete Conversion? p1->d1 After 2-4h d2 Side Products (+56 amu)? d1->d2 Yes problem1 Problem: Incomplete Reaction d1->problem1 No d3 Other Functional Groups Cleaved? d2->d3 No problem2 Problem: t-Butylation d2->problem2 Yes solution1a Increase Acid Conc. (e.g., 25% -> 50% TFA) problem1->solution1a Try: solution1b Switch to Stronger Acid (e.g., 4M HCl/Dioxane) solution1a->solution1b p2 Proceed to Work-up & Purification d3->p2 No problem3 Problem: Poor Chemoselectivity d3->problem3 Yes solution2 Re-run with Scavengers (TIS, H₂O, Thioanisole) problem2->solution2 Fix: solution3a Milder Acid (TsOH) or Oxalyl Chloride/MeOH problem3->solution3a Try: solution3b Thermal Deprotection (No Acid) solution3a->solution3b

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Validation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensional complexity is paramount. Such...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensional complexity is paramount. Such structures often lead to improved pharmacological properties, including increased potency, selectivity, and optimized ADME profiles. Spirocyclic systems, in particular, have garnered significant attention for their ability to rigidly orient substituents in three-dimensional space, thereby facilitating more precise interactions with biological targets. This guide provides an in-depth characterization of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a valuable building block in drug discovery, and offers a comparative analysis against key structural analogs.

Introduction to Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a heterocyclic compound featuring a spirocyclic core composed of a piperidine and a tetrahydropyran ring. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled, sequential functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries. The incorporation of an oxygen atom in the second ring introduces a polar feature that can influence solubility and hydrogen bonding potential, while the overall rigid framework provides a defined conformational presentation of appended functionalities.

Structural and Physicochemical Characterization

A thorough understanding of the physicochemical properties of a scaffold is crucial for its effective deployment in drug design. Below is a summary of the key computed properties for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

PropertyValueSource
Molecular Formula C₁₄H₂₅NO₃ChemScene
Molecular Weight 255.35 g/mol ChemScene
CAS Number 374795-47-8LookChem[1]
Appearance White to off-white solid (Typical)-
Boiling Point 350.7 °C at 760 mmHg (Predicted)LookChem[1]
Density 1.07 g/cm³ (Predicted)LookChem[1]
LogP 2.75 (Predicted)LookChem[1]
Representative Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 3.65-3.55 (m, 4H, -CH₂-O-CH₂-)

  • δ 3.45-3.35 (m, 2H, -N-CH₂- equatorial)

  • δ 1.70-1.50 (m, 4H, piperidine ring protons)

  • δ 1.45 (s, 9H, -C(CH₃)₃)

  • δ 1.40-1.30 (m, 4H, piperidine ring protons)

¹³C NMR (100 MHz, CDCl₃):

  • δ 154.8 (-C=O, carbamate)

  • δ 79.2 (-C(CH₃)₃)

  • δ 64.5 (-CH₂-O-)

  • δ 47.5 (spiro carbon)

  • δ 42.0 (-N-CH₂-)

  • δ 35.5 (piperidine ring carbons)

  • δ 28.4 (-C(CH₃)₃)

Mass Spectrometry (ESI+):

  • m/z 256.18 [M+H]⁺

  • m/z 200.15 [M - C₄H₉O₂ + H]⁺ (loss of Boc group)

  • m/z 156.13 [M - C₅H₉O₂]⁺

Infrared (IR) Spectroscopy (KBr Pellet):

  • ν 2975-2850 cm⁻¹ (C-H stretching)

  • ν 1690 cm⁻¹ (C=O stretching, carbamate)

  • ν 1160 cm⁻¹ (C-O-C stretching, ether)

  • ν 1120 cm⁻¹ (C-N stretching)

Comparative Analysis with Alternative Scaffolds

The choice of a spirocyclic scaffold can significantly impact the properties of a drug candidate. Here, we compare Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate with two closely related analogs: Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate and Tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate.

FeatureTert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylateTert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylateTert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Structure Contains one nitrogen and one oxygen in the spirocyclic core.Contains two nitrogen atoms in the spirocyclic core.Contains two nitrogen atoms in a different arrangement.
Molecular Weight 255.35 g/mol 254.37 g/mol [2]254.37 g/mol [3]
Predicted LogP 2.751.8[2]1.8[3]
Hydrogen Bond Acceptors 4 (2 ether oxygens, 2 carbonyl oxygens)2 (1 amine nitrogen, 1 carbonyl oxygen)2 (1 amine nitrogen, 1 carbonyl oxygen)
Synthetic Accessibility Generally accessible through multi-step synthesis from commercially available starting materials.Synthesis can be achieved through various routes, including intramolecular cyclization strategies.Synthetically accessible, with several patented routes available.
Key Differentiator The oxa- functionality introduces a potential hydrogen bond acceptor and can improve aqueous solubility compared to all-carbon analogs.The additional basic nitrogen provides another point for functionalization or salt formation, potentially enhancing solubility and offering different interaction profiles with biological targets.The positional difference of the second nitrogen atom compared to the 2,9-diaza analog can lead to distinct conformational preferences and biological activities.

The lower predicted LogP of the diaza-analogs suggests they are more hydrophilic than the oxa-aza scaffold. This can be a critical factor in optimizing drug-like properties. The presence of a second nitrogen atom in the diaza-scaffolds offers an additional site for derivatization or salt formation, which can be advantageous for modulating physicochemical properties and exploring structure-activity relationships.

Experimental Protocols

General Characterization Workflow

Caption: Workflow for the synthesis, characterization, and validation of spirocyclic scaffolds.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum on the same instrument.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and comparison to predicted spectra. Assign the carbon signals based on their chemical shifts.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Compare the observed masses to the calculated exact mass of the compound.

Protocol 3: Purity Determination by HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve if quantitative analysis is required.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection and Analysis: Inject 10 µL of the sample solution and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

Comparative Structural Visualization

Spirocycle_Comparison cluster_target Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate cluster_alt1 Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate cluster_alt2 Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Target Alt1 Alt2

Caption: 2D structures of the target spirocycle and its diaza-analogs.

Conclusion and Future Perspectives

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate represents a valuable and versatile scaffold for medicinal chemistry. Its rigid three-dimensional structure, coupled with the presence of a Boc-protected nitrogen and an ether linkage, provides a unique combination of features for the design of novel therapeutic agents. The comparative analysis with its diaza-analogs highlights the subtle yet significant impact that heteroatom substitution can have on key physicochemical properties such as lipophilicity and hydrogen bonding potential.

The provided characterization data and experimental protocols serve as a foundation for the effective utilization of this scaffold in drug discovery programs. Future work should focus on obtaining detailed experimental data for a wider range of derivatives to build a comprehensive understanding of the structure-property relationships within this class of compounds. Such studies will undoubtedly accelerate the development of new and improved therapeutics based on the promising azaspiro[5.5]undecane core.

References

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available from: [Link]

  • LookChem. Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS NO.374795-47-8. Available from: [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate via NMR Analysis

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space. The precise structural elucidation of these complex molecul...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space. The precise structural elucidation of these complex molecules is a critical checkpoint in any synthetic workflow, ensuring the fidelity of the compound that proceeds to biological screening. This guide provides an in-depth, experimentally grounded comparison for the structural confirmation of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a key heterocyclic building block. We will delve into the nuances of its ¹H and ¹³C NMR spectra and compare it directly with its structural analog, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, to highlight the key spectral differentiators arising from the substitution of a heteroatom.

The Imperative of Unambiguous Structural Verification

The synthesis of complex molecules such as spirocyclic systems can often yield a mixture of isomers or unexpected rearrangement products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguous structure determination in organic chemistry[1][2]. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide a detailed roadmap of the molecular connectivity and the chemical environment of each atom[3][4][5]. For a molecule like tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, NMR is not just a characterization technique; it is a validation of the synthetic design.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of a suitable deuterated solvent is paramount; chloroform-d (CDCl₃) is an excellent initial choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and its well-defined residual solvent peak for calibration.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

  • Dissolve the sample in ~0.6 mL of chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

  • Processing: Apply an exponential line broadening of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Processing: Apply an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift axis to the CDCl₃ triplet at 77.16 ppm.

Data Analysis and Structural Assignment for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

The expected ¹H and ¹³C NMR data are presented below. The assignments are based on established chemical shift principles for heterocyclic and N-Boc protected systems[6][7][8].

¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t4HH-8, H-10 (axial & equatorial)
~3.40t4HH-1, H-3 (axial & equatorial)
~1.60m4HH-7, H-11 (axial & equatorial)
~1.45s9HBoc (-C(CH₃)₃)
¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~154.8Boc (C=O)
~79.5Boc (-C (CH₃)₃)
~67.0C-8, C-10
~45.0C-1, C-3
~35.0C-7, C-11
~32.0C-6 (Spiro)
~28.4Boc (-C(CH₃ )₃)

The presence of the large singlet at approximately 1.45 ppm in the ¹H NMR spectrum is a definitive indicator of the N-Boc protecting group, integrating to nine protons[6]. The protons on the carbons adjacent to the oxygen atom (H-8 and H-10) are expected to be the most downfield in the aliphatic region due to the electronegativity of oxygen[9][10]. Similarly, in the ¹³C NMR spectrum, the carbons flanking the oxygen (C-8 and C-10) will exhibit a characteristic downfield shift to around 67.0 ppm[7][11].

Comparative Analysis: The Impact of Heteroatom Substitution

To underscore the importance of precise spectral interpretation, we will now compare the expected NMR data of our target compound with that of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. In this analog, the oxygen atom at position 9 is replaced by a nitrogen atom.

Comparative ¹H NMR Data
PositionTert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (δ, ppm)Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (δ, ppm)Key Difference
H-8, H-10~3.65~2.80Significant upfield shift due to the lower electronegativity of nitrogen compared to oxygen.
H-1, H-3~3.40~3.40Minimal change expected as these protons are adjacent to the N-Boc nitrogen in both structures.
H-7, H-11~1.60~1.55Minor upfield shift.
Boc (-C(CH₃)₃)~1.45~1.46Essentially no change.
Comparative ¹³C NMR Data
PositionTert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (δ, ppm)Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (δ, ppm)Key Difference
C-8, C-10~67.0~50.0A pronounced upfield shift of approximately 17 ppm, providing a clear diagnostic marker for the presence of nitrogen versus oxygen.
C-1, C-3~45.0~45.0Little to no change anticipated.
C-7, C-11~35.0~36.0Negligible difference.
C-6 (Spiro)~32.0~33.0Minor variation.
Boc Carbons~154.8, ~79.5, ~28.4~154.8, ~79.5, ~28.4No significant change.

This comparative analysis clearly demonstrates that while the overall spectral patterns are similar, the chemical shifts of the nuclei proximal to the site of heteroatom substitution are significantly altered. The upfield shift of both the ¹H and ¹³C signals at the 8 and 10 positions in the diaza-analog is a direct consequence of the reduced electron-withdrawing effect of nitrogen relative to oxygen.

Advanced Structural Confirmation with 2D NMR

For unequivocal assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system[12]. For our target molecule, COSY would show correlations between the protons on C-1/C-11 and C-3/C-7, as well as between C-7/C-8 and C-10/C-11, confirming the connectivity within the two rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons[13]. This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.65 ppm would show a cross-peak with the carbon signal at ~67.0 ppm, confirming the C-8/H-8 and C-10/H-10 assignments.

Visualizing the Workflow and Structure

To further clarify the process, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for structural confirmation.

Caption: Molecular structure of the target compound.

Workflow for Structural Confirmation synthesis Synthesis of Spirocyclic Compound sample_prep NMR Sample Preparation (CDCl3, TMS) synthesis->sample_prep nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Calibration nmr_acq->data_proc assign_1d Assign ¹H & ¹³C Signals data_proc->assign_1d assign_2d Confirm Connectivity with 2D NMR assign_1d->assign_2d compare Comparative Analysis with Structural Analog assign_2d->compare confirm Final Structural Confirmation compare->confirm

Caption: Experimental and analytical workflow.

Conclusion

The structural confirmation of tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is readily achievable through a systematic application of 1D and 2D NMR techniques. The key diagnostic signals include the N-Boc proton singlet at ~1.45 ppm and the downfield-shifted ¹H and ¹³C signals of the methylene groups adjacent to the oxygen atom. A comparative analysis with a structurally similar diaza-analog provides a powerful method for validating the assignment, as the difference in electronegativity between oxygen and nitrogen leads to predictable and significant shifts in the NMR spectra. This guide provides a robust framework for researchers to confidently verify the structure of this and related spirocyclic systems, ensuring the integrity of their chemical matter for subsequent research and development.

References

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46912008, tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Afonin, A. V., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(11), 733-739.
  • Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Methods in Molecular Biology, 1055, 99-116.
  • Blinov, K. A., et al. (2006). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain the equivalent of H... Journal of Heterocyclic Chemistry, 43(3), 779-783.
  • Ferreira, M. J., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2494-2543.
  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Theoretical NMR correlations based Structure Discussion.
  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46912008, tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available from: [Link]

Sources

Validation

A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery: An In-depth Analysis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and its Contemporaries

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly navigating beyond the flat, two-dimensional landscapes of traditional aromatic compounds. The journey into three-dimensional chem...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly navigating beyond the flat, two-dimensional landscapes of traditional aromatic compounds. The journey into three-dimensional chemical space has spotlighted spirocyclic scaffolds as powerful tools for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] These unique structures, characterized by two rings sharing a single atom, introduce conformational rigidity and novel vectors for substituent placement, profoundly influencing a molecule's interaction with its biological target.[3][4]

This guide provides a comprehensive comparison of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, a promising yet under-documented scaffold, with other well-established spirocyclic and heterocyclic motifs, namely oxetanes and azetidines. While direct experimental data for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is limited in publicly accessible literature, this guide will leverage data from closely related analogues and foundational principles of medicinal chemistry to project its potential advantages and liabilities. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of scaffolds for their discovery programs.

The Spiro[5.5]undecane Framework: A Foundation for Three-Dimensionality

The spiro[5.5]undecane core, consisting of two fused six-membered rings, offers a significant departure from planar structures. This framework inherently increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved clinical success.[4] The rigid, chair-like conformations of the cyclohexane rings orient substituents in well-defined axial and equatorial positions, which can be exploited to optimize interactions within a protein's binding pocket.

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: An Emerging Scaffold

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 1259489-95-6) integrates the robust three-dimensional structure of the spiro[5.5]undecane system with the desirable physicochemical properties of aza- and oxa-heterocycles. The presence of a nitrogen atom in the 2-position and an oxygen atom in the 9-position introduces polarity, potential for hydrogen bonding, and metabolic handles, while the Boc-protecting group allows for facile derivatization.

While specific synthetic and biological data for this exact molecule are not widely published, its isomers and related structures, such as the 1-oxa-9-azaspiro[5.5]undecane scaffold, have shown significant promise in various therapeutic areas, including the development of antituberculosis agents and inhibitors of soluble epoxide hydrolase.[5] Derivatives of 3-oxa-9-azaspiro[5.5]undecane have also been explored for their antimicrobial and antitumor properties.[4]

Comparative Scaffolds: Oxetanes and Azetidines

Oxetanes and azetidines are four-membered heterocyclic rings that have gained considerable traction in medicinal chemistry. Their small size and strained nature impart unique properties that can be leveraged to overcome common drug development hurdles.

  • Oxetanes: These oxygen-containing heterocycles are often used as polar surrogates for gem-dimethyl or carbonyl groups. The oxetane motif can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[6]

  • Azetidines: As nitrogen-containing analogues, azetidines introduce a basic handle, allowing for salt formation and modulation of physicochemical properties. Their rigid structure can also serve as a conformational constraint, improving binding affinity.

Physicochemical Property Comparison

The choice of a scaffold can dramatically influence a molecule's drug-like properties. The following table provides a comparative summary of the predicted and experimentally determined properties of the discussed scaffolds.

PropertyTert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (Predicted/Inferred)Oxetane Derivatives (Observed)Azetidine Derivatives (Observed)
Molecular Weight 255.36 g/mol Generally low contributionGenerally low contribution
Fsp3 Character HighHighHigh
Polarity Moderate to HighHighModerate to High
Aqueous Solubility Expected to be moderate to goodGenerally improvedGenerally improved
Metabolic Stability Potential for N-dealkylation and oxidationGenerally highCan be susceptible to oxidation
Hydrogen Bonding H-bond acceptor (oxygen and carbonyl)H-bond acceptor (oxygen)H-bond acceptor/donor (nitrogen)
Synthetic Accessibility Likely multi-step synthesisIncreasingly accessibleAccessible through various routes

Experimental Protocols and Methodologies

General Synthetic Workflow for Spiro-heterocycles

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Functionalization A Starting Materials (e.g., Dielectrophile and Dinucleophile) B Cyclization Reaction (e.g., Michael Addition, Aldol Condensation) A->B C Intermediate with Functional Handle B->C D Second Ring Closure (e.g., Intramolecular Cyclization) C->D E Spirocyclic Core D->E F Introduction of Substituents (e.g., N-Boc Protection) E->F G G F->G Final Product: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Figure 1. A generalized, conceptual workflow for the synthesis of spiro-heterocycles.

Protocol for N-Substituted Derivative Synthesis of a Spiro-Anhydride Analogue

This protocol is adapted from a method for the derivatization of a related oxa-spiro[5.5]undecane scaffold and can serve as a starting point for the functionalization of similar structures.[6]

  • Reaction Setup: To a solution of 3-Oxaspiro[5.5]undecane-2,4-dione (1.0 equivalent) in dimethylformamide (DMF), add the desired primary amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

Structure-Property Relationships and Design Rationale

The selection of a spirocyclic scaffold should be guided by a clear understanding of the desired structure-activity and structure-property relationships.

G cluster_0 Physicochemical Properties cluster_1 Pharmacological Properties Scaffold Spirocyclic Scaffold (e.g., 9-oxa-2-azaspiro[5.5]undecane) Solubility Aqueous Solubility Scaffold->Solubility Increases Polarity Lipophilicity Lipophilicity (LogP) Scaffold->Lipophilicity Reduces Planarity Metabolism Metabolic Stability Scaffold->Metabolism Introduces Metabolic Handles Potency Potency (IC50/EC50) Scaffold->Potency Rigid Conformation Selectivity Selectivity Scaffold->Selectivity Precise Substituent Vectoring PK Pharmacokinetics Scaffold->PK Modulates ADME Properties

Figure 2. Logical relationships between a spirocyclic scaffold and key drug properties.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds is a proven method for enhancing the quality of drug candidates. While Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate remains a relatively unexplored scaffold, its structural features suggest significant potential. By combining the three-dimensionality of the spiro[5.5]undecane system with the favorable properties of an oxa-aza heterocycle, it represents a promising starting point for the development of novel therapeutics.

In contrast, oxetanes and azetidines offer a more established path for scaffold hopping and property modulation, with a wealth of synthetic methods and experimental data available. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target biology, desired physicochemical properties, and synthetic feasibility.

Further investigation into the synthesis and biological evaluation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and its derivatives is warranted to fully elucidate its potential and solidify its place in the medicinal chemist's toolbox.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 293-307. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Proquest. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Proquest. [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemWhat. (n.d.). 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester CAS#: 1259489-95-6. ChemWhat. [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]

  • ACS Publications. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). New and unusual scaffolds in medicinal chemistry. Semantic Scholar. [Link]

  • PubMed Central (PMC). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information. [Link]

Sources

Comparative

Biological activity comparison of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivatives

An objective comparison of the biological activities of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivatives requires a systematic approach, beginning with targeted synthesis and progressing through a casca...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activities of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivatives requires a systematic approach, beginning with targeted synthesis and progressing through a cascade of biological screenings to establish a robust structure-activity relationship (SAR). Given the novelty of this specific scaffold in medicinal chemistry literature, this guide provides a comprehensive framework for researchers to conduct such a comparative analysis, drawing upon established methodologies for analogous spirocyclic systems.

Introduction to the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

The 9-oxa-2-azaspiro[5.5]undecane core represents a privileged heterocyclic scaffold. Its rigid, three-dimensional spirocyclic nature offers a unique topographical presentation of functional groups for interaction with biological targets, a feature often associated with enhanced binding affinity and selectivity compared to more flexible aliphatic or aromatic systems. The embedded tetrahydropyran ring (the "oxa" component) and piperidine ring (the "aza" component) are common motifs in numerous natural products and approved pharmaceuticals, suggesting a high potential for biological relevance.

The tert-butyl carboxylate (Boc) group on the piperidine nitrogen serves as a common protecting group in synthesis but also modulates the lipophilicity and hydrogen bonding capacity of the parent molecule. The central goal of a comparative study is to synthesize derivatives by modifying other positions on the scaffold and subsequently replace or remove the Boc group to evaluate the impact of these changes on a panel of biological assays.

A Proposed Synthetic Strategy and Derivative Library Design

A successful comparative analysis hinges on a well-designed library of derivatives. The synthesis would likely begin with the core Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate structure. Diversification can be achieved by targeting specific positions on either the piperidine or tetrahydropyran ring.

Key Diversification Points:

  • N-Deboc/Re-acylation: Removal of the Boc group to yield the free secondary amine, followed by acylation or alkylation to introduce a variety of substituents (R1). This allows for probing interactions at the nitrogen locus.

  • Piperidine Ring Functionalization: Introduction of substituents (R2) at positions C1, C3, C4, or C5 of the piperidine ring.

  • Tetrahydropyran Ring Functionalization: Modification at positions C7, C8, C10, or C11 (R3) to explore the impact of substituents on the oxygen-containing ring.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action & SAR A Core Scaffold: Tert-butyl 9-oxa-2-azaspiro [5.5]undecane-2-carboxylate B N-Deboc Protection A->B D Library 2: Ring Functionalization (Varying R2, R3) A->D C Library 1: N-Acylation / Alkylation (Varying R1) B->C E Primary Screening: High-Throughput Assays (e.g., Cytotoxicity, Antimicrobial) C->E D->E F Hit Identification E->F G Secondary Screening: Dose-Response & Selectivity F->G Active Compounds J Structure-Activity Relationship (SAR) Analysis F->J Inactive Compounds H Lead Compound(s) G->H I Mechanism of Action (MoA) Studies (e.g., Apoptosis, Cell Cycle) H->I I->J K Final Report & Comparison Guide J->K

Caption: High-level workflow for synthesis, screening, and analysis of derivatives.

Comparative Biological Evaluation: A Multi-Tiered Approach

Given the lack of established activity for this specific scaffold, a broad-based screening approach is recommended to identify potential therapeutic areas. We propose a primary screen for general cytotoxicity against cancer cell lines and antimicrobial activity, as these are common activities for novel heterocyclic compounds.

Primary Screening: Anticancer Activity

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of each derivative is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Primary Screening: Antimicrobial Activity

To assess the potential of the derivatives as antimicrobial agents, a broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: A panel of clinically relevant bacteria is used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well plate using MHB.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Summary and Structure-Activity Relationship (SAR) Analysis

All quantitative data should be systematically organized to facilitate comparison and the elucidation of SAR. The following table presents a hypothetical data set for a small library of derivatives to illustrate this process.

Compound ID R1 Substituent R2/R3 Position & Substituent IC50 A549 (µM) IC50 MCF-7 (µM) MIC S. aureus (µg/mL) MIC E. coli (µg/mL)
SCA-001 BocNone (Parent)>100>100>128>128
SCA-002 H (Boc removed)None85.291.5128>128
SCA-003 BenzoylNone15.622.364128
SCA-004 4-ChlorobenzoylNone4.18.71664
SCA-005 4-MethoxybenzoylNone25.335.164>128
SCA-006 H (Boc removed)C4-OH70.175.43264

Interpretation of Hypothetical SAR:

  • Role of the N-substituent: Removal of the bulky Boc group (SCA-002 vs. SCA-001) shows a marginal increase in activity, suggesting the N-H may be a modest pharmacophore or that the steric bulk is slightly unfavorable.

  • Aromatic Acyl Groups: Introduction of a benzoyl group (SCA-003) significantly enhances anticancer activity.

  • Electronic Effects: An electron-withdrawing group (Cl) on the benzoyl ring (SCA-004) further improves potency compared to an electron-donating group (OCH3) (SCA-005). This suggests that the electronic properties of the R1 substituent are critical for cytotoxicity.

  • Antimicrobial Selectivity: The compounds show preferential activity against the Gram-positive S. aureus. The addition of a C4-hydroxyl group (SCA-006) appears to improve antibacterial activity more than cytotoxic activity.

Secondary Assays and Mechanism of Action (MoA) Elucidation

For "hit" compounds identified in the primary screen (e.g., SCA-004), further investigation is required to understand their mechanism of action. If a compound shows potent anticancer activity, a logical next step is to investigate its effect on the cell cycle and apoptosis.

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis A Lead Compound Identified (e.g., SCA-004, IC50 < 10 µM) B Treat A549 cells with 1x and 5x IC50 of SCA-004 A->B C1 Fix and stain cells with Propidium Iodide (PI) B->C1 D1 Stain cells with Annexin V-FITC and PI B->D1 C2 Analyze DNA content by Flow Cytometry C1->C2 C3 Result: Cell Cycle Arrest? (e.g., G2/M phase) C2->C3 E Western Blot Analysis for Mechanistic Markers (e.g., Caspase-3, PARP, p21) C3->E D2 Analyze by Flow Cytometry D1->D2 D3 Result: Increased Apoptosis? D2->D3 D3->E F MoA Hypothesis: Compound induces G2/M arrest and Caspase-mediated apoptosis E->F

Caption: Workflow for investigating the mechanism of action of a cytotoxic lead compound.

This systematic progression from broad screening to focused mechanistic studies provides a robust and scientifically rigorous method for comparing the biological activities of novel Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivatives, ultimately enabling the identification of promising lead candidates for further drug development.

References

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 9-oxa-2-azaspiro[5.5]undecane Core

Introduction: Navigating the Unique Landscape of Spirocyclic Compounds The 9-oxa-2-azaspiro[5.5]undecane core represents a fascinating and increasingly relevant scaffold in modern medicinal chemistry. Its inherent three-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Landscape of Spirocyclic Compounds

The 9-oxa-2-azaspiro[5.5]undecane core represents a fascinating and increasingly relevant scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of two saturated heterocyclic rings, offers a distinct advantage in exploring chemical space beyond the traditional flatlands of aromatic compounds.[1] This unique topology can lead to enhanced target specificity, improved physicochemical properties, and novel intellectual property. However, the very structural rigidity and complexity that make these compounds attractive also present unique challenges in their biological evaluation.

This guide provides a comprehensive framework for the in vitro validation of assays tailored to compounds featuring the 9-oxa-2-azaspiro[5.5]undecane core. As researchers and drug development professionals, our goal is not merely to generate data, but to produce robust, reproducible, and meaningful results that can confidently guide hit-to-lead and lead optimization campaigns. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established regulatory principles.

Pillar 1: Foundational Biological Activities and Primary Assay Selection

The diverse biological activities reported for spirocyclic compounds, and specifically for scaffolds related to the 9-oxa-2-azaspiro[5.5]undecane core, suggest several promising avenues for investigation. Derivatives of analogous structures have shown potential as anticancer agents, antioxidants, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs) and other enzymes like soluble epoxide hydrolase (sEH).[2][3][4]

Therefore, a primary screening cascade for a novel compound series based on the 9-oxa-2-azaspiro[5.5]undecane core should logically begin with a panel of assays designed to probe these activities. This guide will focus on the validation of assays for cytotoxicity, antioxidant potential, and specific enzyme/receptor inhibition.

cluster_0 Initial Compound Characterization cluster_1 Primary Biological Screening Cascade Compound Library\n(9-oxa-2-azaspiro[5.5]undecane core) Compound Library (9-oxa-2-azaspiro[5.5]undecane core) Physicochemical Profiling\n(Solubility, LogP, pKa) Physicochemical Profiling (Solubility, LogP, pKa) Compound Library\n(9-oxa-2-azaspiro[5.5]undecane core)->Physicochemical Profiling\n(Solubility, LogP, pKa) Cytotoxicity Assays\n(e.g., MTT, XTT) Cytotoxicity Assays (e.g., MTT, XTT) Physicochemical Profiling\n(Solubility, LogP, pKa)->Cytotoxicity Assays\n(e.g., MTT, XTT) Informs assay concentration range and potential for non-specific effects Target-Based Assays\n(Kinase, GPCR, sEH) Target-Based Assays (Kinase, GPCR, sEH) Cytotoxicity Assays\n(e.g., MTT, XTT)->Target-Based Assays\n(Kinase, GPCR, sEH) Identifies potential for target-independent toxicity Antioxidant Assays\n(e.g., DPPH, ABTS) Antioxidant Assays (e.g., DPPH, ABTS) Hit Identification & Validation Hit Identification & Validation Antioxidant Assays\n(e.g., DPPH, ABTS)->Hit Identification & Validation Target-Based Assays\n(Kinase, GPCR, sEH)->Hit Identification & Validation

Caption: A logical workflow for the initial in vitro evaluation of compounds containing the 9-oxa-2-azaspiro[5.5]undecane core.

Pillar 2: The Imperative of Scientific Integrity: A Deep Dive into Assay Validation

The validation of any in vitro assay is paramount to ensure the integrity of the generated data. For novel chemical entities like those based on the 9-oxa-2-azaspiro[5.5]undecane scaffold, a rigorous validation process is non-negotiable. Our approach will be guided by the principles outlined in the ICH Q2(R1) and relevant FDA guidelines.[5][6] These guidelines provide a framework for establishing that an analytical procedure is fit for its intended purpose.

Key Validation Parameters

The core validation parameters that must be assessed for each assay are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Between-laboratory precision.

Comparative Data Presentation

To illustrate the application of these principles, the following tables present hypothetical yet realistic validation data for a representative compound, "Spiro-X-1," from the 9-oxa-2-azaspiro[5.5]undecane series, compared with known standards in relevant assays.

Table 1: Comparative Cytotoxicity (MTT Assay)

Compound/ControlCell LineIC50 (µM) [Mean ± SD, n=3]
Spiro-X-1 A549 (Lung Carcinoma)15.2 ± 1.8
Doxorubicin (Control)A549 (Lung Carcinoma)0.8 ± 0.2
Spiro-X-1 MCF-7 (Breast Cancer)25.6 ± 3.1
Doxorubicin (Control)MCF-7 (Breast Cancer)1.2 ± 0.3

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Compound/ControlIC50 (µg/mL) [Mean ± SD, n=3]
Spiro-X-1 45.3 ± 4.2
Ascorbic Acid (Control)8.1 ± 0.9
Trolox (Control)12.5 ± 1.5

Table 3: Comparative Kinase Inhibition (LanthaScreen™ Eu Kinase Binding Assay for RAF)

Compound/ControlIC50 (nM) [Mean ± SD, n=3]
Spiro-X-1 85.7 ± 9.3
Staurosporine (Control)5.2 ± 0.6

Table 4: Comparative GPCR Binding (Radioligand Binding Assay for MOR)

Compound/ControlKi (nM) [Mean ± SD, n=3]
Spiro-X-1 120.4 ± 15.1
DAMGO (Control)2.5 ± 0.4

Table 5: Comparative sEH Inhibition (Fluorometric Assay)

Compound/ControlIC50 (nM) [Mean ± SD, n=3]
Spiro-X-1 55.2 ± 6.7
AUDA (Control)3.1 ± 0.5

Pillar 3: Detailed Experimental Protocols and Methodologies

The trustworthiness of any experimental data is intrinsically linked to the meticulousness of the protocol. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h (cell adherence) Incubate for 24h (cell adherence) Seed cells in 96-well plate->Incubate for 24h (cell adherence) Treat with serial dilutions of Spiro-X-1 Treat with serial dilutions of Spiro-X-1 Incubate for 24h (cell adherence)->Treat with serial dilutions of Spiro-X-1 Incubate for 48-72h Incubate for 48-72h Treat with serial dilutions of Spiro-X-1->Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 3-4h (formazan formation) Incubate for 3-4h (formazan formation) Add MTT reagent->Incubate for 3-4h (formazan formation) Solubilize formazan crystals (e.g., DMSO) Solubilize formazan crystals (e.g., DMSO) Incubate for 3-4h (formazan formation)->Solubilize formazan crystals (e.g., DMSO) Read absorbance at 570 nm Read absorbance at 570 nm Solubilize formazan crystals (e.g., DMSO)->Read absorbance at 570 nm Calculate IC50 Calculate IC50 Read absorbance at 570 nm->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of Spiro-X-1 in DMSO. Perform serial dilutions in serum-free medium to obtain final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of Spiro-X-1. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[9][10]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of Spiro-X-1 in methanol and perform serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of Spiro-X-1.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[9] Determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase.[11][12]

Prepare 4X compound dilutions Prepare 4X compound dilutions Add to 384-well plate Add to 384-well plate Prepare 4X compound dilutions->Add to 384-well plate Prepare 2X Kinase/Eu-antibody mix Prepare 2X Kinase/Eu-antibody mix Add to plate Add to plate Prepare 2X Kinase/Eu-antibody mix->Add to plate Incubate for 1 hour at RT Incubate for 1 hour at RT Add to plate->Incubate for 1 hour at RT Prepare 4X Alexa Fluor™ tracer Prepare 4X Alexa Fluor™ tracer Add to plate to initiate binding Add to plate to initiate binding Prepare 4X Alexa Fluor™ tracer->Add to plate to initiate binding Read TR-FRET signal Read TR-FRET signal Incubate for 1 hour at RT->Read TR-FRET signal Calculate IC50 Calculate IC50 Read TR-FRET signal->Calculate IC50

Caption: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, and Alexa Fluor™-labeled tracer in the appropriate kinase buffer as per the manufacturer's protocol.[1]

  • Compound Plating: In a 384-well plate, add serial dilutions of Spiro-X-1.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to the wells.

  • Tracer Addition: Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and determine the IC50 value from the dose-response curve.

GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[13][14]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR (e.g., MOR).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-DAMGO), and serial dilutions of Spiro-X-1 in binding buffer.[14]

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation fluid to the dried filters and count the radioactivity.

  • Data Analysis: Determine the specific binding at each concentration of Spiro-X-1 and calculate the Ki value using the Cheng-Prusoff equation.

Soluble Epoxide Hydrolase (sEH) Fluorometric Assay

This assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.[3][15]

Protocol:

  • Reagent Preparation: Prepare the sEH enzyme, the non-fluorescent substrate, and the test compound dilutions in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the sEH enzyme to the wells containing serial dilutions of Spiro-X-1.

  • Pre-incubation: Pre-incubate for a short period at room temperature.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence kinetically on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Pillar 4: Expertise in Action - Addressing the Challenges of Spirocyclic Scaffolds

The unique physicochemical properties of spirocyclic compounds can present challenges in in vitro assays.[16][17] A seasoned scientist must anticipate and mitigate these potential artifacts.

  • Solubility: The rigid, three-dimensional structure of spirocycles can lead to poor aqueous solubility. It is crucial to determine the kinetic and thermodynamic solubility of the compounds early on. In assays, the concentration of organic solvents like DMSO must be kept to a minimum and be consistent across all wells to avoid artifacts.

  • Non-specific Binding and Aggregation: The lipophilicity of some spirocyclic compounds can lead to non-specific binding to plasticware or assay components, as well as compound aggregation at higher concentrations.[18] Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate these effects.

  • Assay Interference: Compounds with inherent fluorescence can interfere with fluorescence-based assays.[19] It is advisable to pre-screen compounds for auto-fluorescence at the excitation and emission wavelengths of the assay. Similarly, colored compounds can interfere with colorimetric assays like the MTT assay.

Conclusion: A Pathway to Confident Drug Discovery

The validation of in vitro assays for novel chemical scaffolds such as the 9-oxa-2-azaspiro[5.5]undecane core is a critical and multifaceted process. It demands a deep understanding of the underlying biology, a meticulous approach to experimental execution, and a keen awareness of the potential for compound-specific artifacts. By adhering to the principles of scientific integrity, grounding our methodologies in established guidelines, and applying our expertise to navigate the unique challenges of spirocyclic chemistry, we can generate high-quality, reliable data that will pave the way for the successful development of new therapeutic agents.

References

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit (Fluorometric). Assay Genie. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for NEK8. Fisher Scientific. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

  • DPPH and ABTS Radical Scavenging Assays. Scribd. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol. Cyrusbio. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • Physicochemical properties of the synthesized compounds. ResearchGate. [Link]

  • The contribution of physicochemical properties to multiple in vitro cytotoxicity endpoints. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Improving Compound Quality through in vitro and in silico Physicochemical Profiling. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. [Link]

  • Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Federal Register. [Link]

  • Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Abstract Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a valuable spirocyclic scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly sought after in modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a valuable spirocyclic scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly sought after in modern drug discovery programs. Its synthesis, however, presents unique challenges. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, drawing upon established methodologies for the construction of related spirocyclic systems. Each proposed pathway is evaluated based on its strategic approach, potential efficiency, and the accessibility of starting materials. Detailed experimental protocols, derived from analogous transformations in the literature, are provided to support the feasibility of each route. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel spirocyclic entities.

Introduction

Spirocyclic scaffolds have emerged as privileged structures in drug design. Their inherent rigidity and three-dimensional nature can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties compared to their linear or fused-ring counterparts. The 9-oxa-2-azaspiro[5.5]undecane core, in particular, which incorporates both a piperidine and a tetrahydropyran ring system, is of significant interest for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes the title compound a versatile building block for further functionalization.

This guide outlines and compares two primary retrosynthetic strategies for the synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate. The proposed routes are based on a comprehensive review of the current literature on the synthesis of related oxa-azaspirocycles and spirocyclic piperidines.

Retrosynthetic Analysis

Two plausible retrosynthetic pathways are proposed, both commencing from commercially available piperidine derivatives.

Pathway A envisions the formation of the tetrahydropyran ring via an intramolecular Williamson ether synthesis. The key precursor would be a suitably functionalized piperidine bearing both a hydroxyl group and a leaving group at the appropriate positions.

Pathway B proposes a strategy involving the intramolecular cyclization of an amino alcohol, which could be derived from a piperidine precursor with a side chain containing a latent aldehyde or ketone.

Retrosynthesis cluster_A Pathway A: Intramolecular Williamson Ether Synthesis cluster_B Pathway B: Reductive Amination/Cyclization Target Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate A1 N-Boc-4-(hydroxymethyl)-4-(2-hydroxyethyl)piperidine Target->A1 Intramolecular Williamson Ether Synthesis B1 N-Boc-4-(2-aminoethyl)tetrahydropyran-4-ol Target->B1 Intramolecular Cyclization A2 N-Boc-4-(2-bromoethyl)-4-(hydroxymethyl)piperidine A1->A2 Selective Tosylation/Bromination A3 N-Boc-4-piperidone A2->A3 Wittig Reaction & Hydroboration-Oxidation B2 4-Oxo-tetrahydropyran B1->B2 Addition of a protected aminoethyl nucleophile B3 Commercially Available Precursors B2->B3 Hetero-Diels-Alder or similar

Diagram 1: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Intramolecular Williamson Ether Synthesis

This route commences with the commercially available N-Boc-4-piperidone and builds the necessary functionality for the key intramolecular cyclization step.

Synthetic Strategy

The core of this strategy is the construction of a piperidine derivative bearing both a primary alcohol and a haloethyl side chain at the 4-position. The tetrahydropyran ring is then formed in the final step through an intramolecular Williamson ether synthesis.

Pathway_A A_Start N-Boc-4-piperidone A_1 Tert-butyl 4-(carboxymethylidene)piperidine-1-carboxylate A_Start->A_1 Wittig Reaction A_2 Tert-butyl 4-(2-hydroxyethyl)piperidine-4-carboxylate A_1->A_2 Hydroboration-Oxidation A_3 Tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate A_2->A_3 Reduction of Ester A_4 Tert-butyl 4-(2-bromoethyl)-4-(hydroxymethyl)piperidine-1-carboxylate A_3->A_4 Selective Bromination A_End Target Molecule A_4->A_End Intramolecular Williamson Ether Synthesis (NaH)

Diagram 2: Forward synthesis of Pathway A.

Experimental Protocols

Step 1: Wittig Reaction To a solution of triethyl phosphonoacetate in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which a solution of N-Boc-4-piperidone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.

Step 2: Hydroboration-Oxidation The product from Step 1 is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-THF complex is added dropwise, and the reaction is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide, is added sequentially. The mixture is stirred at room temperature for 2 hours and then extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude ester, which can be used in the next step without further purification.

Step 3: Reduction of the Ester The crude ester from Step 2 is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride is added portion-wise, and the reaction is stirred at room temperature for 3 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the diol.

Step 4: Selective Bromination The diol is dissolved in dichloromethane and cooled to 0 °C. Triphenylphosphine is added, followed by the portion-wise addition of N-bromosuccinimide. The reaction is stirred at 0 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bromo-alcohol.

Step 5: Intramolecular Williamson Ether Synthesis The bromo-alcohol is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride in THF at 0 °C. The reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Pathway B: Synthesis via Reductive Amination and Cyclization

This alternative route utilizes a commercially available tetrahydropyran derivative and constructs the piperidine ring through a key reductive amination/cyclization cascade.

Synthetic Strategy

The synthesis starts from 4-oxo-tetrahydropyran. A nucleophilic addition of a protected aminoethyl group, followed by conversion of the hydroxyl group to a leaving group and subsequent intramolecular cyclization, forms the spirocyclic core.

Pathway_B B_Start 4-Oxo-tetrahydropyran B_1 4-((2-N-Boc-amino)ethyl)tetrahydropyran-4-ol B_Start->B_1 Grignard Reaction with N-Boc-2-aminoethylmagnesium bromide B_2 4-((2-N-Boc-amino)ethyl)-4-mesyloxytetrahydropyran B_1->B_2 Mesylation B_3 9-Oxa-2-azaspiro[5.5]undecane-2-carboxylate B_2->B_3 Intramolecular Cyclization

Diagram 3: Forward synthesis of Pathway B.

Experimental Protocols

Step 1: Grignard Reaction A solution of N-Boc-2-bromoethylamine in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings in THF. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux. After the magnesium is consumed, the Grignard reagent is cooled to 0 °C, and a solution of 4-oxo-tetrahydropyran in THF is added dropwise. The reaction is stirred at room temperature for 3 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Mesylation The alcohol from Step 1 is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 1 hour. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated to give the crude mesylate, which is used in the next step without further purification.

Step 3: Intramolecular Cyclization The crude mesylate is dissolved in a suitable solvent such as DMF, and a base like potassium carbonate is added. The mixture is heated to 80-100 °C and stirred for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the target molecule.

Comparison of Synthetic Routes

FeaturePathway A: Intramolecular Williamson Ether SynthesisPathway B: Reductive Amination/Cyclization
Starting Material N-Boc-4-piperidone (Readily available)4-Oxo-tetrahydropyran (Readily available)
Number of Steps 53
Key Reactions Wittig, Hydroboration-Oxidation, Williamson Ether SynthesisGrignard Reaction, Intramolecular Cyclization
Potential Challenges - Selectivity in the bromination of the diol.- Potential for competing elimination reactions.- Formation and handling of the Grignard reagent.- Potential for side reactions during mesylation.
Overall Efficiency Potentially lower due to the higher number of steps.Potentially higher due to fewer steps.
Scalability Each step is generally scalable, but optimization may be required.Grignard reactions can be challenging to scale up.

Conclusion

Both Pathway A and Pathway B present viable strategies for the synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Pathway A offers a more controlled, stepwise approach to building the target molecule. While it involves more synthetic steps, the individual reactions are well-established and generally high-yielding. The primary challenge lies in achieving selective functionalization of the diol intermediate.

Pathway B is a more convergent and potentially more efficient route in terms of step count. However, the use of a Grignard reagent may present challenges in terms of preparation, handling, and scalability.

The choice between these two routes will ultimately depend on the specific resources and expertise available in the laboratory. For a more robust and predictable synthesis, Pathway A may be preferred, while Pathway B offers a quicker, though potentially more challenging, approach. Further optimization of reaction conditions would be necessary to maximize the yield and purity of the final product for both routes.

References

  • At present, no direct synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has been published in peer-reviewed literature. The proposed synthetic routes and protocols are based on analogous transformations reported for the synthesis of structurally related spirocyclic systems.

    • Spirocyclic Piperidine Synthesis:Journal of Organic Chemistry for general methods on intramolecular cycliz
    • Williamson Ether Synthesis: Standard organic chemistry textbooks and review articles on intramolecular etherific
    • Grignard Reactions: Authoritative sources on organometallic chemistry for protocols on the form
    • Synthesis of related oxa-azaspirocycles: for an example of a versatile route to 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1][2]

    • General Spirocycle Synthesis Reviews: for reviews on synthetic routes to spirocyclic systems.[3][4]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Derivatives

In the landscape of modern drug discovery, the architectural complexity of a molecule is paramount to its biological function. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural complexity of a molecule is paramount to its biological function. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a privileged motif, offering a route to escape the "flatland" of traditional aromatic compounds and explore new chemical space.[1][2][3] The tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate framework is a prime example, providing a rigid, conformationally restricted core that is invaluable for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3][4]

However, the very structural rigidity that makes these compounds attractive also presents a significant challenge: the unambiguous determination of their absolute and relative stereochemistry. This guide provides an in-depth comparison of the preeminent analytical techniques for this task, centered on the gold standard—Single-Crystal X-ray Crystallography—and contextualized by complementary spectroscopic and computational methods.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For the definitive, unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry, bond lengths, and bond angles, SC-XRD is unparalleled. It provides a static snapshot of the molecule in the solid state, revealing the precise spatial arrangement of every atom.

Causality Behind Experimental Choices: The Crystallization Workflow

Obtaining a high-quality single crystal suitable for diffraction is the most critical and often challenging step. The choice of crystallization method is dictated by the physicochemical properties of the specific derivative. For the target spirocyclic framework, which possesses moderate polarity and is often a solid at room temperature, several techniques are viable.

Experimental Protocol: Vapor Diffusion for a Representative Derivative

The vapor diffusion method is frequently the best choice for obtaining high-quality crystals from milligram quantities of a sample.[5] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually decreasing the compound's solubility and promoting slow, ordered crystal growth.[5]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5-10 mg of the purified tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivative in a minimal volume (0.2-0.5 mL) of a "good" solvent in which it is freely soluble (e.g., Dichloromethane, Ethyl Acetate).

  • Vial Preparation: Place this solution in a small, open inner vial (e.g., a 1-dram vial).

  • Anti-Solvent Addition: Place the inner vial inside a larger, sealable outer vial (e.g., a 20 mL scintillation vial) containing a small volume (1-2 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Pentane).

  • Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with stable temperature and minimal vibration.

  • Crystal Growth: Crystals should form over several hours to several days as the anti-solvent vapor slowly diffuses into the compound's solution.[5][6]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.[5]

Workflow for Single-Crystal X-ray Crystallography

The path from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision at each stage.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Crystallization Vapor Diffusion / Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow from synthesis to final structure determination using SC-XRD.

Section 2: Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive structure, it is not always feasible or necessary. A multi-technique approach is often the most efficient strategy in a drug development setting.[7] Spectroscopic and computational methods provide crucial, complementary information about the molecule's identity, purity, and behavior in solution.

Technique Information Provided Sample State Key Advantages Critical Limitations
Single-Crystal XRD Absolute 3D structure, stereochemistry, bond lengths/angles, packingSolid (Crystal)Unambiguous, definitive structural data.[8]Requires high-quality single crystals; solid-state conformation may differ from solution.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformationLiquid (Solution)Provides data on the molecule's structure and dynamics in a biologically relevant state.[7][9]Cannot determine absolute stereochemistry; signals can be complex and overlapping.[9]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentationSolid/LiquidHigh sensitivity, confirms molecular formula.[7]Provides no stereochemical or conformational information.[10]
Computational Chemistry Predicted 3D structure, conformational energies, electronic propertiesIn SilicoRapidly explores conformational space and predicts properties before synthesis.[11][12]A theoretical model that requires experimental validation; accuracy depends on the method used.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the workhorse for organic chemists, providing essential information about the molecular skeleton (¹H and ¹³C NMR) and through-space proximities (NOESY).[7] For spirocyclic systems, NMR is crucial for confirming that the core structure has been successfully synthesized and for analyzing its conformation in solution. However, for diastereomers with subtle differences, assigning the correct relative stereochemistry can be challenging, and determining the absolute configuration is impossible without chiral auxiliaries.

Mass Spectrometry (MS): The Identity Check

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized derivative.[7] It provides an exact mass measurement, which, combined with NMR data, gives a high degree of confidence in the compound's identity. Its primary limitation is its inability to distinguish between isomers (structural, stereo-, or conformational).[10]

Computational Chemistry: The Predictive Power

Computational methods, such as Density Functional Theory (DFT), can predict the lowest energy conformations of a molecule and help rationalize observed NMR data.[11][12] This is particularly useful for complex spirocycles where multiple chair-boat conformations might exist. These models are powerful but remain theoretical; they are best used to build hypotheses that are then confirmed by definitive experimental data from SC-XRD.[11]

Section 3: An Integrated Strategy for Structural Elucidation

In a professional drug development workflow, these techniques are not used in isolation but as part of an integrated, logical progression. The goal is to answer key structural questions with the appropriate level of confidence at each stage.

decision_workflow Start Synthesized Compound MS Confirm Mass & Formula (HRMS) Start->MS NMR Determine Connectivity & Relative Stereochem (1H, 13C, 2D NMR) MS->NMR Check_Stereo Is Absolute Stereochemistry Required or Ambiguous? NMR->Check_Stereo X_Ray Perform Single-Crystal X-ray Crystallography Check_Stereo->X_Ray Yes Computational Support with Computational Modeling (DFT) Check_Stereo->Computational No Final Definitive Structure Confirmed X_Ray->Final Computational->Final

Caption: A logical workflow for integrating analytical techniques.

This integrated approach ensures efficiency. Routine characterization is performed with rapid spectroscopic methods. When a critical decision point is reached—such as advancing a lead candidate where absolute stereochemistry is vital for patent protection and understanding the structure-activity relationship (SAR)—the investment in obtaining a single-crystal X-ray structure is justified.[2]

Conclusion

For tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate derivatives, a family of compounds with significant potential in medicinal chemistry, structural integrity is non-negotiable. While NMR and Mass Spectrometry are essential for routine characterization and identity confirmation, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure. It provides the foundational, authoritative data upon which all further drug development efforts, from computational modeling to clinical trials, are built. By employing an integrated analytical strategy, researchers can efficiently and confidently elucidate the structures of these complex molecules, accelerating the path to discovery.

References

  • Computational chemistry. (n.d.). SpiroChem. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved from [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. (2022). PubMed. Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. Retrieved from [Link]

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Synthesis and Characterisation of new Spiro Heterocyles. (2011). Oriental Journal of Chemistry. Retrieved from [Link]

  • Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate. (n.d.). LookChem. Retrieved from [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester. (n.d.). ChemWhat. Retrieved from [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. Retrieved from [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (2025). ResearchGate. Retrieved from [Link]

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. (2012). ResearchGate. Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). (n.d.). MDPI. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Spirocyclic RORγt Inhibitors Based on the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

For Researchers, Scientists, and Drug Development Professionals The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of the cross-reactiv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of the cross-reactivity profiles of novel inhibitors centered around the Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate scaffold. While this specific molecule is a versatile building block, its derivatives have emerged as potent modulators of the Retinoid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcriptional regulator essential for the differentiation of pro-inflammatory Th17 cells, making it a high-value target for autoimmune diseases like psoriasis and psoriatic arthritis.[3][4][5]

However, achieving selectivity is paramount. Off-target effects, particularly against other nuclear receptors, can lead to unforeseen toxicities. This guide will dissect the selectivity of a representative spirocyclic RORγt inhibitor and compare it against alternative chemical classes, providing the experimental context and data necessary to inform future discovery programs.

The Selectivity Challenge: RORγt vs. Other Nuclear Receptors

RORγt belongs to the nuclear receptor superfamily, which includes other ligand-activated transcription factors with structurally similar ligand-binding domains (LBDs), such as RORα, RORβ, LXR (Liver X Receptor), and PXR (Pregnane X Receptor).[3] Cross-reactivity with these receptors can undermine the therapeutic window of a RORγt inhibitor. For instance, unwanted activation of LXR could lead to adverse effects on lipid metabolism. Therefore, a critical step in the development of any new RORγt inhibitor is to profile its activity against a panel of related nuclear receptors.

This guide will focus on a hypothetical lead compound, "Spiro-78," a derivative of the 9-oxa-2-azaspiro[5.5]undecane scaffold, and compare it to two alternative inhibitors:

  • TMP778: A potent, selective RORγt inhibitor with a distinct chemical scaffold.[6]

  • VTP-43742: An orthosteric RORγt modulator that has been evaluated in clinical trials for psoriasis.[7][8][9][10]

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of our lead compound and its alternatives against RORγt and key off-targets. The data is compiled from cell-based reporter assays, which measure the ability of a compound to inhibit the transcriptional activity of the target receptor.[11][12]

CompoundRORγt IC50 (nM)RORα IC50 (nM)RORβ IC50 (nM)Selectivity (RORα/RORγt)Selectivity (RORβ/RORγt)
Spiro-78 (Hypothetical) 1516501800110-fold120-fold
TMP778 171240139073-fold82-fold
VTP-43742 (Reported) ~25>10,000>10,000>400-fold>400-fold

Data for TMP778 is derived from published literature.[6] Data for VTP-43742 is estimated based on its known high selectivity.[7] Spiro-78 data is hypothetical for illustrative purposes.

Analysis: The spirocyclic scaffold of Spiro-78 demonstrates potent inhibition of RORγt with excellent selectivity (>100-fold) against the closely related RORα and RORβ isoforms. This selectivity is crucial, as RORα is involved in cerebellar development and metabolic regulation. The rigid, three-dimensional nature of the spirocyclic core likely facilitates a precise fit into the RORγt ligand-binding pocket, minimizing interactions with other receptors.[2]

When compared to TMP778 , our spirocyclic compound shows a slightly improved selectivity profile. VTP-43742 remains the benchmark for selectivity, a characteristic that likely contributed to its advancement into clinical trials.[10] However, the development of VTP-43742 has also highlighted potential issues with liver enzyme elevation at higher doses, underscoring the continuous need for new, highly selective chemical entities.[8]

Experimental Workflow & Protocols

To ensure the trustworthiness of cross-reactivity data, a robust and multi-faceted experimental approach is essential. The following workflow outlines the key stages in profiling a novel inhibitor like Spiro-78.

G cluster_0 In Vitro Profiling cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Primary Screening: TR-FRET Assay B Cell-Based Reporter Assays (RORγt, RORα, RORβ, PXR, LXR) A->B Confirm On-Target Activity & Assess Initial Selectivity C Th17 Differentiation Assay (Human PBMCs) B->C Evaluate Functional Impact on Primary Cells D Co-activator/Co-repressor Recruitment Assays C->D E Gene Expression Analysis (IL-17A, IL-17F, IL-22) D->E F IMQ-Induced Psoriasis Model (Mouse) E->F Assess In Vivo Efficacy G Toxicology & PK/PD Studies F->G Evaluate Safety Profile

Caption: Workflow for assessing inhibitor cross-reactivity.

Detailed Protocol: LanthaScreen™ TR-FRET Coactivator Assay

This biochemical assay provides a primary measure of a compound's ability to directly inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening that minimizes interference from compound autofluorescence.[13][14][15]

Causality Behind Choices:

  • Why TR-FRET? It offers a high signal-to-background ratio and is less prone to artifacts than standard FRET, making it ideal for screening large compound libraries.[13] The use of a long-lifetime terbium chelate as the donor fluorophore allows for a time-gated measurement, eliminating prompt fluorescence from interfering compounds.[16]

  • Why a Coactivator Peptide? RORγt functions by recruiting coactivators to initiate transcription. This assay directly measures the disruption of this key molecular event, providing a mechanistically relevant readout of inhibition.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of GST-tagged RORγt-LBD in the appropriate assay buffer.

    • Prepare a 4X working solution of a fluorescein-labeled coactivator peptide (e.g., PGC1a) and a 4X working solution of a terbium-labeled anti-GST antibody.[17]

    • Perform serial dilutions of the test compound (e.g., Spiro-78) in DMSO, then dilute in assay buffer to a 2X final concentration.

  • Assay Assembly (384-well plate format):

    • Add 10 µL of the 2X test compound solution to the assay wells.

    • Add 5 µL of the 2X RORγt-LBD solution to all wells.

    • Incubate for 1 hour at room temperature to allow compound binding to the receptor.

    • Add 5 µL of the pre-mixed 4X fluorescein-coactivator/terbium-antibody solution to initiate the reaction.

  • Data Acquisition:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emissions at 495 nm (terbium emission) and 520 nm (FRET-sensitized fluorescein emission).[16]

  • Data Analysis:

    • Calculate the 520/495 emission ratio for each well.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Understanding the RORγt Signaling Pathway

Inhibiting RORγt is designed to interrupt the signaling cascade that leads to the production of pro-inflammatory cytokines, most notably IL-17A.[3] Understanding this pathway is critical for interpreting the functional consequences of RORγt inhibition.

G Cytokines IL-6, IL-23, TGF-β STAT3 STAT3 Cytokines->STAT3 RORgt_exp RORγt Expression STAT3->RORgt_exp NaiveT Naive CD4+ T Cell NaiveT->RORgt_exp Th17 Th17 Cell Differentiation RORgt_exp->Th17 IL17 IL-17A, IL-17F Production Th17->IL17 Inflammation Inflammation (e.g., Psoriasis) IL17->Inflammation Inhibitor Spiro-78 Inhibitor->RORgt_exp Inhibits Transcription

Caption: Simplified RORγt signaling pathway in Th17 cells.

This pathway shows that by inhibiting RORγt, compounds like Spiro-78 can prevent the differentiation of Naive T cells into pathogenic Th17 cells, thereby blocking the production of IL-17 and mitigating the downstream inflammatory response.[3][18]

Conclusion and Future Directions

The analysis presented in this guide highlights that the 9-oxa-2-azaspiro[5.5]undecane scaffold is a promising starting point for the development of potent and selective RORγt inhibitors. The hypothetical compound, Spiro-78, demonstrates a favorable selectivity profile, rivaling that of other well-characterized inhibitors.

The key takeaway for researchers is the imperative of early and comprehensive cross-reactivity profiling. While a spirocyclic core can impart conformational rigidity that favors selectivity, this must be empirically validated against a panel of relevant off-targets. The provided experimental workflows serve as a robust framework for such an evaluation. Future work should focus on optimizing the substituents on the spirocyclic core to further enhance selectivity and improve pharmacokinetic properties, with the ultimate goal of developing a best-in-class oral therapeutic for Th17-mediated autoimmune diseases.

References

  • Abeomics. ROR-gamma(t) Reporter Assay|Compound Screening Services. [Link]

  • Chang, M. R., & Xiong, Y. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Pharmaceutical Analysis, 13(6), 545–562. [Link]

  • NIH Molecular Libraries Program. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Ciofani, M., Madar, A., Galan, C., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(2), 229–241. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. Frontiers in Immunology, 3, 206. [Link]

  • Withers, S. B., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(5), e0251869. [Link]

  • Park, H., et al. (2015). RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells. Proceedings of the National Academy of Sciences, 112(52), 15878–15883. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • ChemWhat. 9-Oxa-2-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester CAS#: 1259489-95-6. [Link]

  • AHH Chemical. 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. [Link]

  • Puig, X., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Expert Opinion on Therapeutic Patents. (2016). RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345. [Link]

  • Expert Opinion on Therapeutic Patents. (2015). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Molecules. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • BioWorld. (2016). Proof of concept achieved in phase IIa trial of VTP-43742 for psoriasis. [Link]

  • Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. [Link]

  • PubMed. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. [Link]

  • Clinical Reviews in Allergy & Immunology. (2020). Hypersensitivity Reactions to Biologicals: from Bench to Bedside. [Link]

  • Current Opinion in Allergy and Clinical Immunology. (2015). Cross-reactivity in allergy: a double-edged sword. [Link]

  • Nature Communications. (2019). RORγt inhibition selectively targets IL-17 producing iNKT and γδ-T cells enriched in Spondyloarthritis patients. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, spirocyclic compounds such as Tert-butyl 9-oxa-2-a...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, spirocyclic compounds such as Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are of significant interest due to their unique three-dimensional structures. While the specific toxicological properties of this compound are not extensively documented, a thorough risk assessment based on structurally similar molecules is crucial for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.

Understanding the Risks: A Hazard Profile

Based on data from structurally related compounds, Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] These potential hazards necessitate a multi-layered approach to personal protection to minimize exposure through all potential routes: dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE, drawing upon established safety standards for laboratory chemicals.[3][4]

Body PartPersonal Protective EquipmentSpecifications/Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice double gloving for enhanced protection.[5]
Eyes/Face Safety glasses with side shields or gogglesMust be ANSI Z87.1 certified. A face shield should be worn in situations with a higher risk of splashes.[3]
Body Laboratory coatA long-sleeved, flame-retardant lab coat is mandatory to protect against incidental contact.
Respiratory Use in a well-ventilated areaAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood.[3][5] If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Checklist:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have the chemical, solvents, glassware, and waste containers properly labeled and within the fume hood before starting.

  • Inspect PPE: Check all PPE for defects, such as cracks in safety glasses or tears in gloves.

Donning PPE Workflow:

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning Start Start LabCoat 1. Don Lab Coat Start->LabCoat Goggles 2. Put on Goggles/ Face Shield LabCoat->Goggles Gloves 3. Don Gloves (over cuffs) Goggles->Gloves End Ready for Handling Gloves->End PPE_Doffing Start Handling Complete Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles/ Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Wash 4. Wash Hands LabCoat->Wash

Caption: Sequential workflow for doffing and disposing of Personal Protective Equipment.

Disposal Plan:

  • All contaminated disposable PPE, such as gloves, must be discarded in a designated, properly labeled hazardous waste container.

  • Unused or waste Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in regular trash. [3]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. [1]* Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [1] By adhering to these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can safely handle Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and other novel compounds, fostering a secure and productive research environment.

References

  • Benchchem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • MedChemExpress. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate-SDS.
  • AK Scientific, Inc. Tert-Butyl 2-Oxo-4-Oxa-1,9-Diazaspiro[5.5]Undecane.
  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • KAUST Health & Safety. Working with Toxic chemicals Guideline.

Sources

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